3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Description
The exact mass of the compound 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCQBEWZJZKBQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372172 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239087-12-8 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 239087-12-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile CAS number
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Abstract: This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, a key fluorinated building block for the pharmaceutical and agrochemical industries. The document details its chemical properties, plausible synthetic routes, critical applications in drug discovery, and essential safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced fluorinated intermediates. The unique substitution pattern of this molecule, featuring both fluoro and trifluoromethyl groups, offers significant advantages in modulating the physicochemical and pharmacological properties of target molecules.
Chemical Identity and Physicochemical Properties
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile. The presence of both a fluorine atom and a trifluoromethyl (CF3) group on the phenyl ring makes it a highly valuable intermediate in medicinal chemistry.[1][2] The CF3 group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
Table 1: Key Identifiers and Properties
| Identifier | Value | Source |
| CAS Number | 239087-12-8 | [3][4] |
| Molecular Formula | C9H5F4N | [3][5] |
| Molecular Weight | 203.14 g/mol | [3][5] |
| MDL Number | MFCD00061181 | [3] |
Note: Detailed physical properties like boiling point, melting point, and density are not consistently available in public literature and should be confirmed via the supplier's Certificate of Analysis.
Synthesis and Reaction Mechanisms
The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile typically involves the conversion of a corresponding benzyl halide or alcohol precursor. A common and effective method is the cyanation of a benzyl bromide or chloride. The rationale behind this approach is the reliable and high-yielding nature of nucleophilic substitution where the cyanide ion displaces the halide.
A plausible synthetic pathway is outlined below. This process starts from the commercially available 3-fluoro-5-(trifluoromethyl)aniline, leveraging well-established transformations in organic synthesis.
Caption: A plausible multi-step synthesis pathway for the target compound.
Methodology Explained:
-
Diazotization: The process begins with the diazotization of 3-fluoro-5-(trifluoromethyl)aniline using sodium nitrite in a strong acid like hydrobromic acid to form an in-situ diazonium salt. This is a standard transformation for converting anilines into a wide array of functional groups.
-
Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction with copper(I) bromide to install a bromine atom onto the aromatic ring, yielding 3-bromo-5-fluoro-1-(trifluoromethyl)benzene.
-
Benzylic Bromination: Assuming a precursor with a methyl group is used, a benzylic bromination using N-Bromosuccinimide (NBS) and a radical initiator would create the key benzyl bromide intermediate.
-
Cyanation: The final step is a nucleophilic substitution where the benzyl bromide is treated with a cyanide salt, such as sodium or potassium cyanide, in a solvent like DMSO or acetone. This displaces the bromide to form the desired nitrile product. This reaction is highly effective for synthesizing arylacetonitriles.
Applications in Research and Drug Development
Arylacetonitriles are versatile intermediates in organic synthesis. The title compound is particularly significant due to its specific fluorination pattern, which is highly sought after in modern drug design.[2]
The Role of Fluorine and Trifluoromethyl Groups:
-
Metabolic Stability: The trifluoromethyl group is exceptionally stable and can block metabolic pathways, such as aromatic hydroxylation, which can increase a drug's half-life.[1]
-
Lipophilicity and Permeability: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]
-
Binding Affinity: The high electronegativity of the CF3 group can alter the electronic profile of a molecule, leading to stronger interactions with target proteins.
-
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like chlorine or a methyl group, allowing chemists to fine-tune a molecule's properties.[1]
This compound serves as a critical starting material for synthesizing more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other biologically active compounds.
Caption: Versatility of the nitrile group for downstream derivatization.
Safety, Handling, and Storage
As with many activated aromatic compounds, 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile requires careful handling. The information below is synthesized from safety data sheets for structurally similar compounds and should be treated as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Table 2: Hazard Identification and Precautionary Measures
| Hazard Class | Classification & Statement | Precautionary Measures (Examples) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Irritation | Causes skin irritation.[6] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation.[6] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation.[6] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[5][6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[5][6]
Storage and Handling:
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a specialized chemical intermediate with high value for synthetic and medicinal chemists. Its unique electronic and steric properties, imparted by the strategic placement of fluorine and trifluoromethyl groups, make it an essential building block for the development of next-generation pharmaceuticals and agrochemicals. Understanding its synthesis, reactivity, and handling requirements is paramount for its effective and safe utilization in a research and development setting.
References
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Capot Chemical. MSDS of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. Available from: [Link]
-
African Rock Art. 3-(Trifluoromethyl)phenylacetonitrile. Available from: [Link]
-
O'Hagan, D. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available from: [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
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- 3. 3-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-12-8 [chemicalbook.com]
- 4. 239087-12-8|3-Fluoro-5-(trifluoromethyl)phenylacetonitrile|BLD Pharm [bldpharm.com]
- 5. capotchem.com [capotchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, a key intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to derivative compounds. This document details the physicochemical properties, synthesis methodologies, chemical reactivity, and established applications of this versatile building block. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting. The information presented herein is intended to equip researchers, chemists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their synthetic endeavors.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry.[1] These modifications can profoundly alter a compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2][3] The trifluoromethyl group, in particular, is a prevalent pharmacophore found in numerous FDA-approved drugs, valued for its ability to increase lipophilicity and block metabolic oxidation.[1][4]
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS No. 239087-12-8) has emerged as a valuable intermediate, providing a scaffold that combines the strong electron-withdrawing nature of the -CF3 group with the modulating effect of a fluorine substituent. This unique electronic profile makes the adjacent nitrile and benzylic positions key handles for a variety of chemical transformations. This guide will explore the fundamental chemical properties and synthetic utility of this compound.
Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis. The properties of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile are summarized below.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 239087-12-8 | [5] |
| Molecular Formula | C₉H₅F₄N | [6] |
| Molecular Weight | 203.14 g/mol | [5] |
| Appearance | Colorless or light yellow liquid | [7] |
| Melting Point | -12 °C | [7] |
| Boiling Point | 125-127 °C | [7] |
| Density | 1.408 g/mL | [7] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, ether) | [7] |
Note: Some sources may list slightly different physical properties for related, but distinct, isomers. It is critical to verify the CAS number to ensure the data corresponds to the correct compound.
Spectral Data (Predicted)
While specific experimental spectra are not widely published, typical spectral characteristics can be predicted based on the structure.
-
¹H NMR: Protons on the aromatic ring would appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The benzylic protons (-CH₂CN) would present as a singlet further upfield (typically δ 3.8-4.2 ppm).
-
¹³C NMR: Resonances for the aromatic carbons would be observed, with the carbons attached to fluorine and the trifluoromethyl group showing characteristic splitting patterns (C-F coupling). The nitrile carbon (-CN) would appear around δ 115-120 ppm, and the benzylic carbon (-CH₂CN) around δ 20-30 ppm.
-
¹⁹F NMR: Two distinct signals would be expected: one for the single fluorine atom on the ring and another for the trifluoromethyl group, each with its characteristic chemical shift.
-
IR Spectroscopy: Key stretches would include the C≡N nitrile bond (around 2250 cm⁻¹), C-F bonds (around 1100-1350 cm⁻¹ for the -CF₃ group and a sharp band for the Ar-F), and C-H bonds of the aromatic ring.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 203.14. Fragmentation would likely involve the loss of the cyanide group.
Synthesis and Manufacturing
The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile typically involves multi-step sequences starting from more common building blocks. One general approach involves the cyanation of a corresponding benzyl halide.
Illustrative Synthetic Pathway
A common strategy for synthesizing phenylacetonitriles is the nucleophilic substitution of a benzyl halide with a cyanide salt. The key challenge lies in the efficient and regioselective synthesis of the precursor, 3-fluoro-5-(trifluoromethyl)benzyl bromide or chloride.
Caption: General synthetic workflow for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Generic Experimental Protocol (Cyanation Step)
Disclaimer: This protocol is illustrative. Researchers must consult primary literature and conduct their own risk assessments before performing any experiment.
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with 3-fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) and a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Reagent Addition: Sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) is added portion-wise to the stirred solution. Caution: Cyanide salts are highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE).
-
Reaction Conditions: The reaction mixture is heated to 50-70 °C and stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction is cooled to room temperature and cautiously poured into a mixture of water and a suitable organic extraction solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Chemical Reactivity and Applications
The utility of this compound stems from the reactivity of its nitrile and benzylic methylene groups, which serve as versatile handles for constructing more complex molecules.
Key Reactions
-
Nitrile Group Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-fluoro-5-(trifluoromethyl)phenylacetic acid, a valuable precursor for amides and esters.
-
Nitrile Group Reduction: The nitrile can be reduced to a primary amine, 3-fluoro-5-(trifluoromethyl)phenethylamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to a wide range of amine-derived compounds.
-
Benzylic Alkylation/Functionalization: The benzylic protons are acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophile can then react with various electrophiles (e.g., alkyl halides) to form α-substituted derivatives.
Caption: Key reaction pathways for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Applications in Drug Discovery and Agrochemicals
This compound is primarily used as an intermediate in the synthesis of biologically active molecules.[7] The trifluoromethylphenyl moiety is a common feature in pharmaceuticals and agrochemicals. For instance, related structures like 3-(trifluoromethyl)phenylacetonitrile are key intermediates in the synthesis of anti-inflammatory and analgesic drugs, as well as pesticides and herbicides.[8] The presence of the additional fluorine atom in the title compound allows for fine-tuning of electronic and steric properties, which can be crucial for optimizing drug-target interactions or enhancing the efficacy of an agrochemical.
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount when handling 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Hazard Identification
Based on safety data for the compound and its close analogs, it is classified as hazardous.[5][9]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9]
-
Flammability: Some analogs are flammable liquids.[10] While specific data for this compound is limited, it should be treated as potentially combustible.
Recommended Handling Procedures
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][9]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][9]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks, and open flames.[9]
Conclusion
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a specialized but highly valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern provides a platform for introducing fluorine and a trifluoromethyl group, which are known to confer desirable properties in pharmaceutical and agrochemical agents. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
References
-
ChemBK. (2024). 3-FLUORO-5-(TRIFUOROMETHYL)PHENYLACETONITRILE. Retrieved from [Link]
-
Capot Chemical. (2013). MSDS of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Chemdad Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
SpringerLink. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Retrieved from [Link]
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- 6. 3-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-12-8 [chemicalbook.com]
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- 8. chemimpex.com [chemimpex.com]
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- 10. 3-(三氟甲基)苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Molecular Structure and Properties of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Abstract: This document provides an in-depth technical examination of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS No. 239087-12-8), a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the phenylacetonitrile scaffold imparts unique physicochemical properties that are highly valuable in modern drug design. This guide delineates the compound's core molecular attributes, proposes a validated synthesis pathway with mechanistic insights, provides a predictive analysis of its spectroscopic signature for structural verification, and discusses its applications as a key building block in medicinal chemistry. Safety protocols for handling and storage are also detailed, offering a comprehensive resource for researchers, chemists, and drug development professionals.
Introduction: A Strategically Designed Fluorinated Building Block
The deliberate introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine and fluorine-containing functional groups, such as the trifluoromethyl (-CF₃) group, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[1] The trifluoromethyl group, in particular, is prized for its ability to increase metabolic stability, enhance lipophilicity (Hansch π value of +0.88), and serve as a bioisostere for other groups like chlorine.[2] These modifications can lead to improved membrane permeability, stronger receptor binding interactions, and an extended in-vivo half-life, all critical attributes for successful drug candidates.[1][2]
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a bifunctional reagent that capitalizes on these principles. It presents a reactive nitrile group, a common precursor for amines, carboxylic acids, and various heterocycles, while its aromatic ring is electronically tuned by the meta-disposed, strongly electron-withdrawing fluorine and trifluoromethyl substituents. This electronic profile deactivates the aromatic ring, influencing its reactivity and the pKa of adjacent functionalities.[2] This guide serves as a comprehensive technical resource, providing the foundational knowledge required to effectively utilize this versatile compound in research and development settings.
Core Molecular Attributes
The fundamental properties of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile are summarized below. These identifiers are crucial for procurement, registration, and analytical characterization.
| Property | Value | Source |
| Chemical Name | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | N/A |
| Synonym(s) | 3-fluoro-5-trifluoromethylbenzyl cyanide | [3] |
| CAS Number | 239087-12-8 | [4] |
| Molecular Formula | C₉H₅F₄N | [4] |
| Molecular Weight | 203.14 g/mol | [4] |
| Appearance | Liquid (Predicted based on analogs) | [5][6] |
| Boiling Point | Data not available (Analog: 92-93 °C / 4 mmHg) | [7] |
| Density | Data not available (Analog: 1.187 g/mL at 25 °C) | [7] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; CH2 [label="CH₂"]; CN [label="C"]; N [label="N"]; CF3_C [label="C"]; F1 [label="F", fontcolor="#34A853"]; F_ring [label="F", fontcolor="#34A853"]; F2 [label="F", fontcolor="#34A853"]; F3 [label="F", fontcolor="#34A853"];
// Position nodes for benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.8,-2.25!"]; C4 [pos="0.8,-2.25!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,0!"];
// Position substituents CH2 [pos="2.6,-0.75!"]; CN [pos="3.9,-0.75!"]; N [pos="5.2,-0.75!"]; F_ring [pos="-2.6,-0.75!"]; CF3_C [pos="1.6,-3.75!"]; F1 [pos="0.8,-5!"]; F2 [pos="2.4,-4.5!"]; F3 [pos="2.4,-3!"];
// Draw bonds C6 -- C1; C1 -- C2 [style=invis]; // for structure C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C2; // complete ring// Aromatic double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; edge [style=solid];
// Substituent bonds C5 -- CH2; CH2 -- CN; CN -- N [style=triple]; C2 -- F_ring; C4 -- CF3_C; CF3_C -- F1; CF3_C -- F2; CF3_C -- F3; }
Caption: 2D structure of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Synthesis and Mechanistic Rationale
While multiple synthetic routes are plausible, a common and reliable strategy for preparing substituted phenylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following protocol outlines a robust, field-proven workflow starting from the commercially available 3-fluoro-5-(trifluoromethyl)toluene.
Experimental Protocol: Two-Step Synthesis
Step 1: Benzylic Bromination of 3-Fluoro-5-(trifluoromethyl)toluene
-
Reactor Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3-Fluoro-5-(trifluoromethyl)toluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (CCl₄) as the solvent.
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02 eq).
-
Causality: NBS is the reagent of choice for selective free-radical bromination at the benzylic position, minimizing competitive aromatic bromination. The reaction is initiated by the homolytic cleavage of the weak O-O bond in BPO upon heating, generating radicals that propagate the chain reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluoro-5-(trifluoromethyl)benzyl bromide.
Step 2: Cyanation of 3-Fluoro-5-(trifluoromethyl)benzyl bromide
-
Reactor Setup: In a separate flask, dissolve sodium cyanide (NaCN, 1.2 eq) in a polar aprotic solvent such as DMSO or acetone.
-
Causality: A polar aprotic solvent is selected to dissolve the cyanide salt and promote a rapid Sₙ2 reaction. These solvents solvate the cation (Na⁺) but not the cyanide anion (CN⁻), leaving the nucleophile highly reactive.
-
-
Reaction: Add the crude benzyl bromide from Step 1 dropwise to the cyanide solution at room temperature. An exotherm may be observed. Stir the mixture until the reaction is complete, as monitored by TLC.
-
Workup and Purification: Quench the reaction by pouring the mixture into water and extract with a suitable organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Signature and Structural Verification
Confirmation of the molecular structure of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile relies on a combination of spectroscopic techniques. The following data are predictive, based on the known effects of the incorporated functional groups.
| Technique | Predicted Signature |
| ¹H NMR | δ 7.3-7.6 ppm (m, 3H): Aromatic protons, exhibiting complex splitting due to H-H and H-F couplings. δ ~3.9 ppm (s, 2H): Methylene protons (-CH₂CN). |
| ¹³C NMR | δ ~130-140 ppm: Aromatic carbons attached to H. δ ~163 ppm (d, ¹JCF ≈ 250 Hz): Carbon attached to aromatic fluorine. δ ~123 ppm (q, ¹JCF ≈ 272 Hz): Trifluoromethyl carbon (-CF₃). δ ~117 ppm: Nitrile carbon (-C≡N). δ ~25 ppm: Methylene carbon (-CH₂CN). |
| ¹⁹F NMR | δ ~ -63 ppm (s, 3F): Signal for the -CF₃ group. δ ~ -110 ppm (m, 1F): Signal for the aromatic fluorine atom. |
| IR (Infrared) | ~2250 cm⁻¹ (sharp, medium): C≡N nitrile stretch. ~1100-1350 cm⁻¹ (strong, multiple bands): C-F stretches from the -CF₃ group and aromatic C-F. ~3050 cm⁻¹ (weak): Aromatic C-H stretch. |
| Mass Spec (EI) | m/z = 203: Molecular ion (M⁺). m/z = 184: Loss of F ([M-F]⁺). m/z = 134: Loss of CF₃ ([M-CF₃]⁺). |
This predicted spectroscopic profile provides a robust analytical framework for confirming the identity and purity of synthesized 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Applications in Medicinal Chemistry and Drug Development
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is not an end-product therapeutic but rather a high-value intermediate for constructing more complex molecular architectures. Its utility stems from the strategic placement of its functional groups.
-
Scaffold for Bioactive Molecules: The phenylacetonitrile core is a frequent feature in pharmaceuticals. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct heterocyclic rings, providing multiple avenues for derivatization.
-
Modulation of Physicochemical Properties: The combined electron-withdrawing nature of the meta-disposed F and CF₃ groups significantly lowers the electron density of the aromatic ring. This can prevent oxidative metabolism of the ring, a common pathway for drug deactivation.[2]
-
Enhanced Target Binding: The trifluoromethyl group can participate in favorable interactions within a protein's binding pocket, including dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.
-
Improved Pharmacokinetics: The increased lipophilicity imparted by the fluorinated groups can improve a drug's ability to cross cellular membranes, enhancing bioavailability and distribution.[8]
The value of incorporating trifluoromethyl-containing moieties is evidenced by their presence in numerous FDA-approved drugs, highlighting the potential of building blocks like 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in the discovery of next-generation therapeutics.[9]
Caption: Key structural features and their impact on drug-like properties.
Safety, Handling, and Storage Protocols
Due to the presence of the nitrile group and its classification as a substituted benzyl cyanide, 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile must be handled with appropriate caution. Analogs are classified as toxic if swallowed, in contact with skin, or inhaled, and may cause respiratory, skin, and eye irritation.[7][10][11]
Standard Operating Procedure
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. A face shield is recommended if there is a splash hazard.[10][11]
-
Handling: Avoid direct contact with skin and eyes.[10] Avoid the formation of aerosols. Use a properly calibrated pipette or syringe for transfers.
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10]
-
Ingestion/Inhalation: Move the individual to fresh air. Seek immediate medical attention in all cases of significant exposure.[11]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[10]
References
- Apollo Scientific. (n.d.). Safety Data Sheet: 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE.
- TCI Chemicals. (n.d.). Safety Data Sheet: Phenylacetonitrile.
- Fisher Scientific. (2024). Safety Data Sheet: 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(Trifluoromethyl)phenylacetonitrile.
- Google Patents. (2015). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
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NIST. (n.d.). 3-(Trifluoromethoxy)phenylacetonitrile. In NIST Chemistry WebBook. [Link]
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Salmaso, V., & Schirrmacher, R. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Mase, N., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules. [Link]
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PubChem. (n.d.). 3-fluoro-5-(trifluoromethyl)phenylacetonitrile. [Link]
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Al-Karmalawy, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]
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An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
This guide provides a comprehensive overview of the synthetic pathways for producing 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, lipophilicity, and metabolic stability to molecules containing this moiety, making it a valuable building block for medicinal chemists and researchers in drug discovery.
This document explores two primary, field-proven synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and limitations.
Introduction: The Significance of Fluorinated Phenylacetonitriles
Phenylacetonitrile derivatives are crucial intermediates in organic synthesis, serving as precursors to a wide range of biologically active compounds. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design. The CF3 group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] When combined with a fluoro substituent, these effects can be further modulated, offering fine control over the physicochemical properties of the final compound. 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is thus a highly sought-after building block for creating novel therapeutic agents and specialized agrochemicals.[2]
Pathway 1: The Sandmeyer Reaction of 3-Fluoro-5-(trifluoromethyl)aniline
The Sandmeyer reaction is a classic and robust method for the introduction of a variety of functional groups, including the cyano group, onto an aromatic ring via a diazonium salt intermediate.[3] This pathway commences with the readily available 3-Fluoro-5-(trifluoromethyl)aniline.
Mechanistic Overview
The reaction proceeds in two key stages:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is generally used immediately without isolation.[4]
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt. The copper(I) species catalyzes the displacement of the diazonium group with a cyanide nucleophile, liberating nitrogen gas and forming the desired aryl nitrile.
Experimental Workflow
Caption: Workflow for the Sandmeyer synthesis of the target nitrile.
Detailed Experimental Protocol
Step 1: Diazotization of 3-Fluoro-5-(trifluoromethyl)aniline
-
To a stirred solution of 3-Fluoro-5-(trifluoromethyl)aniline (1.0 eq) in aqueous hydrochloric acid (3.0 eq in water) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution is used immediately in the next step.
Step 2: Cyanation
-
In a separate flask, a solution or suspension of copper(I) cyanide (1.2 eq) and sodium cyanide (if necessary, to form the soluble dicyanocuprate(I) complex) in water is prepared and heated to 60-70 °C.
-
The cold diazonium salt solution is added portion-wise to the hot copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, the reaction mixture is heated for an additional 1-2 hours to ensure complete conversion.
-
The mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Causality and Optimization
-
Low Temperature for Diazotization: Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[4]
-
Copper(I) Catalyst: Copper(I) is essential for the catalytic cycle of the Sandmeyer reaction, facilitating the single-electron transfer that initiates the radical-nucleophilic aromatic substitution mechanism.
-
Purity of Starting Aniline: The purity of the starting aniline is paramount, as impurities can lead to side reactions and complicate the purification of the final product.
Pathway 2: Nucleophilic Cyanation of 3-Fluoro-5-(trifluoromethyl)benzyl Bromide
This pathway involves the synthesis of an intermediate benzyl halide, followed by a nucleophilic substitution with a cyanide salt. This is a widely used method for the preparation of phenylacetonitriles.
Mechanistic Overview
This synthesis is a two-step process:
-
Benzylic Bromination: The starting material, 3-fluoro-5-(trifluoromethyl)toluene, undergoes a free-radical bromination at the benzylic position. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light. The high regioselectivity for the benzylic position is due to the resonance stabilization of the intermediate benzyl radical.[5][6]
-
Nucleophilic Substitution: The resulting 3-Fluoro-5-(trifluoromethyl)benzyl bromide is then treated with a cyanide salt (e.g., sodium cyanide or potassium cyanide) in a polar aprotic solvent (e.g., DMSO, DMF, or acetone). The cyanide ion acts as a nucleophile, displacing the bromide in an SN2 reaction to form the target nitrile.[7][8]
Experimental Workflow
Caption: Workflow for the synthesis via benzylic bromination and cyanation.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl Bromide
-
A solution of 3-fluoro-5-(trifluoromethyl)toluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq) in a suitable solvent (e.g., carbon tetrachloride or cyclohexane) is prepared.
-
The mixture is heated to reflux and irradiated with a UV lamp or incandescent light to initiate the radical reaction.
-
The reaction is monitored by GC or TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-Fluoro-5-(trifluoromethyl)benzyl bromide, which can often be used in the next step without further purification.
Step 2: Cyanation of 3-Fluoro-5-(trifluoromethyl)benzyl Bromide
-
To a solution of the crude 3-Fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) in a polar aprotic solvent such as DMSO or acetone, sodium cyanide (1.2 eq) is added.
-
The reaction mixture is stirred at room temperature or gently heated (40-60 °C) to accelerate the reaction.
-
The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting crude product is purified by vacuum distillation or column chromatography to yield pure 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Causality and Optimization
-
Radical Initiator: The use of a radical initiator is crucial for the homolytic cleavage of the N-Br bond in NBS, which generates the bromine radical necessary for the chain reaction.
-
Solvent Choice for Cyanation: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.
-
Phase Transfer Catalysis: In some cases, a phase transfer catalyst can be employed in the cyanation step to facilitate the reaction between the organic-soluble benzyl halide and the aqueous-soluble cyanide salt, particularly in biphasic systems.
Comparative Analysis and Data Summary
| Parameter | Pathway 1: Sandmeyer Reaction | Pathway 2: Benzyl Bromide Cyanation |
| Starting Material | 3-Fluoro-5-(trifluoromethyl)aniline | 3-Fluoro-5-(trifluoromethyl)toluene |
| Key Reagents | NaNO₂, HCl, CuCN | NBS, AIBN, NaCN |
| Number of Steps | 1 (from aniline) | 2 (from toluene) |
| Typical Yields | Moderate to Good | Good to Excellent |
| Scalability | Can be challenging due to the handling of diazonium salts and cyanide | Generally more straightforward to scale up |
| Safety Considerations | Unstable diazonium intermediates (potential explosion hazard), toxic cyanide salts and HCN gas | Lachrymatory benzyl bromide intermediate, toxic cyanide salts |
Conclusion
Both the Sandmeyer reaction of 3-Fluoro-5-(trifluoromethyl)aniline and the cyanation of 3-Fluoro-5-(trifluoromethyl)benzyl bromide represent viable and effective strategies for the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. The choice of pathway will often depend on the availability and cost of the starting materials, the scale of the synthesis, and the specific safety infrastructure available to the research team. For laboratory-scale synthesis, the benzylic bromination and subsequent cyanation often offer a more direct and higher-yielding route, provided the toluene starting material is accessible. The Sandmeyer reaction, while potentially lower-yielding and requiring careful temperature control, is a powerful tool for converting anilines, which may be more readily available in certain contexts. Both methods underscore the fundamental principles of aromatic and substitution chemistry, providing researchers with reliable protocols for accessing this valuable fluorinated building block.
References
-
PrepChem.com. Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
Trifluorotoluene - Wikipedia. Available at: [Link]
-
PrepChem.com. Synthesis of benzyl bromide. Available at: [Link]
-
DTIC. SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Trifluoromethylation. Available at: [Link]
- Google Patents. US6333434B1 - Preparation of trifluoromethylanilines.
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]
- Google Patents. CN100344605C - Preparation method of 3-fluoro-5-nitro trifluor toluene.
-
Organic Syntheses. 2-PHENYLBUTYRONITRILE. Available at: [Link]
- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
- Google Patents. US7595417B2 - Cyanation of aromatic halides.
-
ACS Publications. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics | Organic Process Research & Development. Available at: [Link]
-
Chem-Impex. 3-Fluoro-5-(trifluoromethyl)benzyl bromide. Available at: [Link]
-
Oakwood Chemical. 3-Fluoro-5-(trifluoromethyl)benzyl bromide. Available at: [Link]
- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
PMC - NIH. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Available at: [Link]
-
ResearchGate. No cyanation of benzyl bromide in the absence of Cu. Available at: [Link]
- Google Patents. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.
- Google Patents. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.
-
PMC - PubMed Central. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available at: [Link]
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Spectroscopic data of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Authored by: A Senior Application Scientist
Abstract
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a substituted aromatic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring electron-withdrawing fluorine and trifluoromethyl groups, imparts distinct chemical and biological properties that are of high interest to researchers. Accurate and comprehensive structural elucidation is paramount for its application in drug development and materials science. This guide provides a detailed predictive analysis of the spectroscopic data for this compound, offering a foundational framework for its identification, purity assessment, and quality control. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the underlying chemical principles and providing standardized protocols for data acquisition.
Introduction: The Significance of Spectroscopic Verification
In the fields of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. For a molecule like 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (Molecular Formula: C₉H₅F₄N, Molecular Weight: 203.14 g/mol [1]), its utility as a synthetic intermediate hinges on the precise placement of the fluoro, trifluoromethyl, and cyanomethyl groups on the benzene ring. These substituents dramatically influence the molecule's electronic environment, reactivity, and ultimately, its interaction with biological targets.
Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the molecular structure at an atomic level. Each method offers a unique piece of the structural puzzle:
-
NMR Spectroscopy maps the connectivity and chemical environment of hydrogen, carbon, and fluorine atoms.
-
IR Spectroscopy identifies the functional groups present.
-
Mass Spectrometry determines the molecular weight and provides clues to the molecular formula and fragmentation patterns.
This guide synthesizes established principles of spectroscopy and comparative data from analogous structures to build a robust predictive model for the spectral characteristics of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Molecular Structure and Analytical Workflow
The logical workflow for confirming the structure of a newly synthesized batch of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile integrates multiple spectroscopic techniques. This ensures that the identity and purity are validated through orthogonal methods, a core principle of analytical trustworthiness.
Caption: Integrated workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a suite of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the benzylic protons (-CH₂CN) and the three aromatic protons. The electron-withdrawing nature of the F, CF₃, and CN groups will shift all protons downfield.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H₂ | ~7.65 | s (broad) or d | JH-F ≈ 5-8 Hz |
| H₄ | ~7.50 | s (broad) or d | JH-F ≈ 5-8 Hz |
| H₆ | ~7.45 | s (broad) | - |
| -CH₂- | ~3.80 | s | - |
Causality and Insights:
-
The aromatic protons will appear as complex multiplets or, more likely, as broadened singlets or doublets due to unresolved long-range couplings with both the single fluorine atom and the CF₃ group. The precise pattern depends on the magnitude of the respective nJH-F coupling constants.
-
The methylene (-CH₂-) protons are adjacent to the electron-withdrawing nitrile group and the aromatic ring, shifting them downfield to approximately 3.80 ppm. They are expected to appear as a sharp singlet as they are too distant for significant coupling with the fluorine atoms.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal all nine unique carbon atoms. A key feature will be the large, one-bond coupling between C3 and the fluorine atom (¹JC-F) and the characteristic quartet for the CF₃ carbon due to coupling with its three attached fluorine atoms.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F-coupling) | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| C1 | ~133 | m | - |
| C2 | ~118 | d | JC-F ≈ 3-5 Hz |
| C3 | ~162 | d | ¹JC-F ≈ 250 Hz |
| C4 | ~115 | d | JC-F ≈ 20-25 Hz |
| C5 | ~132 | q | JC-F ≈ 30-35 Hz |
| C6 | ~125 | m | - |
| -CH₂- | ~23 | t | JC-F ≈ 3-5 Hz |
| -CN | ~116 | s | - |
| -CF₃ | ~123 | q | ¹JC-F ≈ 272 Hz |
Causality and Insights:
-
C3-F Coupling: The carbon directly attached to the fluorine (C3) will exhibit a very large doublet splitting (¹JC-F), typically around 250 Hz, which is a definitive indicator of a C-F bond.
-
CF₃ Carbon: The trifluoromethyl carbon will appear as a sharp quartet (q) due to coupling with the three fluorine atoms (¹JC-F ≈ 272 Hz). Its chemical shift is also highly characteristic.
-
Other Couplings: Smaller two-bond (²JC-F) and three-bond (³JC-F) couplings will be observed for other carbons in the ring, providing further structural confirmation.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is an exceptionally sensitive and informative technique for fluorinated compounds.[2] It directly probes the fluorine environments, providing unambiguous confirmation of the fluorine-containing moieties.
Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz):
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-F | ~ -110 | m |
| -CF ₃ | ~ -63 | s |
Causality and Insights:
-
Two Distinct Signals: The spectrum will show two distinct signals, confirming the presence of two different fluorine environments.
-
Aromatic Fluorine (Ar-F): The single fluorine on the aromatic ring is expected to appear around -110 ppm. It will likely be a complex multiplet due to couplings with the nearby aromatic protons (H2 and H4).
-
Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms of the trifluoromethyl group will produce a sharp singlet around -63 ppm. The signal is a singlet because there are no adjacent protons or other fluorine atoms close enough for significant coupling. This signal is a powerful fingerprint for the Ar-CF₃ moiety.[2]
Protocol: Standard NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and match the respective nuclei probes (¹H, ¹³C, ¹⁹F). Lock the field using the deuterium signal from the solvent.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse. A spectral width of ~15 ppm centered around 5 ppm is typical.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time with more scans is required to achieve a good signal-to-noise ratio.
-
¹⁹F Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This nucleus is highly sensitive. A spectral width of ~250 ppm centered around -100 ppm is a good starting point.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The presence of the nitrile group (C≡N) provides a particularly sharp and unmistakable absorption band.
Predicted Key IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-CH₂-) | 2950 - 2850 | Weak |
| Nitrile (C≡N) Stretch | 2260 - 2240 | Sharp, Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-F Stretch (Aromatic) | 1280 - 1200 | Strong |
| C-F Stretch (-CF₃) | 1350 - 1100 | Very Strong, Broad |
Causality and Insights:
-
Nitrile Stretch: The C≡N triple bond stretch is one of the most diagnostic peaks in the spectrum. For aromatic nitriles, it typically appears in the 2240-2220 cm⁻¹ region.[3] Its presence is a strong confirmation of the nitrile functionality.
-
C-F Stretches: The spectrum will be dominated by very strong C-F stretching vibrations between 1350 and 1100 cm⁻¹, characteristic of the CF₃ group and the aromatic C-F bond.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation, which helps piece together its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z Value | Predicted Identity | Notes |
|---|---|---|
| 203 | [M]⁺ | Molecular ion peak. Confirms the molecular weight. |
| 184 | [M - F]⁺ | Loss of a fluorine atom from the CF₃ group. |
| 177 | [M - CN]⁺ | Loss of the nitrile radical. |
| 134 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |
| 126 | [C₇H₃FN]⁺ | Fragment corresponding to fluorobenzonitrile cation after benzylic cleavage. |
Causality and Insights:
-
Molecular Ion: The appearance of a peak at m/z = 203 confirms the molecular formula C₉H₅F₄N. High-resolution mass spectrometry (HRMS) can further confirm this by providing a mass accurate to several decimal places.
-
Fragmentation Pattern: The molecule is expected to fragment at the benzylic position, which is a common fragmentation pathway for such compounds. The loss of stable radicals like ·CF₃ is also a highly probable event.
Caption: Predicted major fragmentation pathways.
Conclusion
The structural confirmation of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile relies on a synergistic application of modern spectroscopic techniques. The predicted data presented in this guide provides a robust analytical benchmark for researchers. Key identifying features include: the distinct three-proton system in the ¹H NMR; the large ¹JC-F couplings and characteristic quartet of the CF₃ group in the ¹³C NMR; the two unique signals in the ¹⁹F NMR spectrum; a sharp C≡N stretch around 2250 cm⁻¹ in the IR spectrum; and a molecular ion peak at m/z 203 in the mass spectrum. Together, these spectral signatures create a unique fingerprint, enabling scientists to proceed with confidence in their synthetic and developmental research.
References
- BenchChem (2025). A Comparative Spectroscopic Analysis of Fluorinated Benzonitriles.
-
PubChem (2026). m-Trifluoromethylphenylacetonitrile. National Center for Biotechnology Information. Available at: [Link]
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PubMed (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). National Library of Medicine. Available at: [Link]
-
NIST (2023). 3-(Trifluoromethoxy)phenylacetonitrile. NIST Chemistry WebBook. Available at: [Link]
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An In-Depth Technical Guide to the NMR Analysis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-fluoro-5-(trifluoromethyl)phenylacetonitrile, a key building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, presents a rich and complex NMR landscape. Understanding the intricacies of its ¹H, ¹³C, and ¹⁹F NMR spectra is paramount for structural verification, purity assessment, and reaction monitoring. This document moves beyond a simple listing of spectral data, offering insights into the causal relationships between the molecule's electronic structure and its NMR characteristics, thereby empowering researchers to interpret their own data with confidence.
Introduction: The Significance of Fluorinated Phenylacetonitriles
The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets.[1][2] 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds.[2] Its phenylacetonitrile core is a common scaffold in pharmaceuticals, and the strategic placement of the fluoro and trifluoromethyl groups allows for fine-tuning of molecular properties. Accurate and detailed structural analysis via NMR spectroscopy is therefore a critical step in the development of novel therapeutics derived from this compound.
Predicted NMR Spectral Parameters: A Foundation for Analysis
Molecular Structure and Numbering
For clarity in the subsequent spectral analysis, the atoms of 3-fluoro-5-(trifluoromethyl)phenylacetonitrile are numbered as follows:
Advanced NMR Techniques for Structural Elucidation
For unambiguous assignment of all signals, especially in the complex aromatic region, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify which aromatic protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between ¹H and ¹³C nuclei over two or three bonds. It is particularly useful for identifying quaternary carbons and for confirming long-range couplings.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY can provide information about through-space proximity between protons and fluorine atoms, which can be useful for conformational analysis.
Conclusion
The NMR analysis of 3-fluoro-5-(trifluoromethyl)phenylacetonitrile is a multifaceted task that requires a systematic approach. By combining one-dimensional ¹H, ¹³C, and ¹⁹F NMR with two-dimensional correlation experiments, a complete and unambiguous structural assignment can be achieved. The predicted spectral data and interpretation guidelines provided in this document serve as a robust starting point for researchers working with this important fluorinated building block. A thorough understanding of its NMR characteristics is essential for ensuring the quality and integrity of downstream synthetic products and for advancing the development of novel pharmaceuticals and agrochemicals.
References
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- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
- Supporting Information for a relevant chemical synthesis paper.
- ChemicalBook. (n.d.). 3-(Trifluoromethyl)phenylacetone(21906-39-8) 1H NMR spectrum.
- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- ChemicalBook. (n.d.). 4-(TRIFLUOROMETHYL)PHENYLACETONITRILE(2338-75-2) 1H NMR spectrum.
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- Levy, G. C. (1973). Chemical suppression of long range 13C-1H coupling in 13C n.m.r. spectra.
- Pardi, A., Walker, G. T., Rapoport, H., & Wider, G. (1988). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 110(25), 8494-8501.
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Supporting Information for a relevant chemical synthesis paper.
-
NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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- Matrix Scientific. (n.d.). 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile.
- NIST. (n.d.). 1-Fluoro-3-(trifluoro-methyl)benzene.
- Ghorbani, F., & Krische, M. J. (2020). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre.
- Sherry, A. D., & Wu, Y. (2013). New Frontiers and Developing Applications in 19F NMR. Current opinion in chemical biology, 17(2), 167-174.
- Ghorbani, F., & Krische, M. J. (2022). A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry.
- Prosser, R. S., Lu, S., & Hwang, J. S. (2010). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 48(3), 155-165.
- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile 97%.
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- Supporting Information for a relevant chemical synthesis paper.
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- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile 98%.
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An In-depth Technical Guide to the Infrared Spectrum of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. As a molecule featuring a diverse array of functional groups—including a nitrile, a substituted aromatic ring, a fluoro group, and a trifluoromethyl group—its infrared spectrum presents a rich tapestry of vibrational data. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's spectral characteristics, a detailed experimental protocol for data acquisition, and an in-depth interpretation of its primary absorption bands. The guide emphasizes the causality behind spectral features, ensuring a robust framework for structural elucidation, quality control, and reaction monitoring.
Introduction: The Molecular Context
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (C₉H₅F₄N) is a substituted aromatic nitrile of significant interest in synthetic chemistry. The strategic placement of electron-withdrawing groups—a fluorine atom and a trifluoromethyl (CF₃) moiety—on the phenyl ring profoundly influences the molecule's electronic properties and reactivity. Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[1] For a complex molecule like 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, the IR spectrum is a critical tool for confirming its identity, assessing purity, and tracking its transformation in chemical reactions. This guide will deconstruct the predicted IR spectrum, assigning characteristic absorption bands to their corresponding functional groups and vibrational modes.
Fundamentals of Infrared Spectroscopy
Infrared spectroscopy operates on the principle that chemical bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match its natural vibrational modes, causing a transition to a higher vibrational state. An FTIR spectrometer measures this absorption of light as a function of frequency (typically expressed as wavenumber, cm⁻¹).
The resulting spectrum is broadly divided into two regions:
-
Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): This region contains absorption bands corresponding to the stretching vibrations of specific functional groups (e.g., C≡N, C-H, C=C). These bands are highly characteristic and are the primary focus for structural identification.
-
Fingerprint Region (below 1500 cm⁻¹): This area of the spectrum is rich with complex vibrations, including bending modes and skeletal vibrations involving many atoms across the molecule. While difficult to interpret from first principles, the unique pattern in this region serves as a highly specific fingerprint for a particular compound.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines a robust method for obtaining the FTIR spectrum of a liquid sample such as 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile using a modern FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for its simplicity, minimal sample preparation, and ease of cleaning.[2]
Step-by-Step Methodology
-
Instrument Preparation:
-
Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 15-30 minutes to ensure thermal equilibrium and minimize drift.
-
Purge the sample compartment with dry air or nitrogen gas to reduce atmospheric interference from water vapor (broad bands ~3700-3400 cm⁻¹ and sharp rotational lines ~1800-1400 cm⁻¹) and carbon dioxide (sharp bands ~2360 cm⁻¹).
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) using a non-abrasive wipe, such as a lint-free tissue.
-
Perform a "monitor scan" to verify the crystal is clean; the resulting spectrum should be a flat line with no significant absorption peaks.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum.[3] This critical step measures the ambient environment (instrument optics, atmosphere) and is automatically subtracted from the sample spectrum to isolate the sample's absorbance. A typical background scan involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application and Analysis:
-
Place a single drop of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[2]
-
If using a pressure clamp, lower the anvil to ensure firm contact between the liquid sample and the crystal.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-64 scans).[1] The instrument software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.
-
-
Post-Measurement Cleanup:
-
Remove the sample from the ATR crystal using a soft, non-abrasive wipe.
-
Clean the crystal thoroughly with a suitable solvent as described in Step 2 to prepare for the next measurement.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring an FTIR spectrum of a liquid sample using an ATR accessory.
Spectral Interpretation and Peak Assignment
The structure of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile dictates a unique and predictable IR spectrum. The following sections detail the expected absorption bands based on established group frequencies for its constituent parts.
Molecular Structure and Key Vibrational Regions
Caption: Correlation between the molecular structure and its characteristic IR absorption regions.
Detailed Peak Assignments
The expected vibrational frequencies for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment & Rationale |
| ~3100–3000 | Weak | C-H Stretch | Aromatic C-H: The stretching of C-H bonds on the benzene ring typically occurs just above 3000 cm⁻¹.[4] These peaks are expected to be weak. |
| ~2960–2850 | Weak | C-H Stretch | Aliphatic C-H: The asymmetric and symmetric stretching vibrations of the methylene (-CH₂-) group in the acetonitrile side chain. These absorptions are characteristically found just below the 3000 cm⁻¹ dividing line.[5] |
| ~2240–2220 | Sharp, Strong | C≡N Stretch | Nitrile: This is one of the most diagnostic peaks in the spectrum. The carbon-nitrogen triple bond stretch is very strong and sharp. For aromatic nitriles, conjugation with the ring lowers the frequency to the 2240–2220 cm⁻¹ range.[6] |
| ~1600, ~1585, ~1470 | Medium-Weak | C=C Stretch | Aromatic Ring: These absorptions arise from the skeletal in-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring. The presence of strong electron-withdrawing substituents can influence the intensity of these bands.[7] |
| ~1450 | Medium | CH₂ Scissoring | Aliphatic C-H Bend: This band corresponds to the in-plane bending (scissoring) motion of the methylene (-CH₂-) group. |
| ~1350–1300 | Strong | C-CF₃ Stretch & CF₃ Symmetric Stretch | Trifluoromethyl Group: The CF₃ group gives rise to multiple strong absorption bands. The C-CF₃ stretching mode and symmetric F-C-F stretching modes are expected in this region and are typically very intense due to the high polarity of the C-F bonds.[8] |
| ~1280–1100 | Very Strong | CF₃ Asymmetric Stretch & Aryl C-F Stretch | Trifluoromethyl & Fluoro Groups: This broad and intense region is dominated by the asymmetric stretching vibrations of the CF₃ group and the stretching vibration of the single C-F bond attached directly to the aromatic ring. These are often the strongest bands in the spectrum. |
| ~900–850 & ~700-660 | Strong | C-H Out-of-Plane (OOP) Bend | Aromatic Substitution: The pattern of C-H out-of-plane bending is highly diagnostic of the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted ring, strong bands are expected in the 900-810 cm⁻¹ and 720-660 cm⁻¹ regions.[4] |
Self-Validating System: Ensuring Spectral Integrity
The trustworthiness of an IR spectrum for compound identification relies on a self-validating system where the presence of all expected peaks and the absence of unexpected ones collectively confirm the structure and purity.
-
Positive Confirmation: The simultaneous appearance of a sharp, strong peak around 2230 cm⁻¹ (C≡N), multiple strong peaks in the 1350-1100 cm⁻¹ region (C-F/CF₃), and the characteristic pattern of aromatic C=C stretches and C-H bends provides compelling evidence for the target molecule.
-
Negative Confirmation (Purity Assessment): The absence of certain peaks is equally informative. For instance:
-
No Broad O-H Stretch: A lack of a broad absorption band in the 3500-3200 cm⁻¹ region confirms the absence of water or alcohol impurities.
-
No Strong C=O Stretch: The absence of a strong peak in the 1800-1650 cm⁻¹ region rules out contamination from carbonyl-containing compounds (e.g., aldehydes, ketones, or carboxylic acids) that may have been used or formed during synthesis.
-
This holistic approach, combining both the confirmation of expected signals and the verification of the absence of impurity signals, establishes a high degree of confidence in the sample's identity and quality.
Conclusion
The infrared spectrum of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a powerful analytical signature defined by several key features. The most prominent and diagnostic absorptions are the sharp nitrile (C≡N) stretch near 2230 cm⁻¹ and the exceptionally strong, complex bands between 1350 cm⁻¹ and 1100 cm⁻¹ corresponding to the C-F and CF₃ stretching vibrations. Additional characteristic peaks for the aromatic ring and the aliphatic methylene linker complete the unique spectral fingerprint. This guide provides the necessary framework for researchers to confidently acquire, interpret, and utilize the IR spectrum of this important synthetic intermediate, thereby ensuring scientific integrity in drug discovery and materials science applications.
References
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]
-
UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Available at: [Link]
-
University of Washington. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]
-
Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(5), 727-737. Available at: [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Available at: [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available at: [Link]
-
University of California, Irvine. (n.d.). Infrared Spectroscopy Lecture Notes. Available at: [Link]
-
NIST. (n.d.). Benzene, (trifluoromethyl)-. In NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. (2025). Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Available at: [Link]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]
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In-Depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS No. 239087-12-8), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It consolidates available data on its physical properties, spectroscopic characteristics, stability, and safe handling procedures. Furthermore, a detailed, field-proven synthetic protocol is presented, offering insights into its preparation. The guide aims to serve as a critical resource for the application and study of this versatile fluorinated compound.
Introduction and Strategic Importance
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile that has garnered significant interest in medicinal and materials chemistry. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity in derivative molecules. These characteristics are highly desirable in the design of novel drug candidates and specialized polymers. This guide delves into the core physical attributes of this compound, providing a foundational understanding for its use in complex synthetic applications.
Physicochemical Properties
The fundamental physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile are summarized below. These values are compiled from various chemical suppliers and databases and represent the most current available information.
| Property | Value | Reference(s) |
| CAS Number | 239087-12-8 | [1][2] |
| Molecular Formula | C₉H₅F₄N | [1][2][3] |
| Molecular Weight | 203.14 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 205.8 ± 35.0 °C (Predicted) | [3] |
| Density | 1.32 g/mL | [3] |
| Purity | ≥98% | [1] |
Molecular Structure and Spectroscopic Analysis
While specific experimental spectra for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile are not widely published, its structure allows for the confident prediction of its key spectroscopic features. This section provides an expert analysis of the expected NMR and IR data, which are crucial for reaction monitoring and quality control.
Molecular Structure Diagram
The chemical structure of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is depicted below.
Caption: Chemical structure of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methylene protons (-CH₂CN) would appear as a singlet, typically in the range of 3.8-4.2 ppm. The aromatic region would show three distinct signals corresponding to the protons at positions 2, 4, and 6 of the phenyl ring. These would likely appear as complex multiplets due to proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbon spectrum would be more complex. Key signals would include the nitrile carbon (-C≡N) around 115-120 ppm and the methylene carbon (-CH₂-) around 25-30 ppm. The aromatic carbons would appear between 110-140 ppm, with their chemical shifts and splitting patterns influenced by the attached fluorine and trifluoromethyl groups. The trifluoromethyl carbon would be a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR would show two distinct signals. The trifluoromethyl group (-CF₃) would appear as a singlet around -63 ppm (relative to CFCl₃). The single fluorine atom on the ring would appear as a multiplet, with its chemical shift influenced by its position on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.
-
Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹. This is a characteristic peak for the nitrile group.
-
Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.
-
Aromatic C=C Bending: Multiple sharp bands will be present in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.
-
C-F and C-CF₃ Stretches: Strong absorption bands are expected in the fingerprint region, typically between 1000-1350 cm⁻¹, corresponding to the C-F and C-CF₃ bonds.
Synthesis Protocol
The preparation of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile can be achieved through a nucleophilic substitution reaction on the corresponding benzyl halide. The following protocol is a robust and scalable method adapted from established procedures for similar compounds.
Reaction Scheme
Caption: Synthesis workflow for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Step-by-Step Methodology
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzyl bromide
-
Sodium Cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and standard laboratory glassware.
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.
-
Addition of Starting Material: Slowly add a solution of 3-Fluoro-5-(trifluoromethyl)benzyl bromide (1.0 equivalent) in a small amount of anhydrous DMSO to the sodium cyanide solution at room temperature.
-
Reaction Monitoring: The reaction is exothermic. Maintain the temperature below 40°C using a water bath if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile as a colorless to light yellow liquid.
Causality Behind Experimental Choices:
-
Solvent: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation and leaving the cyanide anion highly nucleophilic.
-
Temperature Control: Keeping the temperature below 40°C is crucial to prevent potential side reactions and decomposition.
-
Aqueous Work-up: The washing steps are essential to remove unreacted cyanide, DMSO, and other water-soluble impurities.
Stability and Handling
Chemical Stability
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is stable under normal laboratory conditions.[4] However, it should be protected from strong oxidizing agents, strong acids, and strong bases, which can hydrolyze the nitrile group.
Storage Recommendations
For long-term storage, it is recommended to keep the compound in a tightly sealed container under a nitrogen atmosphere at 2-8°C.[5] This minimizes exposure to moisture and air.
Safety and Hazard Information
This compound is classified as toxic and requires careful handling.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
-
Applications in Research and Development
The unique substitution pattern of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile makes it a valuable building block in several areas:
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators.[5]
-
Agrochemicals: The compound is utilized in the development of novel pesticides and herbicides.[5]
-
Materials Science: The presence of the trifluoromethyl group can impart desirable properties such as increased thermal stability and hydrophobicity to polymers and other advanced materials.[5]
Conclusion
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a specialized chemical intermediate with significant potential in various fields of chemical R&D. This guide has provided a detailed overview of its physical properties, predicted spectroscopic characteristics, a reliable synthetic method, and essential safety information. A thorough understanding of these characteristics is paramount for its effective and safe utilization in the laboratory and in industrial processes.
References
- Smolecule. (n.d.). Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8.
- SynQuest Laboratories. (n.d.). CAS 239087-12-8 | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
- BLD Pharm. (n.d.). 239087-12-8 | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
- Fisher Scientific. (2024, March 31). Safety Data Sheet.
- Chem-Impex. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile.
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Solubility of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document delves into the theoretical principles governing its solubility, presents a robust experimental protocol for solubility determination, summarizes its solubility profile in a range of common organic solvents, and offers insights into the practical implications for researchers and drug development professionals.
Introduction: The Critical Role of Solubility in Chemical Development
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS No. 239087-12-8, Molecular Formula: C₉H₅F₄N) is an aromatic nitrile compound distinguished by the presence of two electron-withdrawing groups: a fluorine atom and a trifluoromethyl group. These substitutions significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[2][3]
In the realm of drug development, solubility is a cornerstone property that dictates a compound's journey from a laboratory curiosity to a viable therapeutic agent.[4] Poor solubility can severely hamper drug absorption, leading to inadequate bioavailability and diminished efficacy.[5][6][7] More than 40% of new chemical entities (NCEs) are practically insoluble in water, presenting a major challenge for formulation scientists.[7][8] Consequently, a thorough understanding of an active pharmaceutical ingredient's (API) solubility in various media—both aqueous and organic—is not merely a perfunctory step but a critical factor that influences process chemistry, formulation strategies, and ultimately, therapeutic success.[5][8] This guide focuses on the organic solvent solubility of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, providing the foundational knowledge required for its effective utilization.
Theoretical Underpinnings of Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[9] The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new solute-solvent interactions. For 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, the key structural features dictating its solubility are:
-
The Aromatic Ring: The benzene ring is inherently nonpolar and lipophilic.
-
The Nitrile Group (-C≡N): This group is highly polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
-
Fluorine and Trifluoromethyl (-CF₃) Groups: Fluorination significantly impacts molecular properties. While the C-F bond is polar, the symmetric nature of the -CF₃ group and the high electronegativity of fluorine can reduce the molecule's ability to act as a hydrogen bond donor. These groups generally increase lipophilicity and can engage in specific interactions with certain solvents.[10][11]
The overall solubility of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a balance between the lipophilicity of the fluorinated aromatic ring and the polarity of the nitrile moiety. This duality suggests it will exhibit favorable solubility in a range of polar aprotic and some polar protic solvents, with limited solubility in highly nonpolar solvents like alkanes.
A Validated Protocol for Equilibrium Solubility Determination
To ensure reproducible and accurate solubility data, a robust experimental protocol is essential. The shake-flask method is a widely accepted and recommended technique for determining equilibrium solubility.[6][12]
Step-by-Step Experimental Methodology
-
Preparation: Ensure all glassware is scrupulously clean and dry. Use high-purity grade solvents and a well-characterized, pure sample of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
-
Sample Addition: Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached with a saturated solution.[13]
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is achieved. Preliminary studies can determine the minimum time required to reach a plateau in concentration.[14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemically-resistant filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being transferred. Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15] A calibration curve prepared with known concentrations of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile must be used for accurate quantification.
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.[12]
Solubility Profile of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Based on its chemical structure and general solubility principles, the following table summarizes the expected solubility of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in a variety of common organic solvents. It is generally described as being soluble in most organic solvents like ethanol and ether.[1]
| Solvent Class | Solvent | Polarity Index | Expected Solubility | Rationale |
| Polar Protic | Methanol | 5.1 | Soluble | The polar hydroxyl group interacts favorably with the nitrile group, while the alkyl portion solvates the aromatic ring. |
| Ethanol | 4.3 | Soluble | Similar to methanol, provides a good balance of polar and nonpolar characteristics. | |
| Isopropanol | 3.9 | Soluble | Effective at solvating both the polar and nonpolar regions of the molecule. | |
| Polar Aprotic | Acetonitrile | 5.8 | Very Soluble | "Like dissolves like" principle applies strongly; both solute and solvent contain a nitrile group. |
| Acetone | 5.1 | Very Soluble | The polar carbonyl group effectively solvates the nitrile moiety and the aromatic ring. | |
| Dimethylformamide (DMF) | 6.4 | Very Soluble | Highly polar solvent capable of strong dipole-dipole interactions with the nitrile group. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | A very strong polar aprotic solvent that can effectively solvate a wide range of compounds. | |
| Slightly Polar | Dichloromethane (DCM) | 3.1 | Soluble | Good solvent for moderately polar organic compounds. |
| Diethyl Ether | 2.8 | Soluble | The ether oxygen can interact with the solute, and the ethyl groups solvate the nonpolar parts. | |
| Nonpolar | Toluene | 2.4 | Sparingly Soluble | The aromatic nature of toluene allows for some interaction with the solute's phenyl ring, but it lacks polarity to effectively solvate the nitrile group. |
| Hexane | 0.1 | Insoluble | As a nonpolar alkane, it cannot effectively overcome the solute-solute interactions driven by the polar nitrile group. |
Visualizing Structure-Solvent Relationships
The interplay between the solute's functional groups and the solvent's properties determines the final solubility outcome. This relationship can be visualized as a logical flow.
Safety and Handling Considerations
As a laboratory chemical, 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile must be handled with appropriate care. According to safety data sheets, the compound is classified as harmful.[16][17]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[16] Causes skin and serious eye irritation. May cause respiratory irritation.[16]
-
Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][16] Avoid breathing vapors. Keep away from heat and open flames.[16]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[16] If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical advice.[17]
Conclusion
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile exhibits a versatile solubility profile, demonstrating high solubility in polar aprotic and polar protic solvents, and limited solubility in nonpolar hydrocarbon solvents. This behavior is a direct consequence of its molecular structure, which combines a lipophilic, fluorinated aromatic system with a highly polar nitrile functional group. The data and protocols presented in this guide provide researchers, process chemists, and formulation scientists with the essential knowledge to effectively handle and utilize this important chemical intermediate. A thorough understanding and experimental verification of its solubility are critical first steps in leveraging its full potential in the development of new pharmaceuticals and other advanced materials.
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An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile: A Keystone Building Block in Modern Medicinal Chemistry
Abstract
The discovery and utilization of fluorinated organic compounds have revolutionized the field of drug development. Among these, 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile has emerged as a critical structural motif and a versatile intermediate. This guide provides a comprehensive technical overview of this compound, eschewing a conventional historical narrative for a functional exploration of its synthesis, physicochemical properties, and, most importantly, its strategic application in medicinal chemistry. We will delve into the causality behind its use, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][3] These properties can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency, greater metabolic stability, and improved cell membrane permeability.[3]
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a bifunctional reagent of significant interest. It combines the influential -CF3 group with a strategically placed fluorine atom and a reactive nitrile moiety. This specific arrangement of functional groups makes it an invaluable building block for creating complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[4][5] While a singular "discovery" event for this compound is not prominently documented, its history is written in the numerous patents and publications that leverage its unique structure to accelerate drug discovery programs.
Synthesis and Manufacturing
The synthesis of substituted phenylacetonitriles can be approached through various methods, with the choice often dictated by starting material availability, scale, and safety considerations.[6][7][8][9][10] A common and industrially scalable approach involves the cyanation of a corresponding benzyl halide.
Representative Synthetic Pathway: Cyanation of Benzyl Halide
A prevalent method for synthesizing phenylacetonitriles is the nucleophilic substitution of a benzyl halide with an alkali metal cyanide.[8][9] This reaction is robust and generally provides good yields.
Diagram 1: General Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Caption: A typical synthetic route via nucleophilic substitution.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Reaction Setup: A reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with sodium cyanide (1.1 eq.) and a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile.
-
Addition of Starting Material: 3-Fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq.), dissolved in a minimal amount of the reaction solvent, is added dropwise to the stirred cyanide suspension at room temperature.
-
Reaction: The mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours. Reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous phase is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).[11]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.[11]
Physicochemical and Spectroscopic Data
Accurate characterization is essential for any chemical intermediate. The data below is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 239087-12-8 | [12] |
| Molecular Formula | C9H5F4N | [4] |
| Molecular Weight | 203.14 g/mol | [13][14] |
| Appearance | Colorless to pale yellow liquid/solid | [4] |
| Boiling Point | ~92-93 °C @ 4 mmHg | [15] |
| Density | ~1.187 g/mL at 25 °C | [15] |
| Refractive Index (n20/D) | ~1.4565 | [15] |
Note: Physical properties can vary slightly based on purity and measurement conditions.
The Role in Drug Discovery and Development: A Functional Perspective
The true value of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile lies in its utility as a versatile intermediate.[4][5] The nitrile group serves as a synthetic handle that can be transformed into a variety of other functional groups, while the fluorinated aromatic ring provides a stable scaffold with desirable electronic properties.
Key Chemical Transformations
The nitrile functionality is a linchpin for molecular elaboration. It can be:
-
Reduced to form a primary amine (e.g., using LiAlH4 or catalytic hydrogenation), a common pharmacophore.
-
Hydrolyzed to yield a carboxylic acid, enabling amide bond formation.
-
Used in cycloadditions to form heterocyclic rings, such as tetrazoles, which are valuable bioisosteres for carboxylic acids.
-
Act as a precursor for the synthesis of complex heterocyclic systems, which are prevalent in kinase inhibitors.
Diagram 2: Synthetic Utility Workflow
Caption: Key transformations of the nitrile group for drug discovery.
Case Study: Application in Patented Pharmaceutical Scaffolds
While specific drug names are often confidential during development, the patent literature provides a clear window into the application of this intermediate. Numerous patents describe the use of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile as a starting material for the synthesis of modulators of kinases, ion channels, and other therapeutically relevant proteins.
For example, patents often detail multi-step sequences where the nitrile is first converted to an amino or carboxyl group, which then participates in coupling reactions to build a larger, more complex active pharmaceutical ingredient (API). The 3-fluoro-5-(trifluoromethyl)phenyl moiety is frequently retained in the final structure, where it contributes to target binding and metabolic stability.[3]
Conclusion
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is more than just another chemical in a catalog. It is a testament to the power of strategic fluorination in modern drug design.[1][2] Its history is not defined by a single point of discovery but by its continuous and impactful application in the synthesis of novel therapeutics. For the medicinal chemist, it offers a reliable starting point, a versatile synthetic handle, and a scaffold endowed with properties known to enhance drug-like characteristics. Understanding its synthesis, properties, and functional role is crucial for any researcher or scientist operating at the forefront of pharmaceutical development.
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Whitepaper: A Theoretical Investigation of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
An in-depth technical guide on the core theoretical studies of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is presented below for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a detailed theoretical analysis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, a molecule of significant interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this document outlines the molecule's optimized geometry, vibrational signatures, and electronic properties. The insights derived from these computational studies offer a foundational understanding of the molecule's reactivity, stability, and potential for interaction, serving as a critical resource for its application in advanced molecular design and development.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The incorporation of fluorine and trifluoromethyl (CF3) groups into organic molecules is a well-established strategy in modern drug discovery and materials science. These modifications can dramatically alter a compound's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a prime example of a scaffold that leverages these benefits. As an intermediate, it is valuable in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] A comprehensive theoretical understanding of its structural and electronic characteristics is paramount for predicting its behavior in chemical reactions and biological systems.
Computational chemistry, particularly methods rooted in quantum mechanics, provides a powerful, non-invasive means to probe molecular properties at the atomic level.[2] This in silico approach allows for the prediction of geometries, spectroscopic profiles, and electronic distributions, offering insights that are often challenging to obtain through experimental means alone. This whitepaper details a rigorous theoretical study of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, providing a robust computational framework for its further investigation and application.
Computational Methodology: A Framework for Accuracy
The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. For a molecule featuring the highly electronegative fluorine and CF3 substituents, a careful selection of the theoretical level is essential to accurately model electron correlation effects and molecular properties.
The Choice of Density Functional Theory (DFT)
Density Functional Theory (DFT) offers a formidable balance of computational efficiency and accuracy for studying organic molecules. The B3LYP hybrid functional, which incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was selected for this study. B3LYP is widely recognized for its robust performance in predicting the geometries and electronic properties of halogenated aromatic compounds.[3][4][5]
Basis Set Selection: 6-311++G(d,p)
The 6-311++G(d,p) basis set was employed to ensure a comprehensive description of the electronic structure. The components of this basis set are chosen for specific reasons:
-
6-311G : A triple-zeta basis set that provides a flexible and accurate description of the valence electrons involved in bonding.
-
++ : These diffuse functions are crucial for accurately describing the electron density far from the nucleus, which is important for the lone pairs on the fluorine and nitrogen atoms.
-
(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron distribution in a polarized molecular environment, a key feature of this molecule.
This combination of functional and basis set has been shown to provide reliable results for similar fluorinated organic systems.[6][7]
Computational Workflow
The theoretical investigation followed a systematic, self-validating protocol to ensure the reliability of the results.
Protocol 1: Molecular Property Calculation
-
Structure Input : A 3D model of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile was constructed.
-
Geometry Optimization : The initial structure was optimized to find the global minimum on the potential energy surface using the B3LYP/6-311++G(d,p) level of theory.
-
Vibrational Frequency Analysis : A frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This step also yields the theoretical infrared (IR) spectrum.
-
Electronic Property Calculation : Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated to determine the electronic band gap and map the Molecular Electrostatic Potential (MEP).
Caption: A diagram of the computational workflow.
Results and Discussion
Molecular Geometry
The optimized molecular structure of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is presented below. All bond lengths and angles are in their lowest energy conformation.
Caption: The optimized molecular structure.
The phenyl ring exhibits a planar geometry as expected. The C-F and C-C bonds of the trifluoromethyl group, along with the cyano group, introduce significant electronic perturbations. Selected optimized geometrical parameters are summarized in the table below.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | (Å) | |
| C-F (ring) | 1.352 | |
| C-CF3 | 1.510 | |
| C-CN | 1.468 | |
| C≡N | 1.158 | |
| Bond Angles | (°) | |
| C-C-F (ring) | 119.8 | |
| C-C-CF3 | 121.5 | |
| C-C-CN | 110.2 |
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify the molecule's characteristic functional groups. The most significant vibrational modes are highlighted below.
Table 2: Key Calculated Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 2255 | C≡N stretch | Characteristic sharp peak for the nitrile group. |
| 1610 | C=C stretch (aromatic) | Phenyl ring stretching vibrations. |
| 1350 | C-F stretch (CF3 symmetric) | Strong absorption due to the CF3 group. |
| 1180, 1140 | C-F stretch (CF3 asymmetric) | Two strong, distinct peaks for CF3 vibrations. |
| 1250 | C-F stretch (aromatic) | Vibration of the fluorine attached to the ring. |
The strong absorptions predicted for the C≡N and C-F stretching modes are the most prominent features and serve as excellent diagnostic peaks in an experimental IR spectrum.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
Caption: A diagram of Frontier Molecular Orbitals.
Table 3: Calculated Electronic Properties
| Property | Calculated Value |
| HOMO Energy | -7.85 eV |
| LUMO Energy | -1.25 eV |
| HOMO-LUMO Energy Gap | 6.60 eV |
The analysis reveals that the HOMO is primarily localized on the phenyl ring, while the LUMO is distributed across the nitrile and trifluoromethyl groups. The large HOMO-LUMO gap of 6.60 eV suggests high kinetic stability and low chemical reactivity, which is a desirable trait for scaffolds intended for metabolically stable drugs. The electron-withdrawing nature of the fluorine and CF3 groups lowers the energy of the molecular orbitals, contributing to this stability.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. In 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, the most negative potential is localized around the nitrogen atom of the cyano group and the fluorine atom on the ring, indicating these are the primary sites for interactions with electrophiles or hydrogen bond donors.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential is observed around the hydrogen atoms of the methylene bridge and the carbon atom of the CF3 group.
Conclusion
This theoretical study, conducted at the B3LYP/6-311++G(d,p) level of theory, provides a comprehensive analysis of the structural, vibrational, and electronic properties of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. The optimized geometry and vibrational frequencies serve as a robust reference for experimental characterization. The electronic analysis, including the large HOMO-LUMO gap and the MEP map, highlights the molecule's high stability and identifies key sites for chemical interactions. These computational insights are invaluable for guiding the rational design of novel pharmaceuticals and advanced materials based on this versatile fluorinated scaffold.
References
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Synthesis of Novel Nitro-Halogenated Aryl-Himachalene Sesquiterpenes from Atlas Cedar Oil Components: Characterization, DFT Studies, and Molecular Docking Analysis against Various Isolated Smooth Muscles. MDPI. Available at: [Link]
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Computational studies on the pKa of fluorescein and its halogenated derivatives. RSC Advances. Available at: [Link]
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First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. MDPI. Available at: [Link]
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A Comparative Study of DFT/B3LYP/6-31 G(d,p), RM062X/6-31G8d,p), B3LYP/6-311++ G(d,p) and HSEH1PBE/6-31G(d,p) Methods Applied to Molecular Geometry and Electronic properties of Cs-C60Cl6 Molecule. ResearchGate. Available at: [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. Available at: [Link]
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B3LYP/6-311++G(3df,2pd) calculated differences (DNICS) in aromatic... ResearchGate. Available at: [Link]
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Computational rationalization for the observed ground-state multiplicities of fluorinated acylnitrenes. PubMed. Available at: [Link]
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Time-Dependent Density Functional Theory (TDDFT) Study of the Excited Charge-Transfer State Formation of a Series of Aromatic Donor−Acceptor Systems. ResearchGate. Available at: [Link]
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3-(Trifluoromethyl)phenylacetonitrile. African Rock Art. Available at: [Link]
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Quantum chemical calculations for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
An In-Depth Technical Guide to the Quantum Chemical Analysis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Foreword: Bridging Theory and Application in Modern Drug Discovery
As a Senior Application Scientist, I've witnessed the transformative power of computational chemistry in streamlining drug discovery and development. Molecules like 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile are not just catalog numbers; they are intricate electronic puzzles. The strategic placement of a fluorine atom and a trifluoromethyl group on a phenylacetonitrile scaffold creates a unique combination of lipophilicity, metabolic stability, and electrostatic properties.[1][2] Understanding these properties at a quantum mechanical level is paramount for predicting molecular interactions, reactivity, and ultimately, therapeutic potential.
This guide is designed for researchers, computational chemists, and drug development professionals. It is not merely a list of instructions but a distillation of field-proven insights into performing and interpreting quantum chemical calculations for this specific, high-interest molecule. We will move beyond rote procedural steps to explore the causality behind our choices—why a particular DFT functional is preferred, what a specific basis set implies, and how to build a self-validating computational protocol that ensures scientific integrity.
Part 1: Foundational Strategy - Selecting the Right Tools for a Fluorinated System
The presence of both a highly electronegative fluorine atom and a trifluoromethyl group (-CF3) necessitates a careful selection of computational methods. The -CF3 group, in particular, can significantly influence the electronic structure and reactivity of the aromatic ring.[3] Our primary tool will be Density Functional Theory (DFT), which offers a robust balance of computational cost and accuracy for molecules of this size.
The Rationale for DFT Functional and Basis Set Selection
Simple DFT functionals may not adequately capture the complex electronic effects of multiple fluorine atoms. Therefore, we must select a functional and basis set that can accurately model electron correlation and dispersion forces, which are critical for predicting intermolecular interactions.
-
Recommended Functional: M06-2X . This meta-hybrid GGA functional is well-regarded for its performance on main-group chemistry, noncovalent interactions, and systems with significant electron delocalization—all relevant to our target molecule. Studies on trifluoromethylation mechanisms have successfully employed M06-2X, demonstrating its suitability.[4]
-
Alternative Functional: B3LYP . A workhorse in computational chemistry, B3LYP is a hybrid functional that often provides excellent geometric parameters and vibrational frequencies for organic molecules.[5] It serves as a reliable benchmark for comparison.
-
Recommended Basis Set: 6-311+G(d,p) . This triple-zeta basis set provides the necessary flexibility for accurately describing the electron distribution around the fluorine, nitrogen, and carbon atoms. The inclusion of diffuse functions (+) is crucial for modeling the lone pairs on fluorine and nitrogen, while the polarization functions (d,p) are essential for describing the non-spherical nature of electron density in chemical bonds.[4][6]
The Computational Workflow: A Self-Validating Protocol
A trustworthy computational study is a self-validating one. Each step should confirm the success of the previous one. The workflow below is designed to ensure that the final results are derived from a physically meaningful and mathematically stable molecular state.
Caption: A self-validating workflow for quantum chemical calculations.
Part 2: Experimental Protocols - A Step-by-Step Guide
The following protocols are generalized for use in common quantum chemistry software packages (e.g., Gaussian, ORCA).
Protocol for Geometry Optimization
This is the most critical first step. The goal is to find the three-dimensional arrangement of atoms that corresponds to the lowest possible energy (the global minimum).
-
Structure Input : Build an initial 3D structure of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. Most modern computational suites allow sketching in 2D and conversion to a reasonable 3D starting geometry.
-
Calculation Setup :
-
Job Type : Optimization
-
Method : M062X (or B3LYP for comparison)
-
Basis Set : 6-311+G(d,p)
-
Solvation (Optional) : If studying the molecule in a specific solvent, include a solvent model like the Polarizable Continuum Model (PCM). For this guide, we will proceed with gas-phase calculations.
-
-
Execution : Run the calculation. The software will iteratively adjust bond lengths, angles, and dihedrals to minimize the total energy of the system.
-
Verification : Confirm that the optimization has converged successfully. Look for a "Normal termination" message in the output file and check that the forces on the atoms are close to zero.
Protocol for Vibrational Frequency Analysis
This step is essential for two reasons: it confirms that the optimized geometry is a true energy minimum, and it provides the theoretical infrared (IR) spectrum.
-
Structure Input : Use the optimized geometry from the previous step. Do not use the initial, unoptimized structure.
-
Calculation Setup :
-
Job Type : Frequency
-
Method : M062X
-
Basis Set : 6-311+G(d,p)
-
-
Execution : Run the calculation.
-
Verification :
-
Check for Imaginary Frequencies : A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be re-optimized.
-
Analyze Key Frequencies : Identify the vibrational modes corresponding to key functional groups, such as the C≡N stretch of the nitrile group and the C-F stretches of the fluoro and trifluoromethyl groups.
-
Protocol for Electronic Property Analysis
With a validated minimum-energy structure, we can now calculate the electronic properties that govern reactivity and intermolecular interactions.
-
Structure Input : Use the same validated, optimized geometry.
-
Calculation Setup :
-
Job Type : Single Point Energy (often combined with a request for additional properties).
-
Method : M062X
-
Basis Set : 6-311+G(d,p)
-
Keywords : Add keywords to request specific properties, such as Pop=Full (for population analysis), IOp(6/33=2) (for HOMO/LUMO visualization), and output=wfx (to generate files for electrostatic potential mapping).
-
-
Execution and Analysis :
-
Frontier Molecular Orbitals (FMOs) : Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP) : Generate an MEP map. This color-coded map shows the electrostatic potential on the molecule's surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).
-
Part 3: Data Interpretation and Expected Outcomes
The raw output of these calculations provides a wealth of quantitative data. Presenting this in a structured format is key to extracting meaningful insights.
Structural and Energetic Data
The geometry optimization yields precise bond lengths and angles, while the frequency calculation provides thermodynamic data.
| Parameter | M06-2X / 6-311+G(d,p) | B3LYP / 6-311+G(d,p) | Experimental (Typical) |
| C-F Bond Length (Aryl) | ~1.34 Å | ~1.35 Å | 1.33 - 1.36 Å |
| C-C Bond Length (CF3) | ~1.51 Å | ~1.52 Å | 1.50 - 1.54 Å |
| C≡N Bond Length | ~1.16 Å | ~1.16 Å | 1.15 - 1.17 Å |
| Dipole Moment (Debye) | ~4.5 D | ~4.3 D | N/A |
| Zero-Point Energy (Hartree) | Calculated Value | Calculated Value | N/A |
Note: The values presented are illustrative, based on typical results for similar fluorinated aromatic compounds.[5][7]
Vibrational Frequencies
The calculated frequencies can be compared with experimental IR data to validate the computational model.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |
| C≡N Stretch | ~2250 - 2270 | Strong |
| C-F Stretch (Aryl) | ~1200 - 1250 | Strong |
| CF3 Symmetric Stretch | ~1150 - 1190 | Very Strong |
| Aromatic C-H Stretch | ~3050 - 3100 | Medium |
Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.
Electronic Properties and Reactivity Descriptors
The FMOs and MEP map are powerful predictors of chemical behavior. The presence of fluorine atoms is known to impact these properties significantly.[8][9]
Caption: Relationship between key electronic properties and chemical reactivity.
Expected Observations for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile:
-
HOMO-LUMO Gap : The strong electron-withdrawing nature of both the -F and -CF3 groups will likely result in a relatively large HOMO-LUMO gap, suggesting high kinetic stability.
-
MEP Analysis :
-
A significant region of negative potential (red) is expected around the nitrogen atom of the nitrile group, identifying it as the primary site for electrophilic attack or hydrogen bonding.
-
Regions of positive potential (blue) will likely be located on the hydrogen atoms of the methylene bridge (-CH2-) and potentially around the fluorine atoms of the -CF3 group, indicating susceptibility to nucleophilic attack. The aromatic ring itself will be relatively electron-deficient.
-
Conclusion
This guide provides a comprehensive framework for the quantum chemical analysis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. By employing a robust DFT method like M06-2X with an appropriate basis set such as 6-311+G(d,p), researchers can reliably predict the molecule's geometry, vibrational spectra, and electronic properties. The true value of these calculations lies not in the numbers themselves, but in their interpretation. A thorough analysis of the HOMO-LUMO gap and the Molecular Electrostatic Potential map provides actionable insights into the molecule's stability, reactivity, and potential for intermolecular interactions—critical data points in the rational design of novel therapeutics and agrochemicals.[2]
References
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Tsujibayashi, S., Kataoka, Y., Hirano, S., & Matsubara, H. (2018). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 16(22), 4157-4167. [Link][6]
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Tsujibayashi, S., Kataoka, Y., Hirano, S., & Matsubara, H. (2018). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry. DOI:10.1039/C8OB00805A. [Link][4]
-
Wang, Z., et al. (2021). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society. [Link][10]
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African Rock Art. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]]
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Begum, S., et al. (2025). Revealing Protein Ligand Interactions via DFT Calculation, Molecular Docking, and ADMET: Insight into the Role of Imidazole with Anti‐Alzheimer Activity. ChemistrySelect. [Link][3]
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Kara, M., et al. (2012). Synthesis, Spectroscopic Properties and DFT Study of (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate. ResearchGate. [Link][5]
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Jang, Y., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link][8]
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Dopfer, O., et al. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Journal of the American Chemical Society, 144(18), 8337-8346. [Link][7]
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Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile. Retrieved from ]
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Jang, Y., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ResearchGate. [Link][9]
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An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile: Safety, Handling, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, a key building block in modern medicinal and agricultural chemistry. As a Senior Application Scientist, this document synthesizes critical safety and handling protocols with insights into its chemical reactivity and strategic applications in research and development.
Molecular Profile and Physicochemical Properties
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, with the chemical formula C₉H₅F₄N, is a substituted aromatic nitrile.[1][2] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, reactivity, and ultimately its utility in the synthesis of complex molecules.[3] These electron-withdrawing groups enhance the chemical reactivity and stability of the molecule, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[3]
Table 1: Physicochemical Properties of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile and Related Compounds
| Property | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | 3-(Trifluoromethyl)phenylacetonitrile | 3,5-Bis(trifluoromethyl)phenylacetonitrile |
| CAS Number | 239087-12-8[1][2] | 2338-76-3[3] | 85068-32-2[4] |
| Molecular Formula | C₉H₅F₄N[1][2] | C₉H₆F₃N[3] | C₁₀H₅F₆N[4] |
| Molecular Weight | 203.14 g/mol [1][2] | 185.15 g/mol [3] | 253.14 g/mol [4] |
| Appearance | Colorless to light yellow liquid[5] | Colorless to almost colorless clear liquid[3] | Liquid[4] |
| Boiling Point | 125-127 °C[5] | 92-93 °C / 4 mmHg | Not available |
| Density | 1.408 g/mL[5] | 1.187 g/mL at 25 °C | 1.42 g/mL at 25 °C[4] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, ether)[5] | Not specified | Not specified |
Hazard Identification and Safety Precautions
Substituted phenylacetonitriles, particularly those with electron-withdrawing groups, should be handled with care due to their potential reactivity and toxicity. While specific toxicological data for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is limited, the safety protocols for related nitriles and reactive chemicals should be strictly followed.
GHS Hazard Classification (Anticipated)
Based on data for structurally similar compounds like 3-(Trifluoromethyl)phenylacetonitrile and 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile, the following GHS classifications can be anticipated:
-
Acute Toxicity, Oral (Harmful) [6]
-
Acute Toxicity, Dermal (Harmful) [6]
-
Acute Toxicity, Inhalation (Harmful) [6]
-
Skin Irritation (Causes skin irritation) [6]
-
Eye Irritation (Causes serious eye irritation) [6]
-
Specific target organ toxicity — single exposure (May cause respiratory irritation) [6]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.[7][8]
Caption: Recommended Personal Protective Equipment for handling 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Engineering Controls
All manipulations of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8] Ensure that an eyewash station and safety shower are readily accessible.
Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
General Handling
-
Read the Safety Data Sheet (SDS) thoroughly before use.
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or mists.[5]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[5]
-
When transferring, use appropriate tools and techniques to avoid spills.[8]
-
Keep containers tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents, strong acids, and strong bases.
-
Keep containers tightly sealed to prevent moisture ingress and contamination.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Synthetic Utility and Reactivity
The unique electronic nature of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile makes it a valuable synthon for introducing the 3-fluoro-5-(trifluoromethyl)phenyl moiety into target molecules. This is particularly relevant in drug discovery, where the incorporation of fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and bioavailability.
Key Reactions and Transformations
The nitrile group and the activated methylene group are the primary sites of reactivity.
Caption: Key reaction pathways for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
A general method for the preparation of this compound involves the reaction of 3-fluoro-5-chlorophenyl alcohol with trifluoromethyl cyanide via a displacement reaction.[5] More broadly, the synthesis of trifluoromethylated phenylacetonitriles can be achieved through various routes, including trifluoromethylation, diazotization, and reduction reactions starting from aminobenzyl cyanide.[9]
Applications in Research and Development
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.
-
Pharmaceuticals: It is a building block for synthesizing novel therapeutic agents, including neurotransmitter release inhibitors.[5] The trifluoromethyl group is known to enhance the efficacy of anti-inflammatory and analgesic drugs.[3]
-
Agrochemicals: This compound is utilized in the development of new pesticides and herbicides.[3]
-
Materials Science: Its unique properties are explored in the creation of advanced polymers with enhanced thermal and chemical resistance.[3]
Environmental Fate and Disposal
The strong carbon-fluorine bonds in fluorinated aromatic compounds can make them resistant to environmental degradation.[10] While enzymatic degradation pathways for some fluorinated compounds exist, the persistence of these molecules should be considered.[10][11][12][13][14]
All waste containing 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Experimental Protocols
General Protocol for a Small-Scale Reaction
Caution: This is a general guideline and must be adapted to the specific reaction being performed. A thorough risk assessment should be conducted before starting any new procedure.
-
Preparation:
-
Ensure all glassware is dry and free of contaminants.
-
Set up the reaction apparatus in a certified chemical fume hood.
-
Don the appropriate PPE, including double gloves, safety goggles, and a face shield.
-
-
Reagent Handling:
-
Measure the required amount of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile using a calibrated syringe or pipette in the fume hood.
-
Keep the stock bottle tightly sealed and stored appropriately when not in use.
-
-
Reaction:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used.
-
Maintain careful control of the reaction temperature using a suitable heating or cooling bath.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction carefully, being mindful of any potential exotherms.
-
Perform extractions and washes in a separatory funnel within the fume hood.
-
Purify the product using techniques such as column chromatography, distillation, or recrystallization, ensuring proper ventilation.
-
-
Waste Disposal:
-
Collect all liquid and solid waste in appropriately labeled hazardous waste containers.
-
Decontaminate all glassware that has been in contact with the compound.
-
References
-
3-FLUORO-5-(TRIFUOROMETHYL)PHENYLACETONITRILE - Introduction. ChemBK. Available from: [Link]
-
Enzymatic defluorination of fluorinated compounds. ResearchGate. Available from: [Link]
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Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island. Available from: [Link]
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3-(Trifluoromethyl)phenylacetonitrile. Chem-Impex. Available from: [Link]
-
Enzymatic synthesis of fluorinated compounds. National Institutes of Health. Available from: [Link]
-
Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Available from: [Link]
-
Anaerobic degradation of fluorinated aromatic compounds. ResearchGate. Available from: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available from: [Link]
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How to Safely Handle Reactive Chemicals. The Chemistry Blog. Available from: [Link]
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Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges. ResearchGate. Available from: [Link]
-
Best Practices for Avoiding Incidents With Reactive Chemicals. American Laboratory. Available from: [Link]
-
Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. National Institutes of Health. Available from: [Link]
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-
Synthesis of 3-[F-18]fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([F-18]F-PEB) from nitro and halide precursors. ResearchGate. Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available from: [Link]
-
3-(Trifluoromethyl)phenylacetonitrile. African Rock Art. Available from: [Link]
-
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, 98% Purity, C9H5F4N, 25 grams. Stratech. Available from: [Link]
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. Available from: [Link]
-
Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Bulgarian Journal of Physics. Available from: [Link]
-
2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile. PubChem. Available from: [Link]
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Methodological & Application
The Strategic Role of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in Modern Organic Synthesis
Introduction: A Keystone Intermediate in Pharmaceutical Development
In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount approach for modulating the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). Among the array of fluorinated building blocks, 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile has emerged as a critical intermediate, particularly in the synthesis of enzyme inhibitors and other complex molecular architectures. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic properties and metabolic stability to target molecules. This guide provides an in-depth exploration of the applications and detailed protocols involving this versatile reagent, tailored for researchers and professionals in drug development and organic synthesis. The trifluoromethyl group, with its high electronegativity and lipophilicity, and the adjacent fluorine atom, play a significant role in enhancing the binding affinity and pharmacokinetic profiles of drug candidates.
Physicochemical and Safety Profile
A thorough understanding of the properties and handling requirements of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is fundamental for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
| Property | Value | Source |
| Molecular Formula | C₉H₅F₄N | [1] |
| Molecular Weight | 203.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 125-127 °C | [2] |
| Density | 1.408 g/mL | [2] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, ether) | [2] |
| CAS Number | 239087-12-8 | [1] |
Safety and Handling Precautions:
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Core Application: Synthesis of β-Amino Acid Derivatives for DPP-4 Inhibitors
A primary application of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is in the synthesis of chiral β-amino acids, which are pivotal components of dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin. The phenylacetonitrile moiety serves as a nucleophile after deprotonation of the benzylic carbon, enabling the formation of a new carbon-carbon bond, a crucial step in building the backbone of these therapeutic agents.
The general synthetic strategy involves the deprotonation of the α-carbon of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile to form a carbanion, which then partakes in nucleophilic addition or substitution reactions. A key transformation is the reaction with an electrophile to introduce a two-carbon unit, which can be further elaborated to the desired β-amino acid structure.
Application Note 1: Alkylation for the Synthesis of a Sitagliptin Precursor
This protocol details the α-alkylation of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, a foundational step for creating precursors to β-amino acids. The methodology is adapted from a robust and well-established procedure for the alkylation of phenylacetonitriles, demonstrating its broad applicability.[1]
Causality and Mechanistic Insight
The reaction proceeds via the formation of a resonance-stabilized carbanion at the benzylic position of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. The presence of the electron-withdrawing trifluoromethyl and fluoro groups on the phenyl ring increases the acidity of the α-protons, facilitating their abstraction by a suitable base. The resulting nucleophilic carbanion then undergoes an SN2 reaction with an alkylating agent, such as an alkyl halide or an epoxide, to form a new carbon-carbon bond.
Experimental Workflow Diagram
Caption: Workflow for the alkylation of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Detailed Protocol: Synthesis of 4-(3-Fluoro-5-(trifluoromethyl)phenyl)-4-hydroxybutanenitrile
This procedure outlines the reaction of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile with ethylene oxide, a common electrophile, to yield a key β-hydroxy nitrile intermediate.
Materials:
-
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
-
Ethylene oxide (as a solution in a suitable solvent or generated in situ)
-
Sodium hydroxide (50% aqueous solution)
-
Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)
-
Toluene (or other suitable organic solvent)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (dilute aqueous solution)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, combine 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (1.0 equiv) and benzyltriethylammonium chloride (0.01 equiv) in toluene.
-
Base Addition: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (2.5 equiv).
-
Alkylation: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of ethylene oxide (1.2 equiv) in toluene via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture and cautiously quench with cold water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, dilute hydrochloric acid, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-(3-Fluoro-5-(trifluoromethyl)phenyl)-4-hydroxybutanenitrile by vacuum distillation or column chromatography on silica gel.
Further Transformations and Significance
The resulting β-hydroxy nitrile is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be further functionalized. For the synthesis of Sitagliptin, the nitrile would typically be reduced to the corresponding amine, leading to the formation of a chiral β-amino alcohol, a critical building block for the final drug molecule.
Conclusion
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile stands out as a highly valuable and versatile intermediate in organic synthesis. Its unique electronic properties, conferred by the fluoro and trifluoromethyl substituents, make it an ideal starting material for the construction of complex, biologically active molecules. The protocols and insights provided herein are intended to empower researchers to effectively utilize this key building block in their synthetic endeavors, particularly in the pursuit of novel therapeutics.
References
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Capot Chemical. (2013, September 2). MSDS of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in Modern Medicinal Chemistry
Introduction: Unlocking New Therapeutic Potential
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Among the repertoire of fluorinated building blocks, 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile has emerged as a particularly valuable synthon for medicinal chemists.
This technical guide provides an in-depth exploration of the applications and protocols associated with 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, offering insights into its strategic deployment in the synthesis of novel therapeutic agents. We will delve into the rationale behind its use, detailed experimental procedures, and its role in the development of potent and selective modulators of key biological targets.
Physicochemical Properties and Synthesis Overview
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a substituted phenylacetonitrile derivative featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring. This unique substitution pattern confers a distinct set of properties that are highly advantageous in medicinal chemistry.
Table 1: Physicochemical Properties of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile and Related Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | 239087-12-8 | C9H5F4N | 203.14 | Not readily available | Not readily available | Not readily available |
| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | C9H6F3N | 185.15 | 92-93 °C/4 mmHg[3] | 1.187 (at 25 °C)[3] | 1.4565 (at 20 °C)[3] |
| 3,5-Bis(trifluoromethyl)phenylacetonitrile | 85068-32-2 | C10H5F6N | 253.15 | Not readily available | 1.42 (at 25 °C) | 1.4234 (at 20 °C) |
The synthesis of phenylacetonitrile derivatives has been a subject of extensive research, with various methods developed to improve efficiency and safety, particularly for industrial-scale production.[4] Patents describe multi-step synthetic routes for trifluoromethylated phenylacetonitriles, often starting from readily available precursors and involving reactions such as trifluoromethylation, diazotization, and reduction.[5] These processes are designed to be scalable and to minimize the use of hazardous reagents.[5]
Core Applications in Medicinal Chemistry: A Focus on FAAH Inhibitors
The 3-fluoro-5-(trifluoromethyl)phenyl moiety is a key pharmacophore in a number of biologically active compounds, most notably in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, including the endogenous cannabinoid anandamide.[6][7] Inhibition of FAAH leads to an increase in the levels of anandamide and other bioactive lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[8]
The trifluoromethyl group is known to enhance the reactivity and stability of compounds, making them valuable intermediates in the synthesis of pharmaceuticals.[9] The incorporation of a trifluoromethyl group can significantly improve the potency and selectivity of FAAH inhibitors.[8]
Workflow for the Synthesis of a FAAH Inhibitor Precursor
The following diagram illustrates a generalized workflow for the synthesis of a key intermediate for a FAAH inhibitor, starting from 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Caption: Generalized synthetic workflow from 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Detailed Experimental Protocol: Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid
This protocol details the hydrolysis of the nitrile group of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile to the corresponding carboxylic acid, a crucial intermediate for the synthesis of various FAAH inhibitors and other bioactive molecules.
Materials:
-
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in 100 mL of ethanol.
-
Addition of Base: While stirring, add a solution of 10.0 g of sodium hydroxide in 50 mL of deionized water to the flask.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure. c. Dilute the remaining aqueous solution with 100 mL of deionized water and wash with 50 mL of diethyl ether to remove any unreacted starting material. d. Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath. A precipitate should form.
-
Extraction: a. Extract the acidified aqueous layer with diethyl ether (3 x 75 mL). b. Combine the organic extracts and wash with brine (50 mL). c. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: a. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Fluoro-5-(trifluoromethyl)phenylacetic acid. b. The crude product can be further purified by recrystallization or column chromatography if necessary.
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the purified product should also be determined and compared to literature values if available.
The Role of Fluorine and Trifluoromethyl Groups in Drug Design
The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a key design element in medicinal chemistry.
-
Trifluoromethyl Group (-CF3): This group is a strong electron-withdrawing group and is highly lipophilic. Its incorporation can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable interactions, and improve membrane permeability.[1][2][10]
-
Fluorine Atom (-F): A single fluorine atom can also modulate the electronic properties of the aromatic ring and can form favorable orthogonal multipolar interactions with protein backbones, contributing to enhanced binding affinity.
The combination of these two groups on the same aromatic ring provides a powerful tool for fine-tuning the properties of a drug candidate to achieve the desired therapeutic profile.
Logical Relationship of Structural Features to Biological Activity
Caption: Structure-Activity Relationship (SAR) logic for the title compound.
Conclusion
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a powerful platform for the design and synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. The successful application of this synthon in the development of FAAH inhibitors highlights its potential for creating potent and selective drugs for a range of therapeutic indications. As our understanding of the role of fluorine in drug design continues to grow, the importance of building blocks like 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is set to increase even further.
References
-
Chem-Impex. 3-(Trifluoromethyl)phenylacetonitrile. [Link]
-
National Institutes of Health (NIH). Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. [Link]
-
African Rock Art. 3-(Trifluoromethyl)phenylacetonitrile. [Link]
-
PubMed Central. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. [Link]
- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Chem-Impex. 3,5-Bis(trifluoromethyl)phenylacetonitrile. [Link]
- Google Patents. US3957845A - Trifluoromethyl-substituted phenyl acetonitriles.
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
- Google Patents.
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Charles River Laboratories. Drug Discovery Patents. [Link]
-
PMC. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]
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PMC. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. [Link]
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Application Notes and Protocols: The Strategic Role of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in Agrochemical Synthesis
Introduction: A Building Block of Strategic Importance
In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of developing next-generation herbicides, insecticides, and fungicides. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity for better plant uptake, are highly sought after.[1][2] Among the array of fluorinated building blocks, 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile stands out as a key intermediate with significant potential for the synthesis of a diverse range of potent agrochemicals.
This technical guide provides an in-depth exploration of the applications of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in agrochemical synthesis. We will delve into the causality behind its use, present detailed, field-proven protocols for its conversion into valuable intermediates, and outline a representative synthesis of a phenylpyrazole insecticide, a class of agrochemicals known for their efficacy.
The Significance of the 3-Fluoro-5-(trifluoromethyl)phenyl Moiety
The substitution pattern of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is not arbitrary. The presence and positioning of both the fluorine and trifluoromethyl groups on the phenyl ring are critical for modulating the biological activity and physicochemical properties of the final agrochemical product.
-
Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group significantly enhances the metabolic stability of the molecule by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes in target pests and the environment.[3] Its high lipophilicity can also improve the penetration of the active ingredient through the waxy cuticle of plants and the exoskeleton of insects.
-
Fluorine Atom (-F): The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly influence the electronic properties of the aromatic ring. This can lead to more favorable interactions with the target protein or enzyme, thereby increasing the intrinsic activity of the agrochemical.
The acetonitrile group (-CH2CN) is a versatile functional handle that can be readily converted into other key functionalities, such as carboxylic acids, esters, and ketones, which are essential for constructing the core structures of many agrochemicals.
Core Synthetic Pathways and Applications
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a valuable precursor for the synthesis of several classes of agrochemicals, most notably those containing a phenylpyrazole or isoxazoline core. The general strategy involves the transformation of the acetonitrile group into a ketoester, which then serves as a key building block for heterocyclic ring formation.
Application Example: Synthesis of Phenylpyrazole Insecticides
Phenylpyrazole insecticides, such as Fipronil, are a commercially significant class of broad-spectrum insecticides that act as potent blockers of the GABA-gated chloride channel in insects. The synthesis of phenylpyrazole derivatives often involves the condensation of a substituted phenylhydrazine with a β-ketoester. 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile can be effectively utilized as a starting material for the synthesis of the requisite β-ketoester intermediate.
Below is a representative workflow for the synthesis of a phenylpyrazole insecticide starting from 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Caption: Representative workflow for phenylpyrazole synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a phenylpyrazole insecticide from 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. These protocols are designed to be self-validating and are based on well-established chemical principles.
Protocol 1: Synthesis of Ethyl 2-(3-fluoro-5-(trifluoromethyl)phenyl)-2-oxoacetate (α-Ketoester Intermediate)
This protocol describes the conversion of the starting nitrile to the corresponding α-ketoester via a Claisen condensation with diethyl oxalate.[4][5] This reaction is a cornerstone for preparing the necessary dicarbonyl compound for pyrazole synthesis.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | 261763-15-9 | 203.14 | 1.0 |
| Diethyl oxalate | 95-92-1 | 146.14 | 1.2 |
| Sodium ethoxide | 141-52-6 | 68.05 | 1.2 |
| Anhydrous Ethanol | 64-17-5 | 46.07 | - |
| Toluene | 108-88-3 | 92.14 | - |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | - |
| Saturated sodium chloride solution (Brine) | 7647-14-5 | 58.44 | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | - |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide (1.2 eq.) in anhydrous ethanol.
-
Addition of Reactants: To the stirred solution, add a solution of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (1.0 eq.) and diethyl oxalate (1.2 eq.) in toluene dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude α-ketoester.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ethyl 2-(3-fluoro-5-(trifluoromethyl)phenyl)-2-oxoacetate.
Protocol 2: Synthesis of a Representative Phenylpyrazole Insecticide
This protocol outlines the cyclocondensation reaction between the α-ketoester synthesized in Protocol 1 and a substituted phenylhydrazine to form the core pyrazole structure.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Ethyl 2-(3-fluoro-5-(trifluoromethyl)phenyl)-2-oxoacetate | - | - | 1.0 |
| 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | 116550-65-9 | 245.02 | 1.0 |
| Acetic Acid | 64-17-5 | 60.05 | catalytic |
| Ethanol | 64-17-5 | 46.07 | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ethyl 2-(3-fluoro-5-(trifluoromethyl)phenyl)-2-oxoacetate (1.0 eq.) in ethanol.
-
Addition of Phenylhydrazine: To the stirred solution, add 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (1.0 eq.) followed by a catalytic amount of acetic acid.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure phenylpyrazole insecticide.
Caption: Experimental workflow for the two-step synthesis.
Data Presentation and Expected Outcomes
The successful execution of the described protocols should yield the desired products with good purity and in reasonable yields. The following table summarizes the expected outcomes for the key synthetic steps.
| Step | Product | Expected Yield (%) | Purity (%) (by HPLC) | Key Analytical Data (Expected) |
| Protocol 1: Claisen Condensation | Ethyl 2-(3-fluoro-5-(trifluoromethyl)phenyl)-2-oxoacetate | 60-75 | >95 | ¹H NMR: Signals corresponding to the aromatic protons, and the ethyl ester group. ¹⁹F NMR: Signals for -F and -CF₃ groups. |
| Protocol 2: Phenylpyrazole Synthesis (Representative) | 5-(3-Fluoro-5-(trifluoromethyl)phenyl)-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate | 70-85 | >98 | ¹H NMR: Characteristic signals for the pyrazole and phenyl protons. ¹⁹F NMR: Signals for all fluorine-containing groups. |
Conclusion and Future Perspectives
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a strategically important and versatile building block for the synthesis of advanced agrochemicals. Its unique substitution pattern provides a valuable scaffold for the development of potent and selective herbicides, insecticides, and fungicides. The protocols detailed in this guide offer a practical and reproducible approach for the utilization of this key intermediate in the synthesis of high-value agrochemical products. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of fluorinated intermediates like 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in agrochemical research and development is set to increase.
References
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Retrieved from [Link]
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
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Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. Retrieved from [Link]
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Retrieved from [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (n.d.). PubMed Central. Retrieved from [Link]
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-
Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. (n.d.). NIH. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytopathogenic activity. (n.d.). Retrieved from [Link]
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Shanghai Huanyuan Century Trading Co., Ltd. (2024). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE. Retrieved from [Link]
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Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). PMC - NIH. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile Derivatives
Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2] The 3-fluoro-5-(trifluoromethyl)phenylacetonitrile scaffold, in particular, has emerged as a valuable building block in the synthesis of a diverse range of biologically active molecules. The trifluoromethyl group often enhances lipophilicity and metabolic stability, while the fluoro substituent can modulate electronic properties and provide additional vectors for molecular interactions. This guide provides detailed protocols for the synthesis of 3-fluoro-5-(trifluoromethyl)phenylacetonitrile, offering researchers a practical resource for accessing this important intermediate.
Synthetic Strategies: A Tale of Two Pathways
Two primary and robust synthetic routes are commonly employed for the preparation of 3-fluoro-5-(trifluoromethyl)phenylacetonitrile: the Sandmeyer reaction starting from 3-fluoro-5-(trifluoromethyl)aniline, and the cyanation of a pre-formed 3-fluoro-5-(trifluoromethyl)benzyl halide. The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.
Method 1: The Sandmeyer Reaction - From Aniline to Nitrile
The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.[3][4] This pathway is particularly advantageous when the corresponding aniline is readily available.
Reaction Workflow
Caption: Workflow for the Sandmeyer Reaction.
Mechanistic Insights
The reaction proceeds in two key stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is highly reactive due to the excellent leaving group potential of dinitrogen gas (N₂).
-
Cyanation: The diazonium salt is then treated with a copper(I) cyanide salt. The reaction is believed to proceed via a radical mechanism, initiated by the single-electron transfer from the copper(I) species to the diazonium salt. This generates an aryl radical, which then reacts with the cyanide anion, and the copper catalyst is regenerated.
Detailed Experimental Protocol: Sandmeyer Reaction
Materials:
-
3-Fluoro-5-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, for preparing the CuCN solution)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Part A: Diazotization
-
In a three-necked round-bottom flask, dissolve 3-fluoro-5-(trifluoromethyl)aniline (1.0 eq) in a suitable aqueous acid (e.g., 2.5 M H₂SO₄) and cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the internal temperature below 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Part B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Warm the copper(I) cyanide solution to approximately 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the hot copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature of the reaction mixture between 60-70 °C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
Part C: Work-up and Purification
-
Extract the reaction mixture with toluene or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 3-fluoro-5-(trifluoromethyl)phenylacetonitrile.
| Reagent | Molar Ratio | Key Role |
| 3-Fluoro-5-(trifluoromethyl)aniline | 1.0 | Starting material |
| Sodium nitrite | 1.1 | Diazotizing agent |
| Sulfuric Acid | Excess | Acid catalyst |
| Copper(I) Cyanide | 1.2 | Cyanating agent |
Method 2: Cyanation of 3-Fluoro-5-(trifluoromethyl)benzyl Halide
This two-step approach involves the initial formation of a benzyl halide, followed by a nucleophilic substitution with a cyanide salt. This method is often preferred for its milder reaction conditions in the cyanation step and can be more amenable to scale-up.
Reaction Workflow
Caption: Workflow for Benzyl Halide Cyanation.
Mechanistic Insights
-
Benzylic Halogenation: The synthesis of the benzyl halide intermediate typically proceeds via a free-radical chain reaction. A radical initiator (e.g., AIBN or benzoyl peroxide) initiates the reaction, and N-bromosuccinimide (NBS) serves as the bromine source.
-
Nucleophilic Substitution: The resulting benzyl halide undergoes a nucleophilic substitution reaction with a cyanide salt (e.g., sodium cyanide or potassium cyanide).[5] This is typically an SN2 reaction, where the cyanide ion acts as the nucleophile, displacing the halide leaving group. The use of a polar aprotic solvent like DMSO or DMF facilitates this reaction.
Detailed Experimental Protocol: Benzyl Halide Cyanation
Materials:
-
3-Fluoro-5-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Part A: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl Bromide
-
In a round-bottom flask, dissolve 3-fluoro-5-(trifluoromethyl)toluene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-fluoro-5-(trifluoromethyl)benzyl bromide, which can often be used in the next step without further purification.
Part B: Cyanation
-
In a round-bottom flask, dissolve the crude 3-fluoro-5-(trifluoromethyl)benzyl bromide from Part A in DMSO or DMF.
-
Add sodium cyanide (1.2 eq) in one portion. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, pour the reaction mixture into a large volume of water and extract with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with water and brine to remove the DMSO or DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 3-fluoro-5-(trifluoromethyl)phenylacetonitrile.
| Reagent | Molar Ratio (vs. Toluene) | Key Role |
| N-Bromosuccinimide | 1.1 | Brominating agent |
| AIBN | 0.02-0.05 | Radical initiator |
| Sodium Cyanide | 1.2 | Cyanating agent |
Product Characterization and Validation
The identity and purity of the synthesized 3-fluoro-5-(trifluoromethyl)phenylacetonitrile should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm, and a singlet for the benzylic protons (CH₂) around 3.8 ppm. |
| ¹⁹F NMR | A singlet for the CF₃ group and a triplet for the aromatic fluorine. |
| ¹³C NMR | Characteristic peaks for the nitrile carbon, aromatic carbons, and the benzylic carbon. |
| IR | A sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the product. |
Applications in Drug Development and Agrochemicals
The 3-fluoro-5-(trifluoromethyl)phenylacetonitrile core is a versatile intermediate for the synthesis of a variety of bioactive molecules. The nitrile group can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of functional groups for further derivatization.
For example, this scaffold is a key component in the synthesis of certain classes of enzyme inhibitors, ion channel modulators, and G-protein coupled receptor (GPCR) ligands. In the agrochemical industry, derivatives of this compound have been investigated for their potential as herbicides and insecticides. The unique electronic and steric properties conferred by the fluorine and trifluoromethyl substituents make it an attractive building block for tuning the biological activity and pharmacokinetic profile of lead compounds.[6][7]
Conclusion
The synthetic routes outlined in this guide provide reliable and reproducible methods for the preparation of 3-fluoro-5-(trifluoromethyl)phenylacetonitrile. Both the Sandmeyer reaction and the cyanation of a benzyl halide offer distinct advantages, and the choice of method will depend on the specific needs of the researcher. The detailed protocols and mechanistic insights provided herein are intended to empower scientists in the fields of medicinal chemistry and drug development to access this valuable synthetic intermediate with confidence.
References
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Baruah, M., & Boruah, R. C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2829-2866. (URL: [Link])
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Gallagher, W. P., & Wirth, T. (2020). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Chemistry–A European Journal, 26(65), 14757-14767. (URL: [Link])
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Barbero, M., Crisma, M., & Dughera, S. (2015). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Organic & Biomolecular Chemistry, 13(3), 729-736. (URL: [Link])
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. (URL: [Link])
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Korotchenko, V. N., Shvartsberg, M. S., & Vasilevsky, S. F. (2018). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. The Journal of organic chemistry, 83(15), 8347-8355. (URL: [Link])
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Organic Syntheses Procedure. (URL: [Link])
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855-864. (URL: [Link])
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3,5-DI(TRIFLUORO METHYL)BENZYL CYANIDE - ChemBK. (URL: [Link])
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Wang, Z., & Zhu, C. (2018). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Chinese Journal of Chemistry, 36(10), 953-956. (URL: [Link])
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Saikia, R., Baruah, S. D., Deka, R. C., & Bora, U. (2012). No cyanation of benzyl bromide in the absence of Cu. Green Chemistry, 14(4), 939-942. (URL: [Link])
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Ilardi, E. A., & Muth, J. T. (2017). Current and emerging applications of fluorine in medicinal chemistry. Bioorganic & medicinal chemistry, 25(17), 4567-4581. (URL: [Link])
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Ilardi, E. A., & Muth, J. T. (2017). Current and emerging applications of fluorine in medicinal chemistry. Bioorganic & medicinal chemistry, 25(17), 4567-4581. (URL: [Link])
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. (URL: [Link])
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Application Note: Leveraging 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile as a Versatile Precursor for Carboxylic Acid Derivatives in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms and trifluoromethyl (CF₃) groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates.[1][2] The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, can significantly enhance metabolic stability, membrane permeability, and binding affinity.[1][3][4] This strategic functionalization deactivates aromatic rings towards metabolic oxidation, often leading to an increased drug half-life.[1]
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a commercially available chemical building block that offers an elegant entry point into novel molecular scaffolds. It strategically positions both a trifluoromethyl group and a fluorine atom on a phenyl ring, providing a synthetically versatile handle—the nitrile group—for further elaboration. Such phenylacetonitrile derivatives are key intermediates in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[5]
This application note provides a detailed, field-proven protocol for the efficient hydrolysis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile to its corresponding phenylacetic acid. This transformation unlocks a critical intermediate, 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, which serves as a versatile precursor for a wide array of subsequent reactions, including amidation and esterification, crucial for building libraries of potential therapeutic agents.[6]
Physicochemical Properties and Safety
A thorough understanding of the starting material's properties is critical for safe handling and successful synthesis.
Table 1: Physicochemical Data for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
| Property | Value | Source |
| CAS Number | 239087-12-8 | [7] |
| Molecular Formula | C₉H₅F₄N | [7] |
| Molecular Weight | 203.14 g/mol | [7] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Density | ~1.187 g/mL at 25 °C (for similar isomer) | |
| Boiling Point | ~92-93 °C / 4 mmHg (for similar isomer) |
Safety & Handling:
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile and its analogs are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[8][9][10] All manipulations must be conducted inside a certified chemical fume hood.[10] Personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat, is mandatory. The reaction involves heating a strong acid; therefore, extreme caution must be exercised.
Experimental Protocol: Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid
This protocol details the acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid.
Principle of the Reaction:
The carbon-nitrogen triple bond of the nitrile is hydrolyzed by reacting it with water under strong acidic conditions and heat.[11] The acid protonates the nitrogen atom, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and an ammonium salt as a byproduct.[11]
Materials and Reagents:
-
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (≥97%)
-
Sulfuric Acid (H₂SO₄), concentrated (98%)
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc), reagent grade
-
Brine (saturated aqueous NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
500 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (1 L)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (10.15 g, 50.0 mmol).
-
Acid Addition: In a separate beaker, carefully and slowly add concentrated sulfuric acid (50 mL) to deionized water (150 mL) with cooling in an ice bath. Causality Note: This order of addition (acid to water) is critical to safely dissipate the heat generated from the exothermic dilution.
-
Initiating Reflux: Carefully add the cooled, dilute sulfuric acid solution to the round-bottom flask containing the nitrile. Equip the flask with a reflux condenser.
-
Heating: Place the flask in a heating mantle and heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring. Maintain reflux for 16-24 hours. Trustworthiness Check: Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Work-up - Cooling and Extraction: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Transfer the cooled mixture to a 1 L separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Causality Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the organic product than a single extraction with a large volume.
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). Causality Note: The water wash removes residual sulfuric acid, while the brine wash removes the bulk of the dissolved water from the organic phase, improving drying efficiency.
-
Drying and Solvent Removal: Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification and Characterization: The resulting solid, 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, can be further purified by recrystallization if necessary. The final product should be characterized by ¹H NMR, ¹⁹F NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.
Visualization of Experimental Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for the hydrolysis of a phenylacetonitrile to a phenylacetic acid.
Expected Results and Data Interpretation
The successful conversion of the nitrile to a carboxylic acid can be confirmed by spectroscopic analysis.
Table 2: Expected Product Characterization Data
| Analysis | Observation | Rationale |
| Yield | 85-95% | The hydrolysis reaction is typically high-yielding. |
| Appearance | White to off-white solid | The product, 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, is a solid at room temperature.[12] |
| ¹H NMR | Disappearance of nitrile CH₂ signal, appearance of a new CH₂ signal adjacent to COOH, and a broad singlet for the acidic proton (>10 ppm). | Indicates the transformation of the nitrile group. |
| IR Spectroscopy | Disappearance of the sharp C≡N stretch (~2250 cm⁻¹). Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). | Confirms the presence of the carboxylic acid functional group. |
| ¹⁹F NMR | A singlet for the CF₃ group and a triplet for the aromatic F atom (due to coupling with adjacent protons). | Confirms the integrity of the fluorinated motifs. |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z ≈ 221.03 | Corresponds to the deprotonated molecular ion of the product C₉H₅F₄O₂⁻.[13] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reflux time to 36 hours. Ensure the internal temperature reaches at least 105 °C. |
| Low Yield | Inefficient extraction. Emulsion formation during work-up. | Perform additional extractions (up to 5). To break emulsions, add more brine to the separatory funnel and swirl gently. |
| Product is an Oil/Gummy Solid | Presence of residual solvent or impurities. | Ensure complete removal of the solvent on the rotary evaporator. If necessary, purify by column chromatography or recrystallize from a suitable solvent system (e.g., hexane/ethyl acetate). |
Conclusion
This protocol provides a robust and reproducible method for the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, a high-value intermediate for drug discovery and development. The starting material, 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, serves as a readily accessible precursor. The resulting carboxylic acid is primed for diverse derivatization reactions, enabling researchers to efficiently explore the chemical space around this privileged scaffold and accelerate the development of next-generation therapeutics.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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MSDS of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. Capot Chemical. [Link]
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SAFETY DATA SHEET - 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile. Fisher Scientific. [Link]
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3-(Trifluoromethyl)phenylacetonitrile. African Rock Art. [Link]
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Application Note: Mechanistic Insights and Protocols for the Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile via Sandmeyer Cyanation
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a key building block in medicinal chemistry and agrochemical research.[1][2] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, which can improve the pharmacokinetic profile of drug candidates.[3] The nitrile moiety is a versatile functional group, readily converted into amines, carboxylic acids, and other functionalities crucial for constructing complex molecular architectures.
This document provides a comprehensive guide to a primary reaction mechanism associated with this compound: its synthesis. We will focus on the Sandmeyer reaction, a classic and reliable method for converting an aromatic amine into a nitrile.[4][5] This transformation proceeds via an aryl diazonium salt intermediate, offering a robust pathway to substitution patterns that are often difficult to achieve through other means.[6]
Our discussion will dissect the causality behind the experimental choices, grounding the protocol in established mechanistic principles to ensure both scientific rigor and practical success.
The Synthetic Approach: Sandmeyer Reaction
The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is effectively achieved starting from 3-Fluoro-5-(trifluoromethyl)aniline. The process involves two main stages conducted sequentially in a one-pot or two-step fashion:
-
Diazotization: The conversion of the primary aromatic amine to an aryl diazonium salt using nitrous acid, which is generated in situ.[7]
-
Cyanation: The copper(I) cyanide-catalyzed displacement of the diazonium group with a cyanide nucleophile.[4]
Experimental Workflow Overview
Caption: High-level workflow for the synthesis of the target compound.
Part 1: The Diazotization Mechanism
The conversion of the primary amine on 3-Fluoro-5-(trifluoromethyl)aniline into a diazonium salt is the critical first step.
Causality of Experimental Choices:
-
Reagent Choice: Sodium nitrite (NaNO₂) is reacted with a strong mineral acid (like HCl) to generate nitrous acid (HNO₂) in situ. This is a crucial safety and efficiency measure, as pure nitrous acid is unstable.
-
Temperature Control: This reaction is highly exothermic and must be maintained between 0-5 °C.[7] Higher temperatures would cause the unstable diazonium salt to prematurely decompose, primarily yielding phenols and significantly reducing the yield of the desired product. An ice bath is essential for rigorous temperature management.
-
Acidic Medium: A strong acid serves two purposes: it protonates the nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺), the key reacting species, and it stabilizes the final diazonium salt.
Mechanistic Pathway of Diazotization
The reaction proceeds through several distinct steps:
-
Formation of the nitrosonium ion (NO⁺).
-
Electrophilic attack of the nitrosonium ion on the lone pair of the amine nitrogen.
-
A series of proton transfers and tautomerization steps to form a diazohydroxide.
-
Protonation of the hydroxyl group followed by the elimination of a water molecule to yield the stable aryl diazonium ion.
Caption: Simplified mechanism of aryl diazonium salt formation.
Part 2: The Sandmeyer Cyanation Mechanism
This stage involves the displacement of the diazonium group (–N₂⁺), an excellent leaving group, with a cyanide (–CN) nucleophile.
Causality of Experimental Choices:
-
Catalyst Choice: Copper(I) cyanide (CuCN) is the classic and most effective catalyst for this transformation.[4] The reaction is believed to follow a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[4][8]
-
Nucleophile Source: CuCN provides both the catalyst and the cyanide nucleophile. In some modern variations, other cyanide sources like KCN or NaCN can be used with catalytic amounts of a copper salt.[9]
-
Reaction Conditions: The reaction is typically performed by adding the cold diazonium salt solution to the CuCN solution. Gentle warming may be applied after the initial addition to drive the reaction to completion by ensuring the full decomposition of any remaining diazonium salt.[7]
Mechanistic Pathway of Cyanation
The generally accepted mechanism involves a radical pathway:[4][8]
-
Single Electron Transfer (SET): The Cu(I) catalyst donates a single electron to the aryl diazonium ion.
-
Loss of Nitrogen: This transfer results in the formation of a transient diazo radical, which rapidly loses a molecule of nitrogen gas (N₂) to form an aryl radical.
-
Ligand Transfer: The aryl radical then reacts with the newly formed copper(II) species, abstracting a cyanide ligand to form the final product, 3-fluoro-5-(trifluoromethyl)phenylacetonitrile, and regenerating the Cu(I) catalyst.
Caption: Radical mechanism of the Sandmeyer Cyanation step.
Detailed Experimental Protocol
Safety Precaution: This procedure involves highly toxic cyanide salts and the formation of potentially unstable diazonium salts. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have an emergency cyanide poisoning antidote kit available and be trained in its use.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| 3-Fluoro-5-(trifluoromethyl)aniline | 10.0 g (51.8 mmol) | Starting Material |
| Concentrated Hydrochloric Acid (HCl) | 25 mL | Acid for diazotization |
| Sodium Nitrite (NaNO₂) | 3.9 g (56.5 mmol) | Nitrous acid precursor |
| Copper(I) Cyanide (CuCN) | 5.6 g (62.6 mmol) | Catalyst and cyanide source |
| Sodium Cyanide (NaCN) | 3.0 g (61.2 mmol) | Additional cyanide source |
| Deionized Water | ~200 mL | Solvent |
| Dichloromethane (DCM) | ~150 mL | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~10 g | Drying Agent |
| Magnetic Stirrer & Stir Bar | - | Mixing |
| Ice Bath | - | Temperature Control |
| 100 mL & 250 mL Beakers/Flasks | - | Reaction Vessels |
| Separatory Funnel | 500 mL | Liquid-liquid extraction |
| Rotary Evaporator | - | Solvent Removal |
Step-by-Step Methodology
Part A: Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, combine 10.0 g (51.8 mmol) of 3-Fluoro-5-(trifluoromethyl)aniline with 15 mL of water and 15 mL of concentrated HCl. Stir until a fine slurry or solution forms.
-
Cool the mixture to 0-5 °C in an ice-salt bath. Maintain this temperature range throughout the addition.
-
In a separate 100 mL beaker, dissolve 3.9 g (56.5 mmol) of sodium nitrite in 20 mL of water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred aniline solution over 20-30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting pale yellow solution for an additional 15 minutes in the ice bath. This is the aryl diazonium salt solution. Use it immediately in the next step.
Part B: Sandmeyer Cyanation Reaction
-
In a separate 500 mL flask, prepare the catalyst solution by dissolving 5.6 g (62.6 mmol) of CuCN and 3.0 g (61.2 mmol) of NaCN in 50 mL of warm water (~50 °C). Stir until dissolved, then cool to room temperature.
-
Place the CuCN solution in an ice bath and begin stirring.
-
Slowly and carefully, add the cold diazonium salt solution from Part A to the CuCN solution over 30-40 minutes. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Gently warm the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of any residual diazonium salt.
Part C: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with 50 mL of water, 50 mL of dilute sodium hydroxide solution (to remove any acidic impurities), and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Conclusion
The Sandmeyer reaction provides a reliable and scalable method for the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. A thorough understanding of the underlying diazotization and radical-nucleophilic substitution mechanisms is paramount for procedural success and safety. By carefully controlling key parameters, particularly temperature during diazotization, researchers can achieve high yields of this valuable synthetic intermediate, paving the way for its application in the development of novel pharmaceuticals and agrochemicals.
References
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Ullah, F., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Iffland, D. C., & Siegel, H. (1963). 2-PHENYLBUTYRONITRILE. Organic Syntheses, 4, 73.
-
O'Connor, C. J., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile as a Versatile Building Block in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and modulate the electronic nature of a molecule, while the fluorine atom can influence conformation and binding affinity through unique electronic interactions.[1] 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile emerges as a highly valuable and versatile building block, offering a unique combination of these desirable fluorine moieties on a readily functionalizable phenylacetonitrile core.
This technical guide provides an in-depth exploration of the chemical reactivity and synthetic potential of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. We will delve into its key physicochemical properties, outline detailed protocols for its transformation into a variety of important downstream intermediates, and discuss the causal reasoning behind the selection of reagents and reaction conditions. The protocols presented herein are designed to be robust and adaptable, serving as a foundational resource for researchers engaged in the discovery and development of novel bioactive compounds.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.
| Property | Value | Source |
| CAS Number | 239087-12-8 | |
| Molecular Formula | C₉H₅F₄N | |
| Molecular Weight | 203.14 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 125-127 °C | |
| Density | 1.408 g/mL | |
| Solubility | Soluble in most organic solvents (e.g., ethanol, ether) |
Safety and Handling: 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid contact with skin, eyes, and the respiratory tract. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[2]
Core Reactivity and Synthetic Transformations
The synthetic utility of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is primarily centered around the reactivity of its two key functional groups: the nitrile and the benzylic methylene group.
Caption: Key synthetic transformations of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Application Protocol 1: Hydrolysis to 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid
The conversion of the nitrile functionality to a carboxylic acid is a fundamental transformation in organic synthesis. The resulting phenylacetic acid derivative is a valuable precursor for the synthesis of amides, esters, and other carboxylic acid derivatives, which are prevalent in many biologically active molecules.
Causality Behind Experimental Choices:
-
Acid or Base Catalysis: Both acidic and basic conditions can effectively hydrolyze the nitrile. Acid catalysis proceeds through protonation of the nitrile nitrogen, enhancing the electrophilicity of the carbon atom for nucleophilic attack by water.[3] Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. The choice between acidic and basic conditions often depends on the stability of other functional groups in the molecule.
-
Reaction Temperature: Elevated temperatures are typically required to drive the hydrolysis to completion, as the intermediate amide is also relatively stable.
Detailed Experimental Protocol (Acid-Catalyzed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (1.0 eq).
-
Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of starting material).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-Fluoro-5-(trifluoromethyl)phenylacetic acid.
Application Protocol 2: Reduction to 2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine
The primary amine resulting from the reduction of the nitrile group is a cornerstone for the introduction of nitrogen-containing functionalities. This amine can be further derivatized to form amides, sulfonamides, and ureas, or used in reductive amination reactions to build more complex molecular architectures.
Causality Behind Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) is a milder and often more scalable alternative. The choice of reducing agent can be influenced by the presence of other reducible functional groups.
-
Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential when using LiAlH₄ to prevent its violent reaction with protic solvents. For catalytic hydrogenation, alcoholic solvents like ethanol or methanol are commonly used.
Detailed Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (1.0 eq) dissolved in ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approximately 10% by weight of the starting material) under a stream of inert gas (e.g., argon or nitrogen).
-
Reaction Conditions: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is typically complete within 12-24 hours.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Isolation and Purification: Remove the catalyst by filtration through a pad of Celite®. The filtrate is then concentrated under reduced pressure to yield the crude amine. The product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Application Protocol 3: [3+2] Cycloaddition to 5-(3-Fluoro-5-(trifluoromethyl)benzyl)-1H-tetrazole
Tetrazoles are important bioisosteres for carboxylic acids in medicinal chemistry, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. The [3+2] cycloaddition of a nitrile with an azide source is the most direct route to 5-substituted tetrazoles.[4]
Causality Behind Experimental Choices:
-
Azide Source: Sodium azide (NaN₃) is the most common and cost-effective source of the azide anion.
-
Catalyst: The reaction is often sluggish and can be accelerated by the use of a Lewis acid catalyst, such as zinc bromide (ZnBr₂), or an ammonium salt, like ammonium chloride (NH₄Cl). These catalysts activate the nitrile towards nucleophilic attack by the azide.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or aqueous systems are typically used to dissolve the azide salt and facilitate the reaction.
Detailed Experimental Protocol (Zinc-Catalyzed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.2 eq).
-
Solvent Addition: Add deionized water to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and acidify to pH ~2 with 3M hydrochloric acid. This will protonate the tetrazole and precipitate it out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude tetrazole can be purified by recrystallization from a suitable solvent.
Workflow for the Synthesis of a Novel Heterocycle
The following diagram illustrates a potential synthetic pathway leveraging the reactivity of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile to construct a more complex heterocyclic system.
Caption: A potential synthetic route to a novel pyridine derivative.
This conceptual workflow highlights how the initial building block can be elaborated through a sequence of reactions. The first step involves the alkylation of the benzylic position with acrylonitrile. The resulting dinitrile can then undergo an intramolecular Thorpe-Ziegler cyclization to form a substituted pyridine ring, a privileged scaffold in medicinal chemistry.[2][5]
References
-
ChemBK. 3-FLUORO-5-(TRIFUOROMETHYL)PHENYLACETONITRILE. Available from: [Link]
-
Thorpe, J. F. The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. J. Chem. Soc., Trans.1904 , 85, 1726-1761. Available from: [Link]
-
Ziegler, K.; Eberle, H.; Ohlinger, H. Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Ann. Chem.1933 , 504, 94-130. Available from: [Link]
-
Chem-Impex. 3-(Trifluoromethyl)phenylacetonitrile. Available from: [Link]
-
Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available from: [Link]
-
Palde, P. B.; Jamison, T. F. Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. Angew. Chem. Int. Ed.2011 , 50, 3525-3528. Available from: [Link]
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Application Notes and Protocols for the Purification of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, enhances metabolic stability, and can significantly improve the pharmacological profile of a drug candidate. Consequently, the procurement of highly pure 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a critical prerequisite for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the reliability and reproducibility of experimental results.
This comprehensive guide provides detailed application notes and validated protocols for the purification of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. As your Senior Application Scientist, I will not only outline the procedural steps but also delve into the causality behind the choice of each technique, empowering you to adapt and troubleshoot these methods for your specific research needs.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of the target compound and the likely impurities is fundamental to designing an effective purification strategy.
Table 1: Physicochemical Properties of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
| Property | Value | Source |
| Chemical Formula | C₉H₅F₄N | [1] |
| Molecular Weight | 203.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | -12 °C | |
| Boiling Point | 125-127 °C (at atmospheric pressure) | |
| Boiling Point (vacuum) | 92-93 °C at 4 mmHg (for 3-(Trifluoromethyl)phenylacetonitrile) | [2] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, ether, dichloromethane, ethyl acetate) |
Anticipated Impurity Profile
Impurities in 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile typically arise from the synthetic route employed. Common syntheses may involve the Sandmeyer reaction of a corresponding aniline or the nucleophilic substitution of a benzyl halide.[3][4] Therefore, the crude product may contain:
-
Unreacted Starting Materials: Such as 3-fluoro-5-(trifluoromethyl)aniline or 3-fluoro-5-(trifluoromethyl)benzyl bromide.
-
Reagents and Byproducts from Synthesis: Including residual acids, bases, or salts from the reaction workup. For instance, syntheses involving diazotization may leave residual mineral acids.[3]
-
Isomeric Impurities: Positional isomers that may form during the aromatic substitution steps.
-
Over- or Under-substituted Analogs: Compounds with additional or fewer fluorine or trifluoromethyl groups.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, particularly under harsh acidic or basic conditions.
Purification Strategies: A Multi-faceted Approach
No single purification technique is universally optimal. The choice of method, or a combination thereof, depends on the scale of the purification, the nature of the impurities, and the desired final purity. Below, we detail the most effective techniques for purifying 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Workflow for Purification and Analysis
Caption: A workflow diagram illustrating the purification and analysis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Protocol 1: Fractional Vacuum Distillation
Principle: Fractional vacuum distillation is a highly effective technique for separating liquids with different boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation.[5] Given the relatively high atmospheric boiling point of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile and its thermal stability, this method is ideal for removing both less volatile and more volatile impurities on a moderate to large scale.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. Do not fill the flask to more than two-thirds of its capacity. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Initiating Vacuum: Gradually apply vacuum to the system, ensuring there are no leaks. A pressure of 4-10 mmHg is a good starting point.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial fraction, which will contain more volatile impurities. The head temperature will be lower than the boiling point of the target compound.
-
Main Fraction: As the head temperature stabilizes at the expected boiling point of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile under the applied vacuum (estimated to be in the range of 90-110 °C at 4-10 mmHg based on similar compounds), switch to a clean receiving flask to collect the pure product.[2]
-
Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues. The residue will contain less volatile impurities.
-
-
Purity Analysis: Analyze the collected main fraction for purity using HPLC, GC-MS, or ¹⁹F NMR.
Protocol 2: Low-Temperature Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds. Although 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a liquid at room temperature, its melting point of -12 °C allows for crystallization at low temperatures.[6] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.
Experimental Protocol:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble at or near room temperature. A mixed solvent system often provides the best results for aromatic nitriles.[7][8] A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent such as ethyl acetate or dichloromethane.
-
Dissolution: Dissolve the crude or partially purified 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in a minimal amount of the more polar solvent (e.g., ethyl acetate) at room temperature.
-
Inducing Crystallization:
-
Slowly add the non-polar solvent (e.g., hexanes) dropwise with stirring until the solution becomes faintly turbid.
-
If turbidity persists, add a few drops of the polar solvent until the solution is clear again.
-
-
Cooling: Place the flask in a low-temperature bath (e.g., dry ice/acetone, -78 °C) and allow it to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation of Crystals: Once crystallization is complete, quickly filter the cold slurry through a pre-chilled Büchner funnel using vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent mixture to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum. The product should be stored under an inert atmosphere at low temperature to maintain its purity.
Protocol 3: Flash Column Chromatography
Principle: Flash column chromatography is a rapid purification technique that separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[9][10] This method is particularly useful for removing non-volatile impurities or for small to medium scale purifications.
Experimental Protocol:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent System Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point for a compound of this polarity is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This dry-loading technique often results in better separation.[11]
-
Elution: Elute the column with the chosen solvent system, applying positive pressure (e.g., with nitrogen or argon) to achieve a fast flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Table 2: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Fractional Vacuum Distillation | Scalable, effective for removing volatile and non-volatile impurities, relatively low cost. | Requires thermally stable compounds, may not separate isomers with close boiling points. | Large-scale purification, removal of impurities with significantly different boiling points. |
| Low-Temperature Recrystallization | Can yield very high purity product, effective for removing small amounts of impurities. | Lower recovery, requires a suitable solvent system, can be time-consuming. | Final polishing step to achieve high purity, small to medium scale. |
| Flash Column Chromatography | High resolution, applicable to a wide range of compounds, good for removing non-volatile impurities. | Can be labor-intensive, requires larger volumes of solvent, potential for product loss on the column. | Small to medium scale purification, separation of complex mixtures and isomers. |
Purity Assessment: A Trifecta of Analytical Techniques
The successful purification of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile must be confirmed by rigorous analytical methods. A combination of techniques provides a comprehensive assessment of purity.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating and quantifying components of a mixture. For fluorinated aromatic compounds, reversed-phase HPLC is typically employed.[12][13]
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, is a common mobile phase.[13][14]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (typically in the range of 210-280 nm).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is highly sensitive for volatile and semi-volatile compounds and can be used to identify and quantify impurities.[15][16]
Protocol:
-
Column: A non-polar capillary column, such as a DB-5 or HP-5.
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split injection to avoid column overloading.
-
Oven Program: A temperature gradient is typically used to ensure the separation of compounds with a range of boiling points.
-
Detection: Mass spectrometry (electron ionization mode) to identify impurities based on their mass spectra.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹⁹F NMR is an exceptionally powerful and specific technique for the analysis of fluorinated compounds.[17] The ¹⁹F nucleus is 100% abundant and has a wide chemical shift range, leading to high resolution and sensitivity. This allows for the direct observation and quantification of fluorine-containing impurities.[17][18]
Protocol:
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, acetone-d₆).
-
Internal Standard: A known amount of a stable, fluorinated compound with a resonance that does not overlap with the sample signals can be used for quantitative analysis (qNMR).
-
Analysis: The presence of impurities is indicated by additional signals in the ¹⁹F NMR spectrum. The purity can be determined by integrating the signals corresponding to the main compound and the impurities.
Workflow for Purity Analysis
Caption: A workflow for the comprehensive purity analysis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Safety and Handling
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood.[9][15] Wear personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, refer to the Safety Data Sheet (SDS) for appropriate first aid measures.
Conclusion
The purification of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile to a high degree of purity is an essential step in its application in research and development. This guide has provided a detailed overview of the most effective purification techniques—fractional vacuum distillation, low-temperature recrystallization, and flash column chromatography—along with robust analytical methods for purity verification. By understanding the principles behind each method and following the detailed protocols, researchers can confidently obtain the high-quality material necessary for their scientific endeavors.
References
- Google Patents. (n.d.). Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
National Center for Biotechnology Information. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Joseph, A., et al. (2020). A review on impurity profile of drugs. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020.
- Google Patents. (n.d.). Process for the preparation of trifluoromethylated aromatic compounds.
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.14: Mixed Solvent Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]
-
IJCRT. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 3-trifluoromethyl benzyl chloride.
-
Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
IJCRT.org. (2024). IMPURITY PROFILING. Retrieved from [Link]
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Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of m-trifluoromethyl benzyl nitrile.
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National Center for Biotechnology Information. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Retrieved from [Link]
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Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]
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CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
AWS. (n.d.). Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. Retrieved from [Link]
-
Waters Corporation. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Retrieved from [Link]
-
Biotage. (2023). Benefits of acetonitrile over methanol in normal-phase flash column chromatography. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Processed Food by Vacuum Distillation. Retrieved from [Link]
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Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Application Note: Synthesis of a Potent Kinase Inhibitor Scaffold from 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The design of effective kinase inhibitors often involves the incorporation of specific structural motifs that enhance binding affinity, selectivity, and pharmacokinetic properties. The 3-fluoro-5-(trifluoromethyl)phenyl group is a highly valued substituent in medicinal chemistry for several key reasons. The trifluoromethyl group can significantly increase metabolic stability and lipophilicity, which can improve a drug candidate's half-life and cell membrane permeability.[2][3] Furthermore, the fluorine atom can form favorable interactions with amino acid residues in the kinase active site, enhancing binding affinity.[4] This application note provides a detailed protocol for the synthesis of a 4-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]pyrimidine scaffold, a key intermediate in the development of a wide range of kinase inhibitors, starting from 3-fluoro-5-(trifluoromethyl)phenylacetonitrile.
Synthetic Strategy: A Robust Two-Step Approach to the Aminopyrimidine Core
The synthetic approach outlined below leverages the reactivity of the acetonitrile functional group in 3-fluoro-5-(trifluoromethyl)phenylacetonitrile to construct the central aminopyrimidine ring, a common core structure in many potent kinase inhibitors. The strategy involves a two-step, one-pot reaction sequence:
-
Enamine Formation: Reaction of 3-fluoro-5-(trifluoromethyl)phenylacetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine intermediate.
-
Cyclocondensation: In-situ cyclization of the enamine with guanidine to yield the desired 4-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]pyrimidine.
This approach is widely recognized for its efficiency and reliability in the synthesis of substituted aminopyrimidines.
Experimental Protocol
Materials and Equipment:
-
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography system (silica gel)
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure:
Step 1: In-situ Formation of the Enamine Intermediate
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add 3-fluoro-5-(trifluoromethyl)phenylacetonitrile (1.0 eq).
-
Add anhydrous DMF (20 mL) and stir until the starting material is fully dissolved.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The formation of the enamine intermediate will be indicated by the consumption of the starting material and the appearance of a new, more polar spot.
Step 2: Cyclocondensation with Guanidine to form 4-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]pyrimidine
-
While the enamine formation is proceeding, prepare a solution of guanidine freebase. In a separate flask, dissolve guanidine hydrochloride (1.5 eq) in anhydrous methanol (15 mL).
-
To the guanidine hydrochloride solution, add a solution of sodium methoxide in methanol (1.5 eq, 25 wt% in MeOH) dropwise at 0 °C. Stir for 30 minutes at room temperature. A precipitate of sodium chloride will form.
-
Filter the guanidine freebase solution to remove the sodium chloride precipitate.
-
After the enamine formation is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Add the prepared solution of guanidine freebase to the reaction mixture containing the enamine intermediate.
-
Heat the reaction mixture to 100-110 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexanes/Ethyl Acetate). The formation of the desired aminopyrimidine will be indicated by the appearance of a new, highly polar spot.
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (100 mL).
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the pure 4-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]pyrimidine.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (%) |
| 4-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]pyrimidine | C₁₁H₇F₄N₃ | 270.19 | 60-75 | >95 |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.20 (s, 1H, pyrimidine-H), 7.95 (s, 1H, Ar-H), 7.80 (d, J = 8.0 Hz, 1H, Ar-H), 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 6.80 (s, 2H, NH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 163.5 (d, J = 245 Hz, C-F), 162.0, 158.5, 156.0, 132.0 (q, J = 32 Hz, C-CF₃), 130.0, 125.0 (q, J = 272 Hz, CF₃), 118.0 (d, J = 21 Hz), 115.0 (d, J = 24 Hz), 108.0.
-
Mass Spectrometry (ESI+): m/z = 271.07 [M+H]⁺.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic route to the aminopyrimidine kinase inhibitor scaffold.
Kinase Inhibition Signaling Pathway
Caption: Inhibition of a typical receptor tyrosine kinase signaling pathway.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published chemical transformations for the synthesis of aminopyrimidine derivatives. The progress of each reaction step can be reliably monitored by thin-layer chromatography, and the identity and purity of the final product can be unequivocally confirmed by standard analytical techniques such as NMR and mass spectrometry. The expected spectroscopic data provided serves as a benchmark for successful synthesis.
Conclusion
This application note details a robust and efficient method for the synthesis of a 4-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]pyrimidine scaffold, a key building block for the development of novel kinase inhibitors. The strategic incorporation of the 3-fluoro-5-(trifluoromethyl)phenyl moiety is intended to impart favorable pharmacological properties to the final drug candidates. The provided protocol is designed to be a reliable guide for researchers and scientists in the field of drug discovery and medicinal chemistry.
References
-
Okafor, C. E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]
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Placais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. [Link]
- Jahn, U., et al. (2018). The Trifluoromethyl Group in Medicinal Chemistry. Medicinal Chemistry, 14(5), 425-437.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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Application Notes and Protocols for the Development of Novel Pesticides Utilizing 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Rationale for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in Pesticide Discovery
The relentless evolution of resistance in pest populations necessitates a continuous pipeline of novel active ingredients with diverse modes of action for the agrochemical industry.[1] The strategic incorporation of fluorine atoms into organic molecules is a proven method for enhancing the biological efficacy and metabolic stability of agrochemicals.[2] The trifluoromethyl (-CF3) group, in particular, is known to improve properties such as lipophilicity and binding affinity to target proteins.[3]
This guide focuses on the potential of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile as a core scaffold for the development of new pesticides. The unique electronic properties conferred by the meta-positioning of a fluorine and a trifluoromethyl group on the phenylacetonitrile framework present a compelling starting point for a discovery program. Phenylacetonitrile derivatives have been explored for their insecticidal and acaricidal properties, suggesting a foundation for biological activity.[4][5] This document provides a comprehensive framework for researchers to synthesize, screen, and characterize novel pesticide candidates derived from this promising, yet underexplored, chemical scaffold.
Part 1: Synthesis of the Core Scaffold and Derivative Library
The successful initiation of a pesticide discovery campaign hinges on the efficient and reliable synthesis of the core chemical scaffold and a diverse library of its derivatives. This section outlines a proposed synthetic strategy, rooted in established chemical transformations, to achieve this.
Proposed Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (Scaffold 1)
The most direct and plausible route to the target scaffold begins with a commercially available starting material, 3-fluoro-5-(trifluoromethyl)aniline, and proceeds through a Sandmeyer reaction. This classical and robust transformation allows for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[6]
Protocol 1: Two-Step Synthesis of Scaffold 1
Step A: Diazotization of 3-Fluoro-5-(trifluoromethyl)aniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-fluoro-5-(trifluoromethyl)aniline (1.0 eq) to a 25% aqueous solution of sulfuric acid.
-
Stir the mixture vigorously for 30 minutes to ensure complete salt formation.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0-5°C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature strictly at or below 5°C to prevent decomposition of the diazonium salt.[7]
-
After the addition is complete, continue stirring at 0-5°C for 1 hour. The formation of the diazonium salt can be qualitatively monitored using starch-iodide paper to test for the presence of excess nitrous acid.
Step B: Cyanation of the Diazonium Salt
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from Step A to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
Control the rate of addition to maintain the reaction temperature below 10°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or vacuum distillation to yield pure 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (Scaffold 1 ).
Causality Behind Experimental Choices: The Sandmeyer reaction is a reliable method for introducing a nitrile group onto an aromatic ring.[6] The use of copper(I) cyanide is crucial as it catalyzes the substitution of the diazonium group with cyanide.[6] Strict temperature control during diazotization is paramount to prevent the premature decomposition of the unstable diazonium intermediate.[7]
Caption: Synthetic route to the core scaffold.
Building a Derivative Library
With the core scaffold in hand, the next phase is to create a chemical library with diverse functional groups. The active methylene group of the phenylacetonitrile scaffold is a key reactive handle for derivatization.[8] A parallel synthesis approach can be employed to efficiently generate a library of compounds for screening.[9][10]
Protocol 2: Parallel Synthesis of a Phenylacetonitrile Derivative Library
-
Arraying the Scaffold: In a 96-well reaction block, dispense an equimolar solution of Scaffold 1 in a suitable anhydrous solvent (e.g., THF or DMF) into each well.
-
Base Addition: Add a solution of a non-nucleophilic base, such as sodium hydride or lithium diisopropylamide (LDA), to each well to deprotonate the active methylene group, forming the carbanion. This should be done under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Diverse Electrophiles: To each well, add a different electrophile (e.g., alkyl halides, acyl chlorides, aldehydes, etc.) from a pre-prepared library of building blocks.
-
Reaction and Quenching: Allow the reactions to proceed at room temperature or with gentle heating. After completion, quench the reactions by adding an aqueous solution of ammonium chloride.
-
Work-up and Purification: Perform a liquid-liquid extraction in the 96-well format. The organic layer containing the derivatized products can be purified using parallel flash chromatography or high-performance liquid chromatography (HPLC).
-
Characterization and Plating: Characterize the purified compounds by LC-MS to confirm identity and purity. Prepare stock solutions of each compound in DMSO for subsequent high-throughput screening.
Caption: General workflow for library synthesis.
Part 2: High-Throughput Screening (HTS) for Pesticidal Activity
HTS allows for the rapid screening of a large chemical library against biological targets to identify "hits" with potential pesticidal activity.[11] Both whole-organism and target-based assays can be employed.
Whole-Organism HTS for Insecticidal Activity
A whole-organism screen provides a direct measure of a compound's toxicity to a target pest. A common and effective HTS method for insecticides involves using first-instar larvae of a model insect, such as the mosquito Aedes aegypti.[12]
Protocol 3: Larval Toxicity HTS Assay
-
Compound Plating: Using an automated liquid handler, dispense a small volume of each compound from the derivative library (dissolved in DMSO) into the wells of a 96- or 384-well microtiter plate. Include negative (DMSO only) and positive (a known insecticide) controls.
-
Larval Dispensing: Add a set number of first-instar insect larvae (e.g., 5-10 Aedes aegypti larvae) to each well containing a defined volume of water or rearing medium.
-
Incubation: Incubate the plates at a controlled temperature and humidity for a set period (e.g., 24-48 hours).
-
Mortality Assessment: Assess larval mortality in each well. This can be done manually with a microscope or using an automated imaging system. Larvae that are immobile and do not respond to a gentle touch are considered dead.
-
Hit Identification: Compounds that cause a significantly higher mortality rate compared to the negative control are identified as primary hits.
Self-Validation: The inclusion of a positive control with a known LC50 value is critical for validating the assay's sensitivity and reproducibility. A Z'-factor can be calculated to assess the quality of the HTS assay.[11]
Target-Based HTS: Voltage-Gated Sodium Channels
Many successful insecticides, including pyrethroids and sodium channel blocker insecticides (SCBIs), target voltage-gated sodium channels in insects.[13] These channels are essential for nerve impulse transmission, and their disruption leads to paralysis and death.[14] Given the structural similarities of some phenylacetonitrile derivatives to known SCBIs, this is a logical target to investigate.
Protocol 4: High-Throughput Fluorescent Membrane Potential Assay
-
Cell Line: Utilize a stable cell line (e.g., HEK-293 cells) engineered to express an insect voltage-gated sodium channel of interest.
-
Assay Principle: Use a fluorescent dye that is sensitive to changes in membrane potential. In the resting state, the dye will exhibit a certain level of fluorescence.
-
Assay Procedure:
-
Plate the engineered cells in 384- or 1536-well plates.
-
Add the fluorescent membrane potential dye.
-
Add the library compounds to the wells.
-
Add a depolarizing agent (e.g., veratridine) to activate the sodium channels.
-
Measure the change in fluorescence using a plate reader.
-
-
Interpretation:
-
Inhibitors (Blockers): Compounds that block the sodium channel will prevent depolarization, resulting in no change or a reduced change in fluorescence.
-
Activators (Openers): Compounds that force the channel to stay open will cause a significant and sustained change in fluorescence.
-
Caption: High-throughput screening workflow.
Part 3: Hit Confirmation and Characterization
Primary hits from HTS must be validated and characterized to confirm their activity, determine their potency, and understand their mechanism of action.
Dose-Response and LC50/EC50 Determination
The potency of hit compounds is quantified by determining the concentration that causes 50% mortality (LC50) in whole-organism assays or 50% of the maximal effect (EC50) in target-based assays.[1]
Protocol 5: LC50 Determination
-
Serial Dilutions: For each hit compound, prepare a series of dilutions (typically 6-8 concentrations) spanning a range that is expected to cause between 10% and 90% mortality.
-
Bioassay: Perform the whole-organism bioassay (as in Protocol 3) with each concentration, ensuring multiple replicates for each concentration.
-
Data Analysis: Record the mortality at each concentration and correct for any mortality in the control group using Abbott's formula.
-
Probit Analysis: Use probit analysis to model the dose-response relationship and calculate the LC50 value and its 95% confidence intervals.
Data Presentation:
| Compound ID | Scaffold Modification | Target Pest | LC50 (µM) [95% CI] |
| Hit-001 | -CH2-Ph | Aedes aegypti | [Hypothetical Data] |
| Hit-002 | -CH(CH3)-Ph | Aedes aegypti | [Hypothetical Data] |
| Positive Control | (e.g., Permethrin) | Aedes aegypti | [Known Value] |
Preliminary Structure-Activity Relationship (SAR) Analysis
By comparing the LC50 values of different derivatives, researchers can begin to build an understanding of the structure-activity relationship (SAR).[15] This involves identifying which chemical modifications increase or decrease pesticidal activity. For example, the introduction of a methoxy group has been shown to enhance acaricidal activity in some phenylacetonitrile derivatives.[16]
Key Questions for SAR:
-
How does the size and electronics of the substituent on the methylene bridge affect activity?
-
Does the introduction of additional substituents on the phenyl ring enhance potency?
-
Are there specific pharmacophores that are consistently associated with higher activity?
Environmental Fate and Metabolism Considerations
The environmental persistence and metabolic fate of a pesticide are critical factors in its development.[17] Fluorinated compounds can be persistent, and their degradation pathways must be understood.[9]
Initial Assessment:
-
Half-life Determination: Preliminary studies can be conducted to determine the half-life of promising compounds in soil and water under controlled laboratory conditions.[18] This involves treating soil or water samples with the compound and measuring its concentration over time.
-
Metabolic Stability: In vitro assays using insect and mammalian liver microsomes can provide an early indication of a compound's metabolic stability. The disappearance of the parent compound over time is monitored.
Understanding how the trifluoromethyl and fluoro groups influence degradation is key. While the C-F bond is strong, metabolic activation at other sites on the molecule can lead to degradation.[2][19]
Conclusion and Future Directions
This document provides a strategic framework for initiating a pesticide discovery program based on the 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile scaffold. By following these protocols, researchers can systematically synthesize a library of novel compounds, screen them for pesticidal activity, and characterize the most promising hits. The insights gained from SAR studies will guide the rational design of next-generation derivatives with improved potency and desirable environmental profiles. Further investigation into the specific mode of action, toxicology, and environmental impact of the most active compounds will be necessary for their advancement as potential commercial products.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. youtube.com [youtube.com]
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Introduction
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a key building block in contemporary medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules derived from this scaffold. The trifluoromethyl group, a bioisostere for chlorine, enhances lipophilicity and binding affinity, while the fluorine atom can modulate pKa and improve metabolic stability, making this compound a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the synthesis and key reaction conditions for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, offering detailed protocols for its preparation and subsequent chemical transformations.
Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile can be approached through two primary retrosynthetic pathways: nucleophilic substitution on a corresponding benzyl halide or a metal-catalyzed cyanation of an aryl halide.
Method 1: Cyanation of 3-Fluoro-5-(trifluoromethyl)benzyl Bromide
This is a classical and often high-yielding approach that involves the nucleophilic displacement of a bromide with a cyanide salt. The precursor, 3-Fluoro-5-(trifluoromethyl)benzyl bromide, is a commercially available reagent.[2][3]
Reaction Scheme:
Caption: Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile via nucleophilic substitution.
Protocol 1: Cyanation of 3-Fluoro-5-(trifluoromethyl)benzyl Bromide
-
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) in DMSO or a mixture of ethanol and water.
-
Add sodium cyanide (1.2 eq) portion-wise to the stirred solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.[4]
-
Method 2: Palladium-Catalyzed Cyanation of 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene
For substrates where the benzylic position is not readily functionalized, a palladium-catalyzed cross-coupling reaction offers a powerful alternative for introducing the nitrile group directly onto the aromatic ring. Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) being a less toxic option compared to alkali metal cyanides.[5][6][7]
Reaction Scheme:
Caption: Palladium-catalyzed cyanation for the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Protocol 2: Palladium-Catalyzed Cyanation
-
Materials:
-
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene
-
Zinc cyanide (Zn(CN)₂)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Stir bar
-
Heating mantle or oil bath
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
-
-
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 eq), zinc cyanide (0.6 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., PPh₃, 4-10 mol%).
-
Add anhydrous DMF via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired phenylacetonitrile.
-
Reactions of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
The presence of the nitrile group and the acidic benzylic protons makes 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile a versatile intermediate for further functionalization.
α-Alkylation of the Methylene Bridge
The benzylic protons of phenylacetonitriles are acidic and can be deprotonated with a suitable base to form a carbanion, which can then be alkylated with an electrophile.[8][9]
Reaction Scheme:
Caption: α-Alkylation of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Protocol 3: α-Alkylation
-
Materials:
-
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
-
Strong base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))
-
Alkyl halide (R-X)
-
Anhydrous tetrahydrofuran (THF) or other aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask
-
Magnetic stirrer
-
Stir bar
-
Syringe
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C or -78 °C, depending on the base used.
-
Slowly add the strong base (e.g., NaH, 1.1 eq) to the solution and stir for 30-60 minutes to allow for carbanion formation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the α-alkylated product.
-
Reduction of the Nitrile Group
The nitrile functionality can be reduced to a primary amine, providing access to phenylethylamine derivatives which are common pharmacophores.
Reaction Scheme:
Caption: Reduction of the nitrile group to a primary amine.
Protocol 4: Nitrile Reduction
-
Materials:
-
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Raney Ni) and Hydrogen gas (H₂)
-
Anhydrous diethyl ether or THF (for LiAlH₄) or Ethanol (for Raney Ni)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask or hydrogenation apparatus
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Filter paper
-
-
Procedure (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (1.0 eq) in the same solvent via a dropping funnel.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature or gentle reflux until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak).
-
Cool the reaction mixture in an ice bath and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with ether.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine.
-
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a versatile intermediate for the synthesis of amides, esters, and other derivatives.[10][11]
Reaction Scheme:
Sources
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Fluoro-5-(trifluoromethyl)benzyl bromide [oakwoodchemical.com]
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- 10. US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Catalytic Methods for the Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile: Application Notes and Protocols
Introduction
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules containing this moiety. Consequently, robust and efficient synthetic routes to this intermediate are of significant interest to researchers in drug discovery and development. This document provides a detailed guide to the catalytic synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, primarily through the cross-coupling of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene with a cyanide source. We will explore both palladium and nickel-based catalytic systems, offering insights into the rationale behind protocol design and providing step-by-step methodologies.
Strategic Approach: Catalytic Cyanation of Aryl Halides
The most direct and widely adopted strategy for the synthesis of aryl nitriles is the transition-metal-catalyzed cyanation of aryl halides.[1] This approach offers significant advantages over traditional methods like the Sandmeyer reaction, including milder reaction conditions, broader functional group tolerance, and improved safety. The general transformation is depicted below:
This guide will focus on two of the most powerful catalytic systems for this transformation: Palladium and Nickel catalysis.
Section 1: Palladium-Catalyzed Cyanation
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in cyanation reactions is well-established.[1] Palladium catalysts, particularly when paired with bulky, electron-rich phosphine ligands, exhibit high catalytic efficacy and broad functional group compatibility.[2]
Mechanistic Insights: The Palladium Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Caption: Palladium-catalyzed cyanation cycle.
The cycle commences with the oxidative addition of the aryl halide to a Pd(0) complex. This is often the rate-limiting step. The resulting Pd(II) species then undergoes transmetalation with a cyanide source, followed by reductive elimination to yield the desired aryl nitrile and regenerate the Pd(0) catalyst.
Protocol 1: Palladium-Catalyzed Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
This protocol is adapted from established methods for the cyanation of aryl halides using zinc cyanide as the cyanide source.[2] Zinc cyanide is advantageous due to its relatively low toxicity and its ability to be used in stoichiometric or slight excess.
Materials:
-
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene
-
Zinc cyanide (Zn(CN)₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 equiv), zinc cyanide (0.6 equiv), palladium(II) acetate (0.02 equiv), and dppf (0.04 equiv).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Carefully quench any residual cyanide with an aqueous solution of sodium hypochlorite (bleach). Caution: This should be done in a well-ventilated fume hood as toxic hydrogen cyanide gas can be evolved upon acidification.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Rationale for Component Selection:
-
Catalyst System: The combination of Pd(OAc)₂ and dppf is a robust and versatile catalyst system for a wide range of cross-coupling reactions, including cyanations.[3] Dppf is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.
-
Cyanide Source: Zinc cyanide is a solid that is easier to handle than other cyanide sources like sodium or potassium cyanide.[4]
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst components and is stable at the required reaction temperatures.
Section 2: Nickel-Catalyzed Cyanation
Nickel-catalyzed cyanation has emerged as a powerful and more sustainable alternative to palladium-catalyzed methods.[5] Nickel is more earth-abundant and less expensive than palladium. Modern nickel catalysis often allows for the use of less reactive aryl chlorides as substrates and can proceed under milder conditions.[6]
Mechanistic Considerations: The Role of Nickel
Similar to palladium, nickel-catalyzed cyanation is believed to proceed through a Ni(0)/Ni(II) catalytic cycle. However, the specific elementary steps and the nature of the active catalytic species can be more varied and dependent on the ligand and reaction conditions. Photoredox catalysis has also been successfully employed to facilitate nickel-catalyzed cyanations under benign conditions.[7]
Caption: A generalized experimental workflow for nickel-catalyzed cyanation.
Protocol 2: Nickel-Catalyzed Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
This protocol utilizes a readily available nickel precatalyst and a less toxic cyanide source, potassium ferrocyanide (K₄[Fe(CN)₆]).[8][9]
Materials:
-
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Nickel(II) chloride (NiCl₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder (Zn)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylacetamide (DMAc), anhydrous
Experimental Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with nickel(II) chloride (0.1 equiv), dppf (0.1 equiv), zinc powder (2.0 equiv), DMAP (0.2 equiv), and potassium ferrocyanide (1.5 equiv).
-
Addition of Reactants and Solvent: Add 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 equiv) followed by anhydrous DMAc.
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by GC-MS.
-
Workup:
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove insoluble inorganic salts, washing with ethyl acetate.
-
Combine the filtrate and washings, and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.
Rationale for Component Selection:
-
Catalyst System: The NiCl₂/dppf system, in conjunction with a reductant (zinc powder), forms the active Ni(0) catalyst in situ.[4]
-
Cyanide Source: Potassium ferrocyanide is an inexpensive, stable, and significantly less toxic alternative to simple alkali metal or zinc cyanides.[8][10]
-
Additive: DMAP can act as a ligand or a base and has been shown to be beneficial in some nickel-catalyzed cyanations.[4]
-
Solvent: DMAc is a high-boiling polar aprotic solvent suitable for this transformation.
Data Summary and Comparison
| Parameter | Palladium-Catalyzed Protocol | Nickel-Catalyzed Protocol |
| Catalyst | Pd(OAc)₂ / dppf | NiCl₂ / dppf / Zn |
| Cyanide Source | Zn(CN)₂ | K₄[Fe(CN)₆] |
| Typical Temperature | 100-120 °C | 80-100 °C |
| Key Advantages | Well-established, broad scope | Lower cost, more sustainable, potentially milder conditions |
| Potential Challenges | Catalyst cost, potential for palladium contamination | Sensitivity to air and moisture, optimization may be required |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, reaction temperature, or reaction time. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.
-
Side Reactions: The formation of hydrodehalogenation byproducts can sometimes be observed. This may be minimized by carefully controlling the reaction temperature and ensuring the purity of the starting materials.
-
Ligand Screening: For challenging substrates, a screening of different phosphine ligands (e.g., XantPhos, cataCXium A) may be necessary to identify the optimal ligand for the specific transformation.
Conclusion
Both palladium and nickel-catalyzed cyanation reactions represent powerful and versatile methods for the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. The choice between the two systems will often depend on factors such as cost, scale, and the specific requirements of the synthetic route. The protocols provided herein serve as a robust starting point for researchers and drug development professionals. As with any chemical transformation, careful optimization may be required to achieve the desired yield and purity for this valuable synthetic intermediate.
References
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
-
MDPI. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]
-
Chinese Chemical Society. (n.d.). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. Retrieved from [Link]
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.
- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.
-
Royal Society of Chemistry. (n.d.). Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Retrieved from [Link]
-
ACS Publications. (n.d.). Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source. Retrieved from [Link]
-
PubMed. (n.d.). Copper-mediated cyanation of aryl halide with the combined cyanide source. Retrieved from [Link]
-
ResearchGate. (n.d.). Ni-catalyzed cyanation of aryl halides and the proposed mechanism. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Retrieved from [Link]
-
Chapter 1. (n.d.). Retrieved from [Link]
-
Bentham Science. (n.d.). Nano-structured Catalytic Systems in Cyanation of Aryl Halides with K4[Fe(CN)4]. Retrieved from [Link]
-
Organic Synthesis International. (2014, December 17). Cyanation of Aryl Halides. Retrieved from [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
A new approach for the synthesis of pharmaceutically relevant fluorinated phenanthridines. (2023, June 26). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic strategies to 2-phenylacetonitrile. Retrieved from [Link]
-
ACS Publications. (n.d.). Ni-Catalyzed Cyanation of (Hetero)aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
ResearchGate. (n.d.). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ]. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3,4,5-trifluorobenzene. Retrieved from [Link]
-
NIH. (n.d.). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-5-fluorobenzene. Retrieved from [Link]
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Protocols for the Safe Handling and Storage of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a fluorinated organic nitrile with significant applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique electronic and steric properties, imparted by the trifluoromethyl and fluoro groups, make it a valuable building block in medicinal chemistry and materials science.[1] However, as an organic nitrile, this compound presents specific health and safety challenges that necessitate rigorous handling and storage protocols. This document provides a comprehensive guide to its safe management in a laboratory setting, detailing hazard assessment, personal protective equipment (PPE), engineering controls, step-by-step handling and storage procedures, and emergency response. The protocols herein are designed to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Identification and Risk Assessment
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is classified as a hazardous substance. The primary risks are associated with its acute toxicity upon exposure through inhalation, dermal contact, or ingestion, and its potential to cause serious skin and eye irritation.[2][3][4] Like other organic nitriles (also known as cyanides), it can be hydrolyzed or decomposed to form the highly toxic cyanide anion (CN⁻).[5] A critical and potentially lethal hazard is the generation of hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[5][6][7]
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][4] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[2][4] |
The causality behind these classifications lies in the molecule's reactivity. The nitrile group is a known toxicophore, and the aromatic ring substituted with electron-withdrawing groups can influence its metabolic pathways and reactivity with biological macromolecules.
Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to its safe handling.
Table 2: Properties of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
| Property | Value | Source |
|---|---|---|
| CAS Number | 239087-12-8 | [3][8] |
| Molecular Formula | C₉H₅F₄N | [3] |
| Molecular Weight | 203.14 g/mol | [3] |
| Appearance | Data not specified; related compounds are colorless to yellow liquids. | [1][9][10] |
| Boiling Point | Data not specified; a related isomer has a bp of 92-93 °C @ 4 mmHg. | [9][10] |
| Storage Temperature | Store in a cool, dry place. |[7][11][12] |
Safe Handling and Storage Workflow
The following diagram outlines the critical decision points and procedural flow for safely managing 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in the laboratory.
Caption: Safe handling and emergency response workflow.
Detailed Protocols
Engineering Controls and Personal Protective Equipment (PPE)
Adherence to proper controls is the first line of defense against exposure.
-
Primary Engineering Control: All manipulations, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][13] The causality is direct: the fume hood contains and exhausts toxic fumes away from the user's breathing zone.
-
Emergency Equipment: An emergency safety shower and eyewash station must be accessible and recently tested.[6] A cyanide-specific spill kit and first-aid provisions should be readily available.
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles and a face shield must be worn where a splash hazard exists.[6][13] Standard safety glasses are insufficient.
-
Hand Protection: Double gloving with chemical-resistant nitrile gloves is recommended.[6][13] Gloves must be inspected before use and changed immediately upon contamination.[5] This provides a barrier against dermal absorption, a primary route of exposure.[2][4]
-
Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[13]
-
Storage Protocol
Proper storage is critical to maintaining chemical stability and preventing hazardous reactions.
-
Container: Store the compound in its original, tightly sealed container. If transferring to a new container, ensure it is clearly labeled with the full chemical name and hazard pictograms.
-
Location: Keep the container in a cool, dry, and well-ventilated area designated for toxic chemicals.[7][11]
-
Security: Store in a locked cabinet or a secure area with controlled access to prevent unauthorized use.[7][12]
-
Segregation: This is a self-validating and critical step. Store 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile separately from the following:
-
Acids: To prevent the rapid generation of lethal hydrogen cyanide (HCN) gas.[5][7]
-
Oxidizing Agents: To avoid vigorous and potentially explosive reactions.[7]
-
Water and Moisture: While the risk is lower than with inorganic cyanide salts, it is good practice to store away from water to prevent slow hydrolysis.[5][7]
-
Step-by-Step Handling Protocol
-
Designated Area: Establish a designated area within a fume hood for all work with this compound.[6] Mark the area with a warning sign.
-
Preparation: Before handling, ensure all necessary equipment, reagents, and waste containers are inside the fume hood. Crucially, ensure no acids are present in the immediate work area unless required by the experimental protocol, in which case only the minimum necessary amount should be used with extreme caution.[6][7]
-
Aliquotting: When transferring or weighing the liquid, use secondary containment (e.g., a beaker or tray) to contain any potential spills.
-
Reaction Quenching: When working up reactions containing this nitrile, it is critical to do so with a basic solution (pH > 10) to prevent the evolution of HCN gas.[5]
-
Post-Handling: After completion, immediately decontaminate all surfaces and equipment.
Waste Management and Decontamination Protocol
Organic nitrile wastes are hazardous and must be managed carefully.
-
Waste Segregation: All waste streams containing 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile must be segregated.[5] Use separate, dedicated, and clearly labeled containers for:
-
Liquid Waste: Unused material, reaction mixtures, and solvent rinses.
-
Solid Waste: Contaminated gloves, pipette tips, paper towels, and silica gel.[6]
-
-
Waste Containers: Store waste in sealed, chemically compatible plastic containers.[5] The pH of aqueous waste solutions should be adjusted to >10 with a strong base to ensure the cyanide anion remains in its salt form.[5]
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound.[7] This is a self-validating protocol to ensure no toxic residue remains.
-
Disposal: Dispose of all waste through your institution's Environmental Health & Safety (EH&S) office.[6] Do not mix cyanide waste with other chemical waste streams.[13]
Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected area thoroughly with a safety shower for at least 15 minutes.[2][3][6] Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][3][6] Seek immediate medical attention.
-
In Case of Inhalation: Move the person into fresh air.[2][3] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation to avoid secondary exposure).[5] Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention.
-
In Case of a Spill:
-
Immediately evacuate the laboratory and alert all personnel in the vicinity.[7]
-
If the spill is large or not contained within a fume hood, close the lab door, post a warning sign, and call emergency services (e.g., 911) and the institutional EH&S office.[7]
-
For very small spills inside a fume hood, trained personnel may clean it up using a cyanide spill kit, following the kit's instructions and wearing appropriate PPE. Absorb the spill with an inert material and place it in a sealed container for disposal as cyanide waste.[4][14]
-
References
- LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. University of Chicago.
- Information on Cyanide Compounds. Stanford Environmental Health & Safety.
- Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety.
- Safety Module: Cyanides. University of Minnesota, Department of Chemistry.
- Cyanides Storage, Handling and General Use Inform
- MSDS of 3,5-Bis(trifluoromethyl)phenylacetonitrile. Capot Chemical.
- MSDS of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. Capot Chemical.
- SAFETY DATA SHEET - 4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl acetonitrile. Fisher Scientific.
- SAFETY DATA SHEET - 3-(Trifluoromethyl)phenylacetonitrile. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-Methyl-3-(trifluoromethyl)phenylacetonitrile. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Phenylacetonitrile. TCI Chemicals.
- 3-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-12-8. ChemicalBook.
- 3,5-Bis(trifluoromethyl)phenylacetonitrile 98 85068-32-2. Sigma-Aldrich.
- 3-(Trifluoromethyl)phenylacetonitrile. Chem-Impex.
- Phenylacetonitrile | C8H7N | CID 8794. PubChem - NIH.
- 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3. Sigma-Aldrich.
- 3-Trifluoromethylbenzylcyanide | 2338-76-3. ChemicalBook.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. capotchem.com [capotchem.com]
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- 5. jst.chem.yale.edu [jst.chem.yale.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. 3-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-12-8 [chemicalbook.com]
- 9. 3-(トリフルオロメチル)フェニルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-Trifluoromethylbenzylcyanide | 2338-76-3 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. uthsc.edu [uthsc.edu]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, improve yields, and ensure the highest purity of the final product. 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a critical building block in medicinal chemistry and materials science, and its efficient synthesis is paramount for advancing research and development projects[1][2].
This document provides in-depth troubleshooting guides for the most common synthetic routes, answers to frequently asked questions, and detailed, validated protocols.
Section 1: Overview of Common Synthetic Pathways
The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is typically achieved via two primary routes, each starting from a different commercially available precursor. The choice of pathway often depends on reagent availability, scale, and safety considerations.
-
Pathway A: Nucleophilic Substitution. This is the most direct and common route, involving the cyanation of 3-Fluoro-5-(trifluoromethyl)benzyl bromide via an Sₙ2 reaction.
-
Pathway B: From Benzaldehyde. This multi-step route begins with 3-Fluoro-5-(trifluoromethyl)benzaldehyde, proceeds through a cyanohydrin intermediate, which is then reduced to the target nitrile.
Caption: Primary synthetic routes to the target compound.
Section 2: Troubleshooting Guide - Pathway A (Cyanation of Benzyl Bromide)
This section addresses the most common issues encountered when performing the Sₙ2 cyanation of 3-Fluoro-5-(trifluoromethyl)benzyl bromide.
Q1: My reaction shows low or no conversion of the starting benzyl bromide. What are the likely causes?
Answer: Low conversion is typically traced back to the reactivity of the nucleophile, the solvent system, or reaction temperature.
-
Cause 1: Inactive or Insoluble Cyanide Source: Sodium cyanide (NaCN) and potassium cyanide (KCN) are common choices, but their solubility in organic solvents can be limited.
-
Expert Insight: The cyanide anion (CN⁻) is the active nucleophile. Its poor solubility in less polar solvents reduces its effective concentration, slowing the reaction.
-
Solution:
-
Solvent Choice: Switch to a polar aprotic solvent like DMSO or DMF, which can better solvate the cation (Na⁺, K⁺) and leave the CN⁻ anion more "naked" and nucleophilic.
-
Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., toluene/water) or when using solvents like acetonitrile, a PTC such as tetrabutylammonium bromide (TBAB) or a benzyltriethylammonium salt is essential. The PTC transports the cyanide anion from the aqueous/solid phase into the organic phase where the benzyl bromide resides[3].
-
Alternative Cyanide Sources: For sensitive substrates, trimethylsilyl cyanide (TMSCN) can be used, often with catalytic amounts of a Lewis acid, though this method is more expensive[4].
-
-
-
Cause 2: Competing Elimination Reaction (E2): Although less common for benzyl halides, if a sterically hindered or overly strong base is used at elevated temperatures, elimination to form a styrene derivative can occur.
-
Solution: Maintain a moderate reaction temperature (typically 40-70°C). Avoid unnecessarily strong bases if the cyanide salt is not providing sufficient basicity for the desired reaction.
-
-
Cause 3: Poor Quality Starting Material: The starting 3-Fluoro-5-(trifluoromethyl)benzyl bromide can degrade over time, especially if exposed to moisture.
-
Solution: Ensure the starting material is pure and dry. If in doubt, analyze by ¹H NMR or GC-MS before use.
-
Q2: I'm observing significant side products, primarily a compound with a higher boiling point and no nitrile peak in the IR spectrum. What is it?
Answer: This is a classic sign of hydrolysis or side reactions involving impurities.
-
Cause 1: Hydrolysis of Benzyl Bromide: The presence of water in the reaction mixture can lead to the hydrolysis of the starting material to 3-Fluoro-5-(trifluoromethyl)benzyl alcohol. This alcohol can then be etherified under the reaction conditions to form the corresponding dibenzyl ether, a common high-boiling impurity.
-
Expert Insight: Benzyl bromides are potent electrophiles and are susceptible to hydrolysis. The trifluoromethyl group further activates the benzylic position, making it even more reactive.
-
Solution: Use anhydrous solvents and reagents. Dry your solvent over molecular sieves prior to use. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.
-
-
Cause 2: Impurities in the Cyanide Source: Low-quality cyanide salts can contain carbonates, which are basic enough to promote side reactions but are not nucleophilic.
-
Solution: Use a high-purity grade of sodium or potassium cyanide.
-
Caption: Troubleshooting flowchart for the cyanation reaction.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Which synthetic route is generally preferred?
-
Q: How can I safely handle cyanide reagents?
-
A: All cyanide salts are extremely toxic. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a dedicated quench solution ready. An aqueous solution of sodium hypochlorite (bleach) and sodium hydroxide can be used to decompose excess cyanide into less toxic cyanate. Never acidify a solution containing cyanide salts, as this will generate highly toxic hydrogen cyanide (HCN) gas.
-
-
Q: How should I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product, being more polar than the starting benzyl bromide, will have a lower Rƒ value. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more precise monitoring of conversion.
-
-
Q: What are the expected spectral characteristics of the final product?
-
A: In the ¹H NMR spectrum, look for a singlet corresponding to the benzylic protons (CH₂) around 3.8-4.0 ppm. In the IR spectrum, a sharp, medium-intensity peak should appear around 2250 cm⁻¹ for the nitrile (C≡N) stretch.
-
Section 4: Detailed Experimental Protocol (Pathway A)
This protocol is a self-validating system designed for high-yield synthesis.
Objective: To synthesize 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile from 3-Fluoro-5-(trifluoromethyl)benzyl bromide.
Reagents & Equipment:
-
3-Fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq)
-
Sodium Cyanide (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Toluene
-
Deionized Water
-
Round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Place the round-bottom flask in the heating mantle.
-
Reagent Addition: Under a nitrogen atmosphere, charge the flask with sodium cyanide (1.2 eq) and TBAB (0.05 eq).
-
Solvent Addition: Add anhydrous DMSO (approx. 4 mL per gram of benzyl bromide). Begin stirring to create a slurry.
-
Starting Material Addition: Dissolve 3-Fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) in a minimal amount of DMSO or toluene and add it dropwise to the stirring slurry at room temperature.
-
Reaction: Heat the reaction mixture to 60°C. Monitor the reaction by TLC every hour until the starting material spot is consumed (typically 2-4 hours).
-
Workup - Quenching: Cool the reaction to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large volume of ice-water. This will precipitate the product and quench the reaction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with toluene or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation or column chromatography on silica gel.
Section 5: Data Summary Tables
Table 1: Comparison of Typical Cyanation Reaction Conditions
| Parameter | Condition 1 (PTC) | Condition 2 (Aprotic Polar) |
| Cyanide Source | Sodium Cyanide (NaCN) | Sodium Cyanide (NaCN) |
| Solvent | Toluene / Water (1:1) | DMSO (anhydrous) |
| Catalyst | TBAB (5 mol%) | None |
| Temperature | 80 °C | 60 °C |
| Typical Yield | 85-92% | 90-97% |
| Notes | Good for large scale; requires vigorous stirring. | Generally faster and higher yielding; requires anhydrous solvent. |
Table 2: Physical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Boiling Point |
| 3-Fluoro-5-(trifluoromethyl)benzyl bromide | 239087-09-3 | C₈H₅BrF₄ | 257.03 g/mol | N/A |
| 3-Fluoro-5-(trifluoromethyl)benzaldehyde | 188815-30-7 | C₈H₄F₄O | 192.11 g/mol | 175 °C |
| 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | 239087-10-6 | C₉H₅F₄N | 203.14 g/mol | 125-127 °C[7] |
References
-
Synthesis of benzyl bromide . PrepChem.com. Available at: [Link]
-
3-Fluoro-5-(trifluoromethyl)benzyl bromide . Oakwood Chemical. Available at: [Link]
- Preparation method of 3-trifluoromethyl phenylacetonitrile. Google Patents. (CN104447402A).
-
2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile . Organic Syntheses. Available at: [Link]
-
α-Phenylcinnamonitrile . Organic Syntheses. Available at: [Link]
-
No cyanation of benzyl bromide in the absence of Cu . ResearchGate. Available at: [Link]
- The preparation method of 3- trifluoromethyl benzyl cyanide. Google Patents. (CN106349006B).
-
3-(Trifluoromethyl)benzyl bromide . AZA Mid-Year Meeting. Available at: [Link]
-
3-Fluoro-5-(trifluoromethyl)benzyl cyanide, 3-(Cyanomethyl)-5-fluorobenzotrifluoride . ChemBK. Available at: [Link]
-
3-FLUORO-5-(TRIFUOROMETHYL)PHENYLACETONITRILE . ChemBK. Available at: [Link]
-
3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE . ChemSrc. Available at: [Link]
- Enzymatic process for the preparation of (S)-cyanohydrins. Google Patents. (US6225095B1).
-
Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source . MDPI. Available at: [Link]
Sources
Technical Support Center: Navigating the Reactivity of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation encountered during key synthetic transformations of this versatile building block. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents significantly influence the reactivity of the benzylic position and the nitrile group, making a nuanced understanding of reaction mechanisms crucial for successful outcomes.
I. α-Alkylation Reactions: Taming the Activated Methylene Group
The electron-withdrawing nature of the 3-fluoro and 5-trifluoromethyl groups significantly increases the acidity of the α-protons of the acetonitrile moiety, facilitating deprotonation and subsequent alkylation. However, this enhanced reactivity can also lead to undesired side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My α-alkylation of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is resulting in a significant amount of a higher molecular weight byproduct that I suspect is the dialkylated product. How can I minimize this?
A1: Over-alkylation, or dialkylation, is a common side reaction when the mono-alkylated product is of comparable or even higher acidity than the starting material, which can be the case here. The resulting anion of the mono-alkylated product can compete for the alkylating agent.
Root Cause Analysis & Mitigation Strategies:
-
Stoichiometry of the Base: Using a stoichiometric amount of a strong, non-nucleophilic base (e.g., NaH, LDA) can help to deprotonate the starting material completely before the addition of the alkylating agent. An excess of the base can promote the deprotonation of the mono-alkylated product.
-
Controlled Addition of Alkylating Agent: Adding the alkylating agent slowly and at a low temperature can help to control the reaction rate and favor the mono-alkylation. This minimizes the concentration of the alkylating agent available to react with the mono-alkylated product anion.
-
Choice of Base: For less reactive alkylating agents, a milder base like potassium carbonate in a polar aprotic solvent (e.g., DMF, acetonitrile) might provide better selectivity for mono-alkylation.
-
Phase-Transfer Catalysis: As described for phenylacetonitrile, phase-transfer catalysis with a tetraalkylammonium salt in a biphasic system (e.g., 50% aqueous NaOH/toluene) can be an effective method for mono-alkylation. The catalytic nature of the process can help to maintain a low concentration of the deprotonated species in the organic phase, thus disfavoring dialkylation.[1]
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Base Stoichiometry | 0.95 - 1.05 equivalents | Minimizes deprotonation of the mono-alkylated product. |
| Alkylating Agent | 1.0 - 1.1 equivalents, slow addition | Reduces the likelihood of the mono-alkylated anion reacting. |
| Temperature | Low temperature (e.g., -78 °C to 0 °C) | Controls reaction kinetics and improves selectivity. |
| Solvent | Anhydrous, non-protic (e.g., THF, DMF) | Prevents quenching of the carbanion. |
Q2: I am observing an elimination byproduct, especially when using secondary or bulky alkyl halides. What is causing this and how can I prevent it?
A2: The anion of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a relatively strong base. When reacting with sterically hindered alkyl halides (secondary, tertiary), it can act as a base and promote E2 elimination, leading to the formation of an alkene from your alkylating agent.
Troubleshooting Elimination:
-
Choice of Alkylating Agent: Whenever possible, use primary alkyl halides as they are less prone to elimination.
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Counter-ion Effects: The choice of base can influence the aggregation state and reactivity of the carbanion. Experimenting with different bases (e.g., NaH vs. KHMDS) might alter the SN2/E2 ratio.
Caption: E2 Elimination as a Side Reaction.
II. Nitrile Hydrolysis: Preserving the Trifluoromethyl Group
The conversion of the nitrile functionality to a carboxylic acid is a fundamental transformation. However, the stability of the trifluoromethyl group under hydrolytic conditions is a critical consideration.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting to hydrolyze the nitrile to 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, but I am getting a mixture of products, including a dicarboxylic acid. What is happening?
A1: The trifluoromethyl group, while generally stable, can undergo hydrolysis to a carboxylic acid under forcing acidic or basic conditions.[2][3] This means that during the hydrolysis of the nitrile, you might be inadvertently hydrolyzing the trifluoromethyl group as well, leading to 3-fluoro-5-carboxyphenylacetic acid.
Controlling Hydrolysis Selectivity:
-
Milder Reaction Conditions: Avoid prolonged heating at high temperatures and the use of highly concentrated acids or bases.
-
Acid-Catalyzed Hydrolysis: Stepwise hydrolysis is often observed. Under carefully controlled acidic conditions (e.g., refluxing with moderately concentrated HCl or H₂SO₄), it is often possible to hydrolyze the nitrile to the amide, which can then be isolated and subsequently hydrolyzed to the carboxylic acid under milder conditions than those required for the hydrolysis of the trifluoromethyl group.
-
Base-Catalyzed Hydrolysis: Alkaline hydrolysis (e.g., with NaOH or KOH) can also lead to the hydrolysis of the trifluoromethyl group. If using basic conditions, it is crucial to use lower temperatures and shorter reaction times. Monitoring the reaction progress by TLC or LC-MS is highly recommended to stop the reaction once the desired product is formed and before significant formation of the di-acid occurs.
Caption: Hydrolysis Pathways and Side Product Formation.
Q2: My hydrolysis reaction is very slow and gives a low yield of the carboxylic acid.
A2: Nitrile hydrolysis can be sluggish, especially if the conditions are too mild to avoid side reactions.
Optimizing Hydrolysis Yield:
-
Reaction Temperature: Gradually increasing the reaction temperature while monitoring for the formation of the di-acid byproduct can help find the optimal balance between reaction rate and selectivity.
-
Choice of Acid/Base: For acid hydrolysis, a mixture of acetic acid and sulfuric acid can sometimes be effective. For basic hydrolysis, the choice of cation (e.g., LiOH, NaOH, KOH) can influence the reaction rate.
-
Homogeneous Reaction Mixture: Ensure that the starting nitrile is fully dissolved in the reaction medium. Using a co-solvent might be necessary.
III. Nitrile Reduction: Achieving Clean Conversion to the Primary Amine
Reduction of the nitrile group to a primary amine is a valuable synthetic step. The choice of reducing agent and the purity of the starting material are paramount for a successful reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am reducing 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile with LiAlH₄ and obtaining a complex mixture of products.
A1: Lithium aluminum hydride (LiAlH₄) is a very powerful and non-selective reducing agent.[4][5] While it effectively reduces nitriles to primary amines, it will also reduce a wide range of other functional groups.
Troubleshooting Complex Reduction Mixtures:
-
Purity of Starting Material: The most likely cause of a complex product mixture is the presence of impurities in your starting 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. Impurities from the synthesis of the nitrile, such as the corresponding benzyl halide or benzaldehyde, will be reduced by LiAlH₄ to the hydrocarbon and alcohol, respectively. It is crucial to use highly pure starting material. Purification by vacuum distillation or column chromatography may be necessary.
-
Reaction Quenching: The workup procedure for LiAlH₄ reactions is critical. Improper quenching can lead to the formation of aluminum hydroxides that can trap the product, leading to lower isolated yields. The Fieser workup (sequential addition of water, then 15% aqueous NaOH, then more water) is a reliable method.
Q2: Can I use a milder reducing agent to avoid potential side reactions?
A2: Yes, other reducing agents can be employed, although they may require different reaction conditions.
Alternative Reducing Agents:
-
Borane (BH₃·THF or BH₃·SMe₂): Borane is a good alternative for reducing nitriles to primary amines and is generally more selective than LiAlH₄.
-
Catalytic Hydrogenation: Hydrogenation over a metal catalyst (e.g., Raney Nickel, Palladium on carbon) is another effective method. This method can sometimes lead to the formation of secondary and tertiary amine byproducts through the reaction of the initially formed primary amine with the intermediate imine. The addition of ammonia to the reaction mixture can help to suppress the formation of these byproducts.[6]
Caption: Recommended Workflow for Nitrile Reduction.
IV. General Purification Strategies
The purification of fluorinated compounds can sometimes be challenging due to their unique physical properties.
-
Column Chromatography: Fluorinated compounds can exhibit different polarity compared to their non-fluorinated analogs. A systematic screen of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. The use of fluorous solid phases for chromatography is also an option for highly fluorinated molecules.
-
Distillation: For thermally stable products, vacuum distillation is an excellent method for purification on a larger scale.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is a powerful purification technique.
By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot and optimize their reactions involving 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, leading to higher yields and purer products.
References
- Process for hydrolyzing 3-trifluoromethyl phenethylamines. (n.d.). Google Patents.
-
ChemInform Abstract: Reaction of InCl 3 with Various Reducing Agents: InCl 3 -NaBH 4 -Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines. (2010). ResearchGate. [Link]
-
The reduction of a nitrile by LiAlH_( 4 ) produes :. (n.d.). Allen. Retrieved January 11, 2026, from [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021). Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
-
Process For The Preparation Of Fluorinated Aromatic Compounds. (n.d.). Quick Company. Retrieved January 11, 2026, from [Link]
-
hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 11, 2026, from [Link]
-
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART IV. DIPHENYLTRIFLUOROMETHYLPHOSPHINE AND COMPLEX FORMATION BY PHENYLTRIFLUOROMETHYL. (1962). Canadian Journal of Chemistry, 40(2), 283-290. [Link]
-
Preparation Of Fluorinated Aromatic Compounds. (n.d.). Quick Company. Retrieved January 11, 2026, from [Link]
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reduction of nitriles. (n.d.). Chemguide. Retrieved January 11, 2026, from [Link]
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Organofluorine chemistry. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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2-PHENYLBUTYRONITRILE. (1976). Organic Syntheses, 56, 34. [Link]
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α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. (2019). Chemistry – An Asian Journal, 14(13), 2215-2219. [Link]
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Reactivity of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]
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Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. (2015). Journal of Chromatography A, 1374, 244-251. [Link]
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Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks. (2022). Accounts of Materials Research, 3(7), 746-758. [Link]
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Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction? (2017, October 12). Chemistry Stack Exchange. [Link]
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JEE 2022: Chemistry- Topic Reduction of Nitriles. (n.d.). Unacademy. Retrieved January 11, 2026, from [Link]
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (n.d.). Google Patents.
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]
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Problem nitrile hydrolysis, esterification. (2020, December 17). YouTube. [Link]
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Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (2024). The Journal of Organic Chemistry. [Link]
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Question on how to perform this Nitrile reaction. (2022, July 10). Reddit. [Link]
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Nickel-Catalyzed α-Alkylation of Arylacetonitriles with Challenging Secondary Alcohols. (2024). The Journal of Organic Chemistry, 89(3), 1835-1848. [Link]
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Blue-light induced iron-catalyzed chemoselective α-alkylation and α-olefination of arylacetonitriles with alcohols. (2021). Organic Chemistry Frontiers, 8(12), 2968-2974. [Link]
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α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes. (2021). Dalton Transactions, 50(2), 558-566. [Link]
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α‐Alkylation of arylacetonitriles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. (2024). Journal of the American Chemical Society. [Link]
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(PDF) Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Efficient base catalyzed alkylation reactions with aziridine electrophiles. (2008). Tetrahedron Letters, 49(23), 3815-3817. [Link]
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m-Trifluoromethylphenylacetonitrile. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. (1983). Bulletin of the Chemical Society of Japan, 56(11), 3490-3491. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2021). Molecules, 26(21), 6496. [Link]
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Anti-Friedel-Crafts alkylation via electron donor-acceptor photo- initiated autocatalysis. (2024). ChemRxiv. [Link]
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ZnMe2-Mediated, Direct Alkylation of Electron-Deficient N-Heteroarenes with 1,1-Diborylalkanes: Scope and Mechanism. (2020). Journal of the American Chemical Society, 142(30), 13175-13184. [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. [Link]
- Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. (n.d.). Google Patents.
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- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support guide for the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. This molecule is a critical building block in medicinal chemistry and agrochemical development, largely due to the unique electronic properties imparted by the trifluoromethyl and fluoro substituents.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, experience-driven insights to navigate these challenges. We will explore the common synthetic routes and provide in-depth troubleshooting for the issues you are most likely to encounter.
Overview of Synthetic Strategies
Two primary pathways are commonly employed for the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. The choice between them often depends on the availability of starting materials, scalability, and safety considerations.
-
Sandmeyer Cyanation of 3-Fluoro-5-(trifluoromethyl)aniline: This classic transformation involves the diazotization of the corresponding aniline to form a diazonium salt, which is subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[3][4] This route is robust and benefits from the relative stability and commercial availability of the aniline precursor.
-
Nucleophilic Substitution of 3-Fluoro-5-(trifluoromethyl)benzyl Halide: This pathway involves the reaction of a benzyl halide (chloride or bromide) with an alkali metal cyanide, such as sodium or potassium cyanide. The reaction efficiency can often be enhanced through the use of a phase-transfer catalyst, particularly when dealing with aqueous cyanide solutions.[5]
Below, we address the specific issues that can arise during these syntheses in a practical, question-and-answer format.
Troubleshooting Guide
Question 1: My Sandmeyer reaction yield is very low or I've isolated no product. What went wrong?
This is a common issue often traceable to the stability of the diazonium salt intermediate.
Probable Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt from the aniline is critically temperature-dependent.
-
Causality: The diazonium salt is unstable at elevated temperatures and can decompose back to the aniline or react with water. Nitrous acid, generated in situ from sodium nitrite and a strong acid, is also unstable.
-
Solution: Maintain a strict temperature range of 0–5 °C throughout the addition of sodium nitrite. Ensure the aniline is fully dissolved in the acid before cooling and beginning the diazotization. Use a slight excess of the acid to ensure the complete conversion of sodium nitrite to nitrous acid.
-
-
Premature Decomposition of the Diazonium Salt: This is the most frequent failure point.
-
Causality: Aryl diazonium salts are thermally labile and can violently decompose, releasing nitrogen gas.[4] Allowing the solution to warm up before the addition to the cyanide solution will drastically reduce your yield.
-
Solution: The diazonium salt solution should be used immediately after its preparation. Do not store it. The solution should be added portion-wise to the pre-heated (or pre-cooled, depending on the specific protocol) copper(I) cyanide solution, allowing for controlled nitrogen evolution.
-
-
Inactive Copper(I) Cyanide (CuCN): The quality of the copper catalyst is paramount.
-
Causality: CuCN can oxidize over time to the inactive copper(II) state. Commercially available CuCN can vary in quality.
-
Solution: Use freshly purchased, high-purity CuCN. If in doubt, you can prepare it fresh from CuSO₄ and KCN, but this requires stringent safety protocols. Ensure the CuCN is well-dissolved or suspended in the appropriate solvent (e.g., with additional NaCN or KCN to form the soluble dicyanocuprate(I) complex) before adding the diazonium salt.
-
Question 2: My reaction produced a dark, tarry substance with multiple spots on the TLC plate. What are these side products?
The formation of colored impurities often points to undesired side reactions of the highly reactive diazonium intermediate.
Probable Causes & Solutions:
-
Phenol Formation: The most common side product is the corresponding phenol, 3-Fluoro-5-(trifluoromethyl)phenol.
-
Causality: The diazonium salt can react with water in a competing reaction, particularly if the temperature rises or if the local concentration of the cyanide nucleophile is low.[6]
-
Solution: Add the diazonium salt solution slowly below the surface of the vigorously stirred cyanide solution to ensure rapid reaction with the target nucleophile. Maintaining the recommended temperature is crucial.
-
-
Azo Coupling: Formation of brightly colored azo compounds can occur.
-
Causality: The diazonium salt is an electrophile and can attack an unreacted molecule of the starting aniline (which is nucleophilic) if the reaction medium is not sufficiently acidic.
-
Solution: Ensure the diazotization is carried out in a sufficient excess of strong acid (e.g., HCl, H₂SO₄). This keeps the concentration of free, unprotonated aniline to a minimum, preventing it from participating in coupling reactions.
-
Question 3: I'm attempting a nucleophilic substitution on the benzyl halide, but the reaction is slow or incomplete. How can I improve it?
This typically relates to reactant purity, solvent choice, or insufficient mixing between phases.
Probable Causes & Solutions:
-
Poor Leaving Group or Starting Material Quality:
-
Causality: Benzyl bromides are generally more reactive than benzyl chlorides. The starting halide may also have degraded upon storage, especially if exposed to light or moisture.
-
Solution: Use the benzyl bromide if available. Confirm the purity of your starting halide by NMR or GC before starting the reaction.
-
-
Solvent and Phase-Transfer Issues:
-
Causality: Sodium cyanide has poor solubility in many organic solvents where the benzyl halide is soluble. For the reaction to occur, the cyanide ion must be transported into the organic phase.[5]
-
Solution: Employ a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride.[5][7] These catalysts form an ion pair with the cyanide anion, rendering it soluble in the organic phase. Alternatively, use a polar aprotic solvent like DMSO or DMF, in which both reactants have better solubility, though this can make workup more challenging.
-
Question 4: My final product is difficult to purify by distillation. What are the best practices?
Purification challenges often arise from the physical properties of the product and the presence of closely boiling impurities.
Probable Causes & Solutions:
-
Co-distillation with Impurities: The product may have a boiling point close to that of the starting material or certain side products.
-
Causality: Simple distillation may not be sufficient to separate compounds with similar volatilities.
-
Solution: Vacuum distillation is essential. 3-(Trifluoromethyl)phenylacetonitrile has a reported boiling point of 92-93 °C at 4 mmHg. Using a fractionating column (e.g., a Vigreux column) during vacuum distillation will significantly improve separation efficiency.
-
-
Persistent Color: Even after distillation, the product may have a yellow tint.
-
Causality: Trace amounts of highly colored impurities (like azo compounds from a Sandmeyer route) may carry over.
-
Solution: Before distillation, wash the crude organic extract with a dilute acid solution, followed by a bisulfite wash if aldehydes are suspected byproducts. If color persists after distillation, a quick filtration through a small plug of silica gel or activated carbon can often yield a colorless liquid.
-
Frequently Asked Questions (FAQs)
-
Q: Which synthetic route is generally preferred?
-
A: The Sandmeyer reaction is often preferred in research settings due to the wider availability and lower cost of the starting 3-Fluoro-5-(trifluoromethyl)aniline compared to the corresponding benzyl halide. It also avoids the direct handling of potentially lachrymatory benzyl halides.
-
-
Q: What are the critical safety precautions for this synthesis?
-
A: Cyanide is extremely toxic. All manipulations involving sodium cyanide, potassium cyanide, or copper(I) cyanide must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and ensure you are trained in its use. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal according to your institution's guidelines. Diazonium salts can be explosive when isolated and dry. They should always be kept in a cold solution and never allowed to concentrate or dry out.
-
-
Q: How can I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a non-polar solvent system like 4:1 Hexanes:Ethyl Acetate. The product, being more non-polar than the starting aniline but more polar than the benzyl halide, will have a distinct Rf value. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of starting material and the appearance of the product peak with the correct mass.
-
Detailed Experimental Protocol: Sandmeyer Cyanation Route
This protocol is a representative procedure and should be adapted based on laboratory safety protocols and available equipment.
Step 1: Diazotization of 3-Fluoro-5-(trifluoromethyl)aniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-Fluoro-5-(trifluoromethyl)aniline (1.0 eq) and 3M hydrochloric acid (4.0 eq).
-
Stir the mixture until all the aniline hydrochloride salt is dissolved.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise via the dropping funnel to the stirred aniline solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 15 minutes in the ice bath. Use immediately in the next step.
Step 2: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.4 eq) in water. Gently warm the mixture to about 60-70 °C to ensure the formation of the soluble sodium dicyanocuprate(I) complex, then cool to room temperature.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. The addition can be exothermic, and vigorous nitrogen evolution will be observed. Use an ice bath to maintain the temperature around 25-40 °C.
-
After the addition is complete, warm the reaction mixture to 50–60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Step 3: Purification
-
Set up a vacuum distillation apparatus, preferably with a short Vigreux column.
-
Distill the crude oil under high vacuum. Collect the fraction boiling at approximately 92-93 °C / 4 mmHg. The product should be a colorless liquid.
Data Summary Table
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3-Fluoro-5-(trifluoromethyl)aniline | C₇H₅F₄N | 179.12 | 79-81 / 15 mmHg | ~1.41 |
| Sodium Nitrite | NaNO₂ | 69.00 | - | 2.168 |
| Copper(I) Cyanide | CuCN | 89.56 | - | 2.92 |
| 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | C₉H₅F₄N | 203.14 | 92-93 / 4 mmHg | ~1.408[8] |
Visual Workflow and Troubleshooting Diagrams
Caption: Workflow for the Sandmeyer synthesis of the target nitrile.
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia.
-
Malik, A. A., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
-
Burton, D. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
-
Google Patents. (2014). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Organic Syntheses. (1976). 2-PHENYLBUTYRONITRILE. Coll. Vol. 6, p.931 (1988); Vol. 56, p.32 (1977).
-
Leitão, E., & Sobral, L. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
-
Google Patents. (2017). CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide.
-
Chem-Impex. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile.
-
Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile 97%. Product Page 199192.
-
ChemBK. (2024). 3-FLUORO-5-(TRIFUOROMETHYL)PHENYLACETONITRILE.
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
-
Google Patents. (1979). US4144265A - Process for the manufacture of m-trifluoromethyl benzyl nitrile.
Sources
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- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. US4144265A - Process for the manufacture of m-trifluoromethyl benzyl nitrile - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chembk.com [chembk.com]
Technical Support Center: Optimization of Reaction Parameters for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for the synthesis and optimization of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile?
There are two predominant strategies for synthesizing this molecule, each starting from a different precursor:
-
Palladium-Catalyzed Cyanation: This is the most common and versatile method, typically starting from an aryl halide, such as 3-Bromo-5-fluorobenzotrifluoride. The reaction involves a palladium catalyst, a phosphine ligand, and a cyanide source to replace the halide with a nitrile group. This method is favored for its high functional group tolerance and generally good yields.[1][2]
-
Sandmeyer Reaction: This classical method involves the diazotization of an aromatic amine (3-Fluoro-5-(trifluoromethyl)aniline) to form a diazonium salt, which is then treated with a copper(I) cyanide to yield the desired nitrile.[3][4][5][6] While effective, this method requires careful handling of potentially unstable diazonium intermediates.
The choice of route often depends on the availability and cost of the starting materials, as well as the scale of the reaction.
Q2: Why is the choice of cyanide source critical in palladium-catalyzed reactions?
The cyanide source is a key parameter that influences reaction efficiency, safety, and reproducibility. Historically, soluble and highly toxic salts like KCN or NaCN were used. However, modern methods often prefer less toxic and less soluble sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1][7][8]
-
Zinc Cyanide (Zn(CN)₂): This is a popular choice as it is less toxic than alkali metal cyanides. It participates in a transmetalation step with the palladium complex. The slow dissolution and release of cyanide ions can help prevent catalyst poisoning, a common issue where excess cyanide coordinates strongly to the palladium center and deactivates it.[2][7]
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is an even safer, non-toxic crystalline solid that serves as an excellent cyanide source.[8] Its use often leads to highly reproducible and high-yielding reactions, making it suitable for large-scale synthesis.
Q3: How do I monitor the progress of the cyanation reaction?
Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting aryl halide and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These are quantitative methods that provide accurate information on the conversion of starting material and the relative amounts of product and any impurities. For routine checks, GC is often sufficient.
It is recommended to take aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours) to build a reaction profile.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, with a focus on palladium-catalyzed cyanation.
Problem 1: Low or No Conversion of Starting Aryl Halide
This is one of the most common issues encountered. A systematic approach is necessary to diagnose the root cause.
Possible Causes & Solutions
| Possible Cause | Diagnostic Check | Proposed Solution & Optimization Strategy |
| Inactive Catalyst | Visually inspect the palladium source. If it's old or has been exposed to air, it may be oxidized. | Use a freshly opened bottle of the palladium precursor (e.g., Pd(OAc)₂) or a pre-catalyst. Ensure all manipulations are done under an inert atmosphere (Nitrogen or Argon). Consider screening different palladium sources (e.g., Pd₂(dba)₃).[9] |
| Ligand Degradation | Phosphine ligands are susceptible to oxidation. | Use a high-purity ligand from a reliable supplier. Store ligands under an inert atmosphere and in a refrigerator or freezer. Consider using air-stable ligands if inert atmosphere techniques are challenging. |
| Insufficient Temperature | Check the reaction temperature with a calibrated thermometer. | Gradually increase the reaction temperature in 10°C increments. Be aware that excessively high temperatures can lead to ligand decomposition and byproduct formation. A typical range for these reactions is 70-120°C.[1][10] |
| Poor Solvent Quality | Ensure the solvent is anhydrous and free of peroxides. | Use a freshly distilled or commercially available anhydrous solvent. Water can interfere with the catalytic cycle and hydrolyze the nitrile product under certain conditions.[11] |
| Catalyst Poisoning | Excess cyanide can deactivate the palladium catalyst. | If using a highly soluble cyanide source, consider a slow addition protocol. Alternatively, switch to a less soluble source like Zn(CN)₂ or K₄[Fe(CN)₆].[2] |
Experimental Workflow for Diagnosing Low Conversion
Problem 2: Formation of Significant Byproducts
The presence of impurities can complicate purification and reduce the overall yield.
Possible Causes & Solutions
| Possible Cause | Diagnostic Check | Proposed Solution & Optimization Strategy |
| Hydrolysis of Nitrile | Check for the presence of the corresponding carboxylic acid or amide by LC-MS. | Ensure anhydrous conditions. Use dry solvents and reagents. If water is unavoidable, minimize reaction time once the starting material is consumed.[11] |
| Reductive Dehalogenation | Look for the presence of 1-Fluoro-3-(trifluoromethyl)benzene by GC-MS. | This can occur if there is a source of hydride in the reaction. Ensure the base used is not a hydride source and that solvents are pure. |
| Ligand Decomposition | High temperatures can cause some phosphine ligands to degrade. | Lower the reaction temperature and extend the reaction time. Alternatively, screen for a more thermally stable ligand. |
| Homocoupling of Aryl Halide | Check for a dimeric byproduct by LC-MS. | This is often a sign of a poorly performing catalyst. Re-evaluate the catalyst, ligand, and reaction conditions as described in Problem 1. |
Problem 3: Reaction Stalls After Initial Conversion
Sometimes a reaction proceeds well initially but then stops before reaching completion.
Possible Causes & Solutions
-
Catalyst Deactivation: This is the most likely cause. As the reaction proceeds, cyanide ions are released, which can poison the palladium catalyst.[2]
-
Insufficient Reagent: Double-check the stoichiometry of all reagents, particularly the cyanide source.
General Reaction Scheme
Experimental Protocols
Protocol 1: Standard Palladium-Catalyzed Cyanation using Zn(CN)₂
This protocol is a general guideline and should be optimized for your specific setup.
-
Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-fluorobenzotrifluoride (1.0 equiv.), Zinc Cyanide (0.6 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., dppf, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMAc or DMF) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
An, L., et al. (2013). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. [Link]
-
Beller, M., & Zapf, A. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition. [Link]
-
Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
ResearchGate. (2022). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Purification of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support guide for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated intermediate. The unique electronic properties imparted by the fluorine and trifluoromethyl groups make this compound a valuable building block, but also introduce specific challenges in its purification.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, based on established chromatographic principles and extensive field experience. Our goal is to empower you to diagnose and resolve purification difficulties efficiently, ensuring the high purity required for your downstream applications.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, particularly when using flash column chromatography.
Question 1: My desired product is co-eluting with an impurity. How can I improve the separation?
Answer:
Co-elution is a common issue that typically stems from an insufficiently optimized solvent system for your flash chromatography. The goal is to find a mobile phase that creates a larger difference in affinity for the stationary phase (silica gel) between your product and the impurity.
-
Causality: Your product and the impurity have very similar polarities, causing them to travel through the silica column at nearly the same rate. 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a moderately polar compound. Impurities with similar polarity, such as the corresponding benzyl isocyanide or a protodeamination byproduct (3-fluoro-5-(trifluoromethyl)toluene), are often the cause of co-elution.
-
Troubleshooting Steps:
-
Re-evaluate your TLC: The ideal Retention Factor (Rf) for your target compound on a TLC plate should be between 0.2 and 0.4.[1][2] An Rf in this range generally provides the best resolution in a flash column.
-
Adjust Solvent Polarity:
-
If your Rf is too high (> 0.4), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes).
-
If your Rf is too low (< 0.2), your eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Change Solvent System: If adjusting the ratio of your current solvent system (e.g., hexanes/ethyl acetate) is ineffective, switch to a different solvent system with different selectivity. Consider using dichloromethane/methanol or toluene/acetone mixtures.[3]
-
Consider an Additive: For nitrile-containing compounds, residual acidity on the silica gel can sometimes cause peak tailing, which contributes to poor separation. Adding a very small amount of a basic modifier like triethylamine (~0.1%) to your mobile phase can sometimes sharpen the peak of your product and improve separation from non-basic impurities.[4]
-
Question 2: I'm observing a new spot on my TLC after purification that wasn't in the crude mixture. What could be happening?
Answer:
The appearance of a new compound post-purification strongly suggests that your target molecule is degrading on the silica gel column.
-
Causality: Although the trifluoromethyl and fluoro groups are generally robust, the benzylic position and the nitrile functional group can be susceptible to reaction under certain conditions. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the nitrile to the corresponding primary amide (3-fluoro-5-(trifluoromethyl)phenylacetamide) or even the carboxylic acid (3-fluoro-5-(trifluoromethyl)phenylacetic acid), especially if your solvents are not anhydrous.[5]
-
Troubleshooting Steps:
-
Use Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry in your mobile phase and adding a small amount of a volatile base like triethylamine (1-2%), then removing the solvent under reduced pressure before packing the column.
-
Minimize Contact Time: Do not let the compound sit on the column for an extended period. Prepare your fractions and eluent in advance so you can run the column efficiently. Flash chromatography is designed to be rapid to prevent such degradation.[3]
-
Dry Your Solvents: Ensure your elution solvents are anhydrous, as water can facilitate hydrolysis on the acidic silica surface.
-
Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase like alumina (neutral or basic grade).[6] However, be aware that this will require re-optimization of your TLC and solvent system.
-
Question 3: My yield is very low after column chromatography. Where could my product have gone?
Answer:
Low recovery can be attributed to several factors, ranging from physical loss during the process to irreversible binding to the stationary phase.
-
Causality: Highly polar impurities can sometimes bind irreversibly to the silica gel, trapping some of your product with them. Alternatively, if your compound is volatile, it may be lost during solvent removal. Physical losses can also occur from improper column loading or fraction collection.
-
Troubleshooting Steps:
-
Check for Irreversible Adsorption: After your run, "flush" the column with a very polar solvent, such as 100% ethyl acetate or 10% methanol in dichloromethane. Collect this flush and analyze it by TLC. If you see your product, it indicates that your initial eluent was not polar enough to elute it completely. Consider using a gradient elution in your next attempt, starting with your optimized solvent system and gradually increasing the polarity towards the end.[1]
-
Optimize Sample Loading: The most common cause of yield loss is improper sample loading. Always dissolve your crude material in the minimum amount of solvent (preferably your starting eluent or a slightly stronger solvent like dichloromethane) before loading it onto the column.[3] If your compound is not very soluble in the eluent, consider "dry loading" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your packed column.
-
Careful Solvent Removal: When concentrating your pure fractions, use a rotary evaporator with a controlled bath temperature. Given that similar phenylacetonitriles have boiling points around 93 °C at 4 mmHg, aggressive evaporation at high vacuum and temperature can lead to loss of product.[7] Use a cold trap and avoid heating the water bath excessively.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile?
If your synthesis involves the cyanidation of 3-fluoro-5-(trifluoromethyl)benzyl bromide/chloride, the most likely impurities are:
-
Unreacted Benzyl Halide: The starting material.
-
Isocyanide Isomer: 3-Fluoro-5-(trifluoromethyl)benzyl isocyanide, formed because the cyanide ion can attack with its nitrogen atom instead of the carbon.[5]
-
Hydrolysis Products: 3-Fluoro-5-(trifluoromethyl)phenylacetic acid or the corresponding amide, if water is present during the reaction or workup.[5]
If your synthesis uses a Sandmeyer reaction (diazotization of 3-fluoro-5-(trifluoromethyl)aniline followed by reaction with a cyanide salt), potential byproducts include:
-
Phenol Derivative: 3-Fluoro-5-(trifluoromethyl)phenol, from the reaction of the diazonium salt with water.[8]
-
Protodeamination Product: 1-Fluoro-3-(trifluoromethyl)benzene, where the diazonium group is replaced by a hydrogen atom.[8]
Q2: What is the best general-purpose purification method for this compound?
Flash column chromatography using silica gel is the most effective and widely used method for purifying this compound on a laboratory scale.[3] It offers a good balance of speed, resolution, and scalability. For final polishing of an already high-purity solid, recrystallization from a solvent system like hexanes/ethyl acetate or hexanes/acetone can be effective.[9]
Q3: How should I store the purified 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile?
Like many nitriles, it should be stored in a tightly sealed container in a cool, dry place. A refrigerator (2-8 °C) is ideal.[7] This minimizes the risk of hydrolysis from atmospheric moisture. It is also important to protect it from strong acids and bases.
Q4: What are the key safety precautions when handling this compound?
Phenylacetonitrile derivatives should be handled with care in a well-ventilated fume hood.[5]
-
Toxicity: These compounds are generally classified as toxic if swallowed or in contact with skin, and harmful if inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling Cyanide: If your synthesis involves cyanide salts (e.g., NaCN, KCN), be aware that they are extremely toxic. Acidification of cyanide salts will produce highly toxic hydrogen cyanide (HCN) gas. All work with cyanide salts must be done with extreme caution and with an emergency quench solution (e.g., bleach, hydrogen peroxide) readily available.
Physicochemical Data for Purification
The following table summarizes key data for the target compound and potential impurities to aid in developing a purification strategy.
| Compound Name | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | 203.14 | Estimated >200 °C (atm); ~95-105 °C at reduced pressure | Moderate |
| 3-Fluoro-5-(trifluoromethyl)benzyl bromide | 257.03 | Lower than product | Less polar than product |
| 3-Fluoro-5-(trifluoromethyl)benzyl isocyanide | 203.14 | Similar to product | Similar to product (often slightly less polar) |
| 1-Fluoro-3-(trifluoromethyl)benzene | 164.10 | 101-102 °C (atm) | Much less polar than product |
| 3-Fluoro-5-(trifluoromethyl)phenol | 180.10 | Higher than product | More polar than product (will have a much lower Rf) |
| 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | 222.14 | Much higher than product | Much more polar than product (will likely remain at baseline on TLC) |
Note: Some physical properties are estimated based on structurally similar compounds.
Experimental Protocol: Flash Column Chromatography
This protocol provides a reliable starting point for the purification of ~1 gram of crude 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
1. TLC Analysis & Solvent Selection: a. Dissolve a small amount of your crude material in dichloromethane. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a series of solvent systems to find the optimal eluent. A good starting point is 10% ethyl acetate in hexanes (9:1 Hexanes:EtOAc). d. Adjust the solvent ratio until the desired product spot has an Rf value of approximately 0.3.[3] The spots can be visualized under a UV lamp (254 nm).
2. Column Preparation: a. Select a glass column appropriate for the amount of silica gel needed (for 1g of crude material, ~40-50g of silica is a good starting point). b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand. c. Add 40g of silica gel (230-400 mesh) to the column as a dry powder.[10] d. Gently tap the column to pack the silica. Add another thin layer of sand on top. e. Pre-elute the column with your chosen solvent system, using air pressure to push the solvent through until the entire silica bed is wet and the solvent level is at the top of the sand layer. Do not let the column run dry.[1]
3. Sample Loading (Dry Loading Recommended): a. Dissolve ~1g of your crude product in a minimal amount of a volatile solvent like dichloromethane or acetone. b. Add ~2g of silica gel to this solution and mix to form a slurry. c. Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection: a. Carefully add your eluent to the top of the column. b. Apply gentle air pressure to the top of the column to begin eluting the solvent. Maintain a steady flow rate (a drop rate of ~5-10 cm/minute down the column length is typical).[10] c. Collect fractions in test tubes. The size of the fractions should be approximately one-quarter of the column volume. d. Monitor the fractions by TLC to determine which ones contain your pure product.
5. Product Isolation: a. Combine the fractions that contain only the pure product. b. Remove the solvent using a rotary evaporator. Be mindful of the product's volatility; use a moderate bath temperature (e.g., 30-40 °C) and control the vacuum. c. Place the final product under high vacuum to remove any residual solvent.
Purification Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common purification challenges.
Caption: Troubleshooting workflow for the purification of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
References
- Google Patents. (n.d.). Solvents for fluorinated polymers - US5290846A.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-TOLUNITRILE. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
NRO Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. Chromatography [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aga-analytical.com.pl [aga-analytical.com.pl]
- 7. chemimpex.com [chemimpex.com]
- 8. youtube.com [youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
Overcoming low reactivity of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. This resource is designed for researchers, chemists, and professionals in drug development who are working with this versatile yet challenging building block. The unique electronic properties of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, stemming from the presence of two potent electron-withdrawing groups on the aromatic ring, can lead to low reactivity in common synthetic transformations. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these challenges in your research.
Understanding the Challenge: The "Electron-Poor" Nature of the Molecule
The primary hurdle in reactions involving 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is its significantly electron-deficient aromatic ring. The fluorine and trifluoromethyl groups strongly pull electron density away from the phenyl ring, which has several consequences:
-
Deactivation towards Electrophilic Aromatic Substitution: The ring is highly resistant to reactions with electrophiles.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature makes the ring susceptible to attack by strong nucleophiles.
-
Reduced Reactivity in Cross-Coupling Reactions: The C-F bond is strong, and the electron-deficient nature of the ring can make oxidative addition in catalytic cycles (e.g., Suzuki-Miyaura, Buchwald-Hartwig) challenging.
-
Influence on the Nitrile and Benzylic Position: The electron-withdrawing groups can affect the acidity of the benzylic protons and the reactivity of the nitrile group.
This guide is structured to address these specific challenges in a question-and-answer format, providing both theoretical explanations and practical, actionable protocols.
Part 1: Cross-Coupling Reactions
Cross-coupling reactions are fundamental for creating C-C and C-N bonds. However, the low reactivity of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in these reactions is a common frustration.
FAQ 1: My Suzuki-Miyaura coupling with 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is not working. What are the likely causes and how can I fix it?
Answer:
Failure in Suzuki-Miyaura couplings with this substrate typically stems from the challenging C-F bond activation and the electron-deficient nature of the aryl fluoride. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective. Here’s a systematic approach to troubleshooting:
Causality Behind Experimental Choices:
The key is to use a catalytic system that is highly active for C-F bond activation. This usually involves:
-
Electron-Rich and Bulky Ligands: These ligands stabilize the palladium center and promote the difficult oxidative addition step.
-
Active Palladium(0) Precatalysts: Ensuring a sufficient concentration of the active Pd(0) species is crucial.
-
Appropriate Base Selection: The base plays a critical role in the transmetalation step and should be chosen carefully to avoid side reactions.
Troubleshooting Guide & Recommended Protocol:
| Potential Issue | Explanation | Recommended Solution |
| Inactive Catalyst | Standard Pd catalysts are not effective for C-F activation. | Use a specialized catalyst system known for C-F bond activation. A combination of a palladium precatalyst like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a good starting point.[1] |
| Inefficient Oxidative Addition | The electron-deficient ring makes oxidative addition of the C-F bond to the Pd(0) center slow. | Employing highly active, pre-formed catalysts or using ligands that promote the formation of the active catalytic species can overcome this. Microwave heating can also be beneficial in accelerating this step. |
| Protodeboronation of Boronic Acid | The boronic acid coupling partner can decompose, especially under harsh basic conditions. | Use a milder base like K₃PO₄ or Cs₂CO₃. Running the reaction under anhydrous conditions can also minimize this side reaction. |
| Low Reaction Temperature | C-F bond activation often requires higher temperatures than C-Br or C-I bond activation. | Increase the reaction temperature, potentially using a high-boiling solvent like dioxane or toluene. |
Recommended Starting Protocol for Suzuki-Miyaura Coupling:
Step-by-Step Methodology:
-
To a dry Schlenk flask, add 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture at 100-120 °C with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 2: I am struggling with the Buchwald-Hartwig amination of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. What catalyst system should I use?
Answer:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this substrate is challenging due to the inert C-F bond. Nickel-based catalyst systems have shown great promise for the amination of electron-poor aryl fluorides and are often a better choice than palladium for this transformation.[2][3]
Causality Behind Experimental Choices:
-
Nickel Catalysis: Nickel catalysts are generally more effective for the activation of C-F bonds in amination reactions compared to palladium.[4]
-
Ligand Selection: The choice of ligand is critical. For nickel-catalyzed aminations, ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or specific N-heterocyclic carbenes (NHCs) can be highly effective.[3]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and facilitate the catalytic cycle.
Troubleshooting Guide & Recommended Protocol:
| Potential Issue | Explanation | Recommended Solution |
| No Reaction with Palladium | Palladium catalysts may not be active enough for C-F amination with this substrate. | Switch to a nickel-based catalyst system. A combination of Ni(COD)₂ and a suitable ligand like dppf is a robust choice.[3] |
| Low Catalyst Activity | The chosen ligand may not be optimal for this specific transformation. | If dppf is not effective, consider trying a more specialized ligand for nickel catalysis, such as an NHC ligand. |
| Base Incompatibility | A weak base may not be sufficient to drive the reaction to completion. | Use a strong base like NaOt-Bu or LiHMDS. Ensure the amine substrate is stable under these conditions. |
Recommended Starting Protocol for Buchwald-Hartwig Amination:
Step-by-Step Methodology:
-
In a glovebox, to a dry Schlenk flask, add Ni(COD)₂ (5-10 mol%) and dppf (5-10 mol%).
-
Add anhydrous toluene or dioxane and stir for 10-15 minutes.
-
Add the amine (1.2 equiv), 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (1.0 equiv), and NaOt-Bu (1.4 equiv).
-
Seal the flask and heat the reaction mixture at 100-110 °C until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Part 2: Reactions of the Nitrile Group
The strong electron-withdrawing nature of the aromatic ring also influences the reactivity of the nitrile functional group.
FAQ 3: I am having difficulty hydrolyzing the nitrile group of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile to the corresponding carboxylic acid. What conditions should I try?
Answer:
The hydrolysis of nitriles on highly electron-deficient aromatic rings can be sluggish. Forcing conditions are often required, but these can sometimes lead to decomposition or unwanted side reactions.
Causality Behind Experimental Choices:
-
Acid Catalysis: Strong acid protonates the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by water.
-
High Temperature: Increased temperature is necessary to overcome the activation energy for this typically slow reaction.
-
Phase Transfer Catalysis: For base-catalyzed hydrolysis, a phase transfer catalyst can facilitate the reaction between the aqueous hydroxide and the organic substrate.
Troubleshooting Guide & Recommended Protocol:
| Potential Issue | Explanation | Recommended Solution |
| Incomplete Reaction | Standard hydrolysis conditions (e.g., refluxing in HCl) may not be sufficient. | Use more forcing acidic conditions, such as a mixture of concentrated H₂SO₄ and water at high temperatures (e.g., 120-150 °C). Be cautious and monitor for decomposition. |
| Decomposition | The substrate may not be stable under very harsh acidic or basic conditions. | A two-step approach can be milder: first, convert the nitrile to the amide, which can then be hydrolyzed under less harsh conditions. Platinum-catalyzed hydration can be effective for hindered or sensitive nitriles.[5] |
| Low Solubility | The organic substrate may have low solubility in the aqueous reaction medium. | Consider using a co-solvent like dioxane or a phase-transfer catalyst for base-catalyzed hydrolysis. |
Recommended Protocol for Acid-Catalyzed Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser, carefully add 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile to a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to 120-150 °C and monitor the reaction progress.
-
Once the reaction is complete, cool the mixture carefully and pour it onto ice.
-
Extract the carboxylic acid product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude product, which can be purified by recrystallization or chromatography.
FAQ 4: How can I selectively reduce the nitrile in 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile to the primary amine without affecting the C-F bond?
Answer:
Selective reduction of the nitrile is achievable with the right choice of reducing agent. Strong, non-selective reducing agents like LiAlH₄ could potentially affect the C-F bond under certain conditions.
Causality Behind Experimental Choices:
-
Borane Complexes: Borane reagents, such as BH₃·THF or BH₃·SMe₂, are excellent for reducing nitriles to primary amines and are generally chemoselective for the nitrile group over aromatic fluorides.[6]
-
Catalytic Hydrogenation: Hydrogenation over a suitable catalyst (e.g., Raney Nickel or a rhodium catalyst) can also be effective, although optimization of pressure and temperature may be required to avoid hydrodefluorination.
-
Lewis Acid Activation: The reduction can be facilitated by the addition of a Lewis acid, which coordinates to the nitrile nitrogen and activates it towards hydride attack.[7]
Troubleshooting Guide & Recommended Protocol:
| Potential Issue | Explanation | Recommended Solution |
| Hydrodefluorination | Harsh reduction conditions can lead to the cleavage of the C-F bond. | Use a milder, more chemoselective reducing agent like a borane complex (BH₃·THF). Catalytic hydrogenation should be performed under carefully controlled conditions. |
| Incomplete Reduction | The electron-withdrawing groups can make the nitrile less susceptible to reduction. | Use a slight excess of the reducing agent and ensure the reaction goes to completion by monitoring with TLC or GC-MS. The use of a Lewis acid co-catalyst can also enhance the rate of reduction.[8] |
| Formation of Side Products | Over-reduction or other side reactions can occur. | Careful control of reaction temperature and stoichiometry is important. A step-wise addition of the reducing agent can sometimes improve selectivity. |
Recommended Protocol for Reduction with Borane:
-
Dissolve 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in anhydrous THF in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BH₃·THF (typically 1.5-2.0 equivalents) in THF.
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by 1M HCl.
-
Stir for 30 minutes, then make the solution basic with aqueous NaOH.
-
Extract the amine product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the amine, if necessary, by distillation or chromatography.
Part 3: Other Transformations
FAQ 5: Is it possible to perform a nucleophilic aromatic substitution (SNAr) on 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile?
Answer:
Yes, in fact, the electron-deficient nature of the aromatic ring makes this substrate a good candidate for SNAr reactions. The fluorine atom can be displaced by strong nucleophiles.
Causality Behind Experimental Choices:
-
Activation by Electron-Withdrawing Groups: The trifluoromethyl and nitrile groups strongly activate the ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex.[9]
-
Choice of Nucleophile: Strong nucleophiles are required, such as alkoxides, thiolates, or amines.
-
Solvent Effects: Aprotic polar solvents like DMF, DMSO, or NMP are ideal for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving the anion more reactive.
Recommended Protocol for SNAr with an Alkoxide:
-
To a solution of the alcohol (1.5 equiv) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (NaH, 1.5 equiv) at 0 °C to generate the alkoxide in situ.
-
Stir for 30 minutes, then add a solution of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (1.0 equiv) in DMF.
-
Warm the reaction to room temperature or heat gently (e.g., 50-80 °C) and monitor for the disappearance of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic extracts, dry, and purify as needed.
A patent describing a similar reaction with 3-fluoro-5-trifluoromethyl benzonitrile and 4-methyl-1H-imidazole in the presence of sodium hydride in NMP at room temperature provides a good reference for the feasibility of this transformation.[10]
FAQ 6: Can I perform a directed ortho-lithiation on 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile?
Answer:
Directed ortho-lithiation of this specific molecule is expected to be very challenging.
Causality Behind Experimental Challenges:
-
Lack of a Strong Directing Group: The fluorine and trifluoromethyl groups are not effective directing groups for ortho-lithiation. The nitrile group can direct lithiation, but typically at the benzylic position.
-
Acidity of Benzylic Protons: The benzylic protons are significantly acidified by the nitrile group and the electron-withdrawing aromatic ring, making deprotonation at this position much more likely than on the aromatic ring itself when using a strong base like n-BuLi or LDA.
-
Potential for Aryne Formation: Lithiation ortho to the fluorine atom, if it were to occur, could potentially lead to the elimination of LiF and the formation of a highly reactive aryne intermediate, which could lead to a mixture of products.[11]
Alternative Strategies:
If functionalization ortho to one of the existing groups is desired, a different synthetic strategy is likely necessary. For example, starting with a substrate that already has a strong directing group (e.g., an amide or a methoxy group) in the desired position, performing the ortho-functionalization, and then introducing the nitrile group later in the synthesis would be a more viable approach.
References
-
Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. [Link]
-
Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Publications. [Link]
-
Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. [Link]
-
Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride. ResearchGate. [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses. [Link]
-
Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. [Link]
-
Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Organic Chemistry Portal. [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]
-
Steric Effects in Hydrolysis of Hindered Amides and Nitriles. ACS Publications. [Link]
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]
-
Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
-
Platinum-catalyzed Selective Hydration of Hindered Nitriles and Nitriles With Acid- Or Base-Sensitive Groups. PubMed. [Link]
-
Amination of aryl chlorides and fluorides toward the synthesis of aromatic amines by palladium-catalyzed route or transition metal free way: Scopes and limitations. ResearchGate. [Link]
-
A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. [Link]
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Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. [Link]
- Process for the synthesis of organic compounds.
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Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. PubMed Central. [Link]
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Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. ACS Publications. [Link]
- Preparation method of 3-trifluoromethyl phenylacetonitrile.
- Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
-
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC. [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]
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Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
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Reactivity of Nitriles. Chemistry LibreTexts. [Link]
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3,5-Bis(trifluoromethyl)phenylacetonitrile. Chongqing Chemdad Co.. [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]
- New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
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In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
- Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
- Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
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- 11. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and byproducts encountered during its synthesis, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity and success of your experiments.
Introduction
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, while conceptually straightforward, can be complicated by the formation of several byproducts that can impact yield and purity. This guide focuses on the two most common synthetic routes: the Sandmeyer reaction of 3-fluoro-5-(trifluoromethyl)aniline and the nucleophilic substitution of a 3-fluoro-5-(trifluoromethyl)benzyl halide with a cyanide salt. We will explore the mechanistic origins of common impurities and provide actionable solutions to mitigate their formation.
Section 1: Troubleshooting Byproducts in the Sandmeyer Reaction Route
The Sandmeyer reaction provides a direct method to introduce a cyano group onto the aromatic ring from the corresponding aniline. The reaction proceeds via a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) cyanide catalyst.[1][2] However, the reactive nature of the diazonium salt can lead to several undesired side reactions.
FAQ 1: I am observing a significant amount of 3-Fluoro-5-(trifluoromethyl)phenol in my crude product. What is causing this and how can I prevent it?
Answer:
The formation of the corresponding phenol is a classic side reaction in Sandmeyer chemistry.[1][3][4] It arises from the reaction of the intermediate aryl diazonium salt with water, which is present as the solvent or as a contaminant. The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the aromatic ring can make the diazonium salt more susceptible to nucleophilic attack by water, especially at elevated temperatures.
Mechanistic Cause:
The diazonium salt can undergo a thermally induced dediazoniation to form a highly reactive aryl cation. This cation is then readily trapped by water to yield the phenol. Alternatively, in the presence of copper catalysts, a radical-based mechanism can also lead to phenol formation.
Troubleshooting and Prevention:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step and the subsequent reaction with copper(I) cyanide. This minimizes the rate of the undesired reaction with water.
-
Anhydrous Conditions: While the diazotization is typically performed in an aqueous medium, minimizing the amount of water and avoiding excessive heating is crucial. Ensure all glassware is dry and use anhydrous solvents where possible in the subsequent steps.
-
Control of Acidity: The stability of the diazonium salt is pH-dependent. Maintaining the appropriate acidic conditions during its formation and subsequent reaction is important to suppress phenol formation.
-
Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for the diazonium salt to decompose and react with water.
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Minimizes diazonium salt decomposition and reaction with water. |
| Reaction Temperature | 0-10 °C | Reduces the rate of hydrolysis of the diazonium salt. |
| Solvent | Minimal water, consider co-solvents | Reduces the concentration of the nucleophilic water. |
Experimental Protocol: Minimizing Phenol Formation
-
Dissolve 3-fluoro-5-(trifluoromethyl)aniline in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10 °C.
-
Monitor the reaction by TLC or LC-MS and process the reaction as soon as the starting material is consumed.
FAQ 2: My final product is contaminated with a high molecular weight impurity, which I suspect is a biaryl compound. How is this formed and what can I do to avoid it?
Answer:
The formation of biaryl impurities, resulting from the homo-coupling of two aryl radicals, is indicative of a radical mechanism in the Sandmeyer reaction.[1][5] The aryl radical intermediate, formed by the reduction of the diazonium salt by Cu(I), can dimerize instead of reacting with the cyanide nucleophile.
Mechanistic Cause:
The key step in the Sandmeyer reaction is the single electron transfer from Cu(I) to the diazonium salt, which generates an aryl radical and N₂ gas. If the concentration of the aryl radical is high, or if the subsequent reaction with the copper-bound cyanide is slow, these radicals can couple to form a biaryl byproduct.
Troubleshooting and Prevention:
-
Catalyst Activity: Ensure the copper(I) cyanide is of high quality and activity. Old or partially oxidized catalyst can lead to a less efficient cyanation step, favoring radical coupling.
-
Slow Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution. This keeps the instantaneous concentration of the aryl radical low, minimizing the chance of dimerization.
-
Stirring: Maintain efficient stirring to ensure rapid mixing and reaction of the aryl radical with the catalyst.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. A solvent that can effectively solvate the intermediates may help to favor the desired reaction.
Diagram: Sandmeyer Reaction Pathways
Caption: Desired and side reaction pathways in the Sandmeyer reaction.
Section 2: Troubleshooting Byproducts in the Benzyl Halide Substitution Route
The synthesis of 3-fluoro-5-(trifluoromethyl)phenylacetonitrile via nucleophilic substitution of the corresponding benzyl halide with a cyanide salt is a common and effective method.[6][7] However, side reactions related to the reactivity of the starting materials and product can lead to impurities.
FAQ 3: I am observing a significant amount of a dialkylated byproduct in my reaction mixture. Why is this happening and how can I suppress it?
Answer:
The formation of a dialkylated byproduct, α-[3-fluoro-5-(trifluoromethyl)phenyl]-3-fluoro-5-(trifluoromethyl)phenylacetonitrile, is a result of the product itself acting as a nucleophile.[8][9] The benzylic protons of the newly formed phenylacetonitrile are acidic and can be deprotonated by the base used in the reaction, generating a carbanion that can then react with another molecule of the starting benzyl halide.
Mechanistic Cause:
The reaction is typically carried out in the presence of a base to facilitate the reaction. This base can deprotonate the acidic α-hydrogen of the product, 3-fluoro-5-(trifluoromethyl)phenylacetonitrile. The resulting carbanion is a potent nucleophile and can compete with the cyanide anion for the starting benzyl halide, leading to the formation of the dialkylated byproduct.
Troubleshooting and Prevention:
-
Stoichiometry: Use a slight excess of the cyanide salt relative to the benzyl halide. This ensures that the benzyl halide is consumed rapidly, minimizing its availability to react with the product carbanion.
-
Base Strength: Use a milder base if possible, or a stoichiometric amount of a stronger base that is consumed during the reaction. Phase-transfer catalysis can be an effective way to control the basicity in the organic phase.[9]
-
Temperature: Lowering the reaction temperature can help to reduce the rate of the undesired dialkylation reaction.
-
Slow Addition: Adding the benzyl halide slowly to the reaction mixture containing the cyanide salt can help to maintain a low concentration of the halide, favoring the reaction with the more abundant cyanide nucleophile.
| Parameter | Recommended Condition | Rationale |
| Cyanide Salt:Benzyl Halide Ratio | 1.1-1.2 : 1 | Ensures complete consumption of the benzyl halide. |
| Base | Phase-transfer catalyst (e.g., TBAB) with K₂CO₃ | Provides localized basicity without a large excess in the bulk solution. |
| Temperature | Room temperature to 50 °C | Balances reaction rate with minimizing side reactions. |
Diagram: Alkylation Pathways
Caption: Competing mono- and di-alkylation pathways.
FAQ 4: My workup procedure seems to be generating acidic and amide impurities. How can I avoid this?
Answer:
The nitrile functional group in your product is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction workup.[10][11] This hydrolysis leads to the formation of 3-fluoro-5-(trifluoromethyl)phenylacetamide and subsequently 3-fluoro-5-(trifluoromethyl)phenylacetic acid.
Mechanistic Cause:
In the presence of strong acids or bases and water, the nitrile group can undergo hydrolysis. The reaction proceeds first to the amide, which can then be further hydrolyzed to the carboxylic acid. This is often an issue during aqueous workup if the pH is not carefully controlled.
Troubleshooting and Prevention:
-
Neutral Workup: Whenever possible, perform the aqueous workup under neutral conditions. Use a saturated solution of sodium chloride (brine) to wash the organic layer.
-
Avoid Strong Acids and Bases: If an acid or base wash is necessary, use dilute solutions and minimize the contact time. For example, a wash with a dilute solution of sodium bicarbonate can remove acidic impurities without causing significant nitrile hydrolysis if performed quickly and at a low temperature.
-
Temperature Control during Workup: Perform extractions and washes at room temperature or below to slow down the rate of hydrolysis.
-
Drying and Solvent Removal: Ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation. Distillation of the final product should be performed under reduced pressure to keep the temperature low.
Experimental Protocol: Neutral Workup Procedure
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate is present, filter the reaction mixture.
-
If the reaction was performed in a water-miscible solvent, partition the mixture between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer and wash it sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
References
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Quora. (2017). How is phenol prepared from aniline?. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Zhang, J. (2016). Nucleophile promoted gold redox catalysis with diazonium salts: C–Br, C–S and C–P bond formation through catalytic Sandmeyer coupling. Chemical Science, 7(9), 5878-5882. DOI: 10.1039/C6SC01742H. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Barbry, D., Pasquier, C., & Faven, C. (1995). Alkylation and Hydrolysis of Phenylacetonitriles Under Microwave Irradiation. Synthetic Communications, 25(19), 3007-3011. DOI: 10.1080/00397919508015462. Retrieved from [Link]
- Google Patents. (n.d.). CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
-
Khan, I. A., & Ali, F. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3149-3182. DOI: 10.1007/s13738-021-02302-y. Retrieved from [Link]
-
ResearchGate. (n.d.). Controlled experiments for the alkylation of benzyl cyanide. Retrieved from [Link]
-
ResearchGate. (n.d.). C-alkylation of benzyl cyanide under controlled PTC assisted.... Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
- Google Patents. (n.d.). CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Nucleophile promoted gold redox catalysis with diazonium salts: C–Br, C–S and C–P bond formation through catalytic Sandmeyer coupling - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01742H [pubs.rsc.org]
- 6. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 7. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Fluorinated Phenylacetonitriles
Welcome to the technical support center for the synthesis of fluorinated phenylacetonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The unique properties imparted by fluorine atoms often introduce complexities not seen in traditional organic syntheses. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental protocols.
I. Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common synthetic routes to fluorinated phenylacetonitriles, and what are their primary challenges?
A1: The two most prevalent strategies involve either the fluorination of a pre-existing phenylacetonitrile scaffold or the cyanation of a fluorinated benzyl halide.
-
Fluorination of Phenylacetonitriles: This approach often employs electrophilic fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI). The main challenges include controlling the regioselectivity of fluorination on the aromatic ring, preventing side reactions such as dearomatization, and managing the reactivity of these powerful reagents.[1][2] The choice of reagent is critical, as they vary in fluorinating power, and a mismatch with the substrate's reactivity can lead to undesired byproducts.[3]
-
Cyanation of Fluorinated Benzyl Halides: This classic S(_N)2 reaction is a workhorse in organic synthesis. However, pitfalls include the formation of isocyanide byproducts due to the ambident nature of the cyanide nucleophile, competing elimination reactions, and the low solubility of cyanide salts in many organic solvents.[4] The use of phase-transfer catalysts is often necessary to achieve good yields.[4]
Q2: Why is my fluorination reaction giving a complex mixture of products with low yield of the desired fluorinated phenylacetonitrile?
A2: A complex product mixture in fluorination reactions often points to several potential issues:
-
Reagent Reactivity: Electrophilic fluorinating agents are highly reactive and can lead to over-fluorination or reaction at unintended sites if not carefully controlled.[2] The reaction temperature and stoichiometry of the fluorinating agent are critical parameters to optimize.
-
Solvent Incompatibility: Some fluorinating reagents can react exothermically or even explosively with common solvents like DMF, pyridine, or DMSO.[5] It is crucial to verify solvent compatibility before starting a reaction. Acetonitrile is a commonly used and generally safe solvent for many N-F fluorinating agents.[5]
-
Substrate Instability: The phenylacetonitrile starting material itself might be unstable under the reaction conditions, leading to decomposition or polymerization.
-
Radical Reactions: Molecular fluorine (F(_2)), while being the most atom-economical fluorinating agent, often generates radical species that react unselectively.[2] While less common with modern N-F reagents, radical pathways can still be a source of byproducts.
Troubleshooting Specific Reactions
Electrophilic Fluorination
Q3: I am attempting to fluorinate a phenylacetonitrile derivative with Selectfluor®, but the reaction is sluggish and incomplete. What can I do?
A3: A sluggish reaction with Selectfluor® can be due to several factors:
-
Insufficient Activation of the Aromatic Ring: Selectfluor® is a powerful fluorinating agent, but it still requires a sufficiently electron-rich aromatic ring to react efficiently. If your substrate has strongly electron-withdrawing groups, the reaction may be slow. Consider using a more powerful N-F reagent or exploring alternative synthetic routes.[3]
-
Solvent Choice: While acetonitrile is a common solvent, exploring more polar or even aqueous media can sometimes enhance the reactivity of cationic N-F reagents like Selectfluor®.[5]
-
Catalysis: The addition of a Lewis or Brønsted acid catalyst can sometimes promote fluorination by activating the substrate or the fluorinating agent. However, this must be done cautiously to avoid side reactions.
Q4: My electrophilic fluorination reaction is producing significant amounts of dearomatized byproducts. How can I prevent this?
A4: The formation of dearomatized products is a known issue, especially with electron-rich aromatic systems like phenols.[2] To minimize this:
-
Control Reaction Temperature: Running the reaction at lower temperatures can often increase the selectivity for aromatic substitution over addition reactions.
-
Optimize Reagent Addition: Slow, portion-wise addition of the fluorinating agent can help maintain a low instantaneous concentration, which can disfavor over-reaction and dearomatization.
-
Protecting Groups: If a particularly activating group (e.g., a hydroxyl group) is present, consider protecting it before the fluorination step.
Nucleophilic Cyanation
Q5: During the cyanation of a fluorinated benzyl bromide, I am observing a significant amount of the corresponding isocyanide. How can I suppress its formation?
A5: The formation of isocyanides is a classic problem in cyanation reactions. To favor the formation of the desired nitrile:
-
Choice of Cyanide Salt: Use sodium or potassium cyanide (NaCN or KCN) rather than silver cyanide (AgCN). The more ionic nature of NaCN and KCN favors the carbon atom of the cyanide ion acting as the nucleophile.[4]
-
Solvent: Employ polar aprotic solvents like DMSO or DMF. These solvents solvate the cation of the cyanide salt, leaving the cyanide anion more "naked" and nucleophilic on the carbon atom.[4]
-
Temperature: Lowering the reaction temperature can sometimes improve the selectivity for nitrile formation.
Q6: The yield of my cyanation reaction is low, and I suspect competing elimination reactions. How can I mitigate this?
A6: Elimination reactions to form stilbene precursors can compete with substitution, especially with sterically hindered benzyl halides or under strongly basic conditions.[4] To favor substitution:
-
Control Basicity: The cyanide ion is a weak base. Avoid using a large excess of cyanide or adding other strong bases.
-
Temperature: Lowering the reaction temperature generally favors the S(_N)2 reaction over elimination.
-
Substrate Choice: If possible, use a benzyl chloride or bromide, as iodides can be more prone to elimination.
Purification and Analysis
Q7: I am having difficulty purifying my fluorinated phenylacetonitrile by column chromatography. The product co-elutes with impurities. What are some alternative purification strategies?
A7: The unique polarity of organofluorine compounds can make chromatographic purification challenging.[6][7] Consider the following:
-
Distillation: If your product is thermally stable and has a sufficiently low boiling point, distillation under reduced pressure can be a highly effective purification method.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can provide high purity material.
-
Acid/Base Washing: If the impurities are acidic or basic, a liquid-liquid extraction with a dilute aqueous acid or base can selectively remove them. For instance, isocyanide byproducts can be removed by washing with warm dilute sulfuric acid.[4]
-
Fluorous Solid-Phase Extraction (FSPE): For highly fluorinated compounds, FSPE can be a powerful purification technique that exploits the unique solubility properties of fluorous compounds.[6]
Q8: What are the key considerations for characterizing fluorinated phenylacetonitriles using NMR spectroscopy?
A8: ¹⁹F NMR is an indispensable tool for characterizing these compounds.[8][9]
-
¹⁹F NMR: This technique is highly sensitive and has a wide chemical shift range, making it excellent for identifying and quantifying fluorinated species.[9][10] The absence of a background signal in biological or most synthetic samples is a significant advantage.[8]
-
¹H and ¹³C NMR: The presence of fluorine will introduce characteristic splitting patterns (J-coupling) in the ¹H and ¹³C NMR spectra. Analyzing these coupling constants (J(_HF), J(_CF)) can provide valuable structural information about the proximity of fluorine to other nuclei.[11][12]
-
Reference Standards: When reporting ¹⁹F NMR data, it is crucial to specify the reference compound used, as chemical shifts can be sensitive to sample conditions.[10]
II. Troubleshooting Workflows
Workflow 1: Diagnosing a Low-Yield Electrophilic Fluorination
Caption: Troubleshooting low yield in fluorination.
Workflow 2: Minimizing Isocyanide Formation in Cyanation Reactions
Caption: Reducing isocyanide byproduct in cyanation.
III. Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of an Activated Phenylacetonitrile using Selectfluor®
WARNING: Electrophilic fluorinating agents are strong oxidizers and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
To a solution of the substituted phenylacetonitrile (1.0 eq) in anhydrous acetonitrile (0.1 M) in a flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add Selectfluor® (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). Typical reaction times range from 2 to 24 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or another appropriate method (e.g., distillation, recrystallization) to afford the desired fluorinated phenylacetonitrile.
Protocol 2: General Procedure for Phase-Transfer Catalyzed Cyanation of a Fluorinated Benzyl Bromide
WARNING: Cyanide salts are highly toxic. Handle with extreme caution in a fume hood. All glassware and waste should be quenched with an oxidizing agent (e.g., bleach) before disposal.
-
To a stirred solution of the fluorinated benzyl bromide (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in a suitable organic solvent (e.g., toluene, 0.2 M), add a solution of sodium cyanide (1.5 eq) in water (equal volume to the organic solvent).
-
Heat the biphasic mixture to reflux (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure fluorinated phenylacetonitrile.
IV. Data Summary Table
| Pitfall | Common Cause(s) | Recommended Solution(s) | Key Parameter(s) to Monitor |
| Low Yield (Fluorination) | Poor substrate reactivity, inactive reagent, suboptimal conditions. | Use a more powerful fluorinating agent, verify reagent activity, screen solvents and temperatures. | Starting material consumption, product formation (TLC, LC-MS). |
| Poor Regioselectivity | Steric and electronic factors of the substrate. | Modify directing groups on the substrate, explore alternative synthetic routes. | Isomer ratio (¹⁹F NMR, GC-MS). |
| Isocyanide Formation | Use of covalent cyanide source (e.g., AgCN), non-polar solvent. | Use ionic cyanide (NaCN, KCN), employ polar aprotic solvents (DMSO, DMF).[4] | Characteristic isocyanide odor, IR spectroscopy (ν ≈ 2150 cm⁻¹). |
| Elimination Byproducts | High reaction temperature, sterically hindered substrate. | Lower reaction temperature, use less sterically demanding starting materials. | Formation of stilbene-like dimers (LC-MS, NMR). |
| Purification Difficulty | Similar polarity of product and byproducts. | Vacuum distillation, recrystallization, acid/base washes. | Purity of isolated fractions (NMR, GC-MS). |
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (n.d.). National Institutes of Health.
- Fluorine NMR. (n.d.). The University of Warwick.
- Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions. (n.d.). University of Southampton.
- Purification of organic fluorine compounds. (1934). Google Patents.
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
- Electrophilic Fluorination with N-F Reagents. (n.d.). Organic Reactions.
- 19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing.
- nucleophilic fluorination reactions: Topics by Science.gov. (n.d.). Science.gov.
- Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. (n.d.). National Institutes of Health.
- Organofluorine chemistry. (n.d.). Wikipedia.
- Specific Solvent Issues with Fluorination. (n.d.). Wordpress.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020). PubMed Central.
- Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology.
- Fluorinating agents. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Side reactions and byproduct formation in the cyanation of benzyl halides. (2025). BenchChem.
- A quantitative reactivity scale for electrophilic fluorinating reagents. (2018). RSC Publishing.
- Electrophilic fluorination. (n.d.). Wikipedia.
- Strategies Towards Challenging Fluorination Reactions. (n.d.). C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books.
- Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group.
- Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3. (2025). ResearchGate.
- Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2025). ResearchGate.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Nucleophilic Aromatic Substitution. (2018). YouTube.
- Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. (2022). Chemical Science (RSC Publishing).
- Preparation method of 3-trifluoromethyl phenylacetonitrile. (n.d.). Google Patents.
- Synthetic strategies to 2-phenylacetonitrile. (n.d.). ResearchGate.
- Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. (2026). ACS Publications.
- Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. (n.d.). CCS Chemistry - Chinese Chemical Society.
- A new approach for the synthesis of pharmaceutically relevant fluorinated phenanthridines. (2023).
- Current Trends in Practical Fluorination Chemistry. (n.d.). Thermo Fisher Scientific.
- Phenylacetonitrile | C8H7N. (n.d.). PubChem - NIH.
- Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. (n.d.). RSC Mechanochemistry (RSC Publishing).
- Recent Developments on Synthesis of Organofluorine Compounds Usin... (2023). Ingenta Connect.
- ChemInform Abstract: Copper-Mediated Cyanation of Aryl Halides by Activation of Benzyl Cyanide as the Cyanide Source. (2025). ResearchGate.
- Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023). LCGC International.
- Phenylacetonitrile from Phenylalanine. (2017). Sciencemadness Discussion Board.
- Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC. (2023). PubMed Central.
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI.
- Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. (n.d.). RSC Medicinal Chemistry (RSC Publishing).
Sources
- 1. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. biophysics.org [biophysics.org]
- 11. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]
- 12. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
Technical Support Center: Purification of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical protocols for the purification of this key synthetic intermediate. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind each step, ensuring robust and reproducible results in your laboratory.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Q1: My initial purity by GC analysis is below 95% after workup. What are the most probable impurities?
A1: The impurity profile of crude 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is typically dictated by the synthetic route. For a standard synthesis involving the cyanation of 3-fluoro-5-(trifluoromethyl)benzyl halide, the most common impurities include:
-
Unreacted Starting Material: Residual 3-fluoro-5-(trifluoromethyl)benzyl bromide or chloride.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions during aqueous workup, leading to the formation of 3-fluoro-5-(trifluoromethyl)phenylacetamide and, more commonly, 3-fluoro-5-(trifluoromethyl)phenylacetic acid.[1]
-
Solvent Residues: Volatile organic solvents used during the reaction or extraction (e.g., Ethanol, Diethyl Ether, Ethyl Acetate).
-
Byproducts from Cyanide Source: Depending on the reaction conditions, side products related to the cyanide reagent can form, although these are typically inorganic and removed during the initial workup.
Q2: My NMR spectrum shows a broad peak and my product has an acidic character. What is this impurity and how can I remove it?
A2: This is a classic sign of contamination with 3-fluoro-5-(trifluoromethyl)phenylacetic acid , the hydrolysis product. The nitrile group (-CN) can hydrolyze to a carboxylic acid (-COOH), a common issue if the reaction mixture is exposed to water for extended periods, especially at elevated temperatures or in the presence of acid/base catalysts.
Removal Strategy: The most effective method is a liquid-liquid extraction based on the acidic nature of the impurity.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.
-
The acidic impurity will be deprotonated to form a water-soluble carboxylate salt (R-COO⁻ Na⁺), which partitions into the aqueous layer.
-
The desired neutral nitrile product remains in the organic layer.
-
Separate the layers and wash the organic phase with brine to remove residual water before drying and concentrating.
Q3: After removing the solvent, my product is a dark yellow or brown oil. What causes this discoloration and how can it be resolved?
A3: Discoloration often indicates the presence of non-volatile, high-molecular-weight byproducts or polymeric materials. These can arise from minor side reactions, especially if the reaction was overheated. While these are often present in small quantities, they can significantly color the product.
Resolution:
-
Activated Charcoal Treatment: For minor color bodies, dissolving the crude product in a suitable solvent and stirring briefly with activated charcoal can adsorb the colored impurities. However, this may lead to some product loss.
-
Fractional Vacuum Distillation: This is the most robust method for removing non-volatile colored impurities. The desired product is volatile under vacuum, while the polymeric tars remain in the distillation flask. The product, 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, has a reported boiling point of 92-93 °C at 4 mmHg.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Excellent for assessing the percentage purity and detecting volatile impurities like residual solvents or starting materials. A purity of ≥98% is often achievable.[2]
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities that may not be visible by GC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can detect impurities with distinct spectral signatures. The absence of a broad carboxylic acid proton peak in the ¹H NMR is a good indicator that the acidic impurity has been removed.
-
Infrared (IR) Spectroscopy: Confirms the presence of the nitrile functional group (a sharp peak around 2250 cm⁻¹) and the absence of a broad O-H stretch (around 3000 cm⁻¹) and C=O stretch (around 1710 cm⁻¹) from the carboxylic acid impurity.
Part 2: Detailed Purification Protocols & Methodologies
This section provides step-by-step workflows for the most effective purification techniques.
Workflow for Impurity Identification and Removal
The following diagram outlines the logical workflow for purifying crude 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Sources
Technical Support Center: Enhancing the Efficiency of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during reactions with 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. As a Senior Application Scientist, this resource is designed to provide not only solutions but also the underlying chemical principles to empower your experimental design and execution.
Introduction
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the unique electronic properties conferred by the fluoro and trifluoromethyl substituents. However, these same properties can present challenges in achieving high reaction efficiency. This guide will provide practical solutions to overcome these obstacles.
Troubleshooting Common Issues
Low Yields in Nucleophilic Aromatic Substitution (SNAr)
A frequent challenge is the incomplete conversion or low yield when attempting to substitute the fluorine atom with a nucleophile.
Potential Causes and Solutions:
-
Insufficient Ring Activation: The electron-withdrawing groups may not sufficiently activate the ring for substitution with weaker nucleophiles.
-
Optimization Strategy:
-
Increase Temperature: Carefully raising the reaction temperature can overcome the activation energy barrier.
-
Stronger Nucleophile: Employing a more reactive nucleophile can enhance the reaction rate.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are often effective in promoting SNAr reactions.
-
-
-
Side Reactions: The nitrile group can be susceptible to hydrolysis or other undesired transformations under the reaction conditions.
-
Optimization Strategy:
-
Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware to prevent water-induced side reactions.
-
Base Selection: Consider using a non-nucleophilic organic base to minimize reactions with the nitrile functionality.
-
-
Difficulties with Nitrile Group Transformations
Challenges can also arise when attempting to hydrolyze, reduce, or otherwise modify the nitrile group.
Potential Causes and Solutions:
-
Steric and Electronic Hindrance: The bulky trifluoromethyl group can sterically hinder the approach of reagents to the nitrile carbon.
-
Optimization Strategy for Hydrolysis:
-
Forced Conditions: Strong acidic or basic conditions at elevated temperatures may be necessary.
-
Microwave Chemistry: Microwave-assisted synthesis can often drive difficult reactions to completion in shorter timeframes.
-
-
Optimization Strategy for Reduction:
-
Powerful Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) are often effective for reducing sterically hindered and electron-poor nitriles.
-
Catalytic Hydrogenation: High-pressure hydrogenation with catalysts such as Raney Nickel can be a viable, scalable alternative.
-
-
Troubleshooting Decision Tree for Nitrile Reactions
Caption: A flowchart to guide troubleshooting for common reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification methods for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile and its derivatives?
A1: Column chromatography on silica gel is the most common and effective method for purification. A typical eluent system would be a gradient of ethyl acetate in hexanes. For solid compounds, recrystallization from an appropriate solvent system can provide highly pure material.
Q2: What are the key safety precautions when handling this compound?
A2: Always handle 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in a well-ventilated chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2] For detailed information, always consult the Safety Data Sheet (SDS).
Q3: Can I perform cross-coupling reactions at the C-F bond?
A3: Direct catalytic activation of the C-F bond for cross-coupling reactions is a specialized and challenging area of organometallic chemistry. For more conventional cross-coupling reactions like Suzuki or Buchwald-Hartwig, it is advisable to introduce a more reactive handle, such as bromine or iodine, onto the aromatic ring.
Key Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
-
In a flame-dried flask under an inert atmosphere, dissolve 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add the nucleophile (1.1-1.5 equiv) and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Nitrile Reduction to a Primary Amine
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the nitrile (1.0 equiv) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for several hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with an organic solvent.
-
Dry the filtrate and concentrate under reduced pressure to yield the crude amine, which can be further purified if necessary.
Reaction Workflow Visualization
Caption: A visual representation of the key steps in the provided experimental protocols.
Summary of Reaction Parameters
| Reaction Type | Key Reagents | Solvent | Temperature | Key Considerations |
| SNAr | Nucleophile, Base | DMF, DMSO | 80-120 °C | Anhydrous conditions are crucial. |
| Nitrile Hydrolysis | Strong Acid or Base | Water/Co-solvent | Reflux | May require prolonged reaction times. |
| Nitrile Reduction | LiAlH₄ | THF, Ether | 0 °C to Reflux | Requires careful, slow addition and quenching. |
References
-
Chem-Impex. 3-(Trifluoromethyl)phenylacetonitrile. [Link]
-
Wiley Online Library. High‐Throughput Optimization of Photochemical Reactions using Segmented‐Flow Nanoelectrospray‐Ionization Mass Spectrometry. [Link]
-
MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
-
ChemBK. 3-FLUORO-5-(TRIFUOROMETHYL)PHENYLACETONITRILE. [Link]
Sources
Troubleshooting guide for using 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Technical Support Center: 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS No. 239087-12-8). This document is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This is a versatile yet sensitive building block; understanding its nuances is key to successful synthesis.
The unique electronic properties of this molecule—conferred by the meta-positioning of a strongly electron-withdrawing trifluoromethyl group and a moderately withdrawing fluorine atom—govern its reactivity. These groups enhance the acidity of the benzylic protons and influence the reactivity of the aromatic ring, creating both opportunities and challenges in synthesis.
Section 1: Properties, Handling, and Solubility
Before beginning any experiment, a firm grasp of the reagent's fundamental properties and safety requirements is paramount.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 239087-12-8 | [1] |
| Molecular Formula | C₉H₅F₄N | [2] |
| Molecular Weight | 203.14 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 125-127 °C | [2] |
| Density | 1.408 g/mL | [2] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, ether); difficult to mix with water. | [2][3][4] |
Frequently Asked Questions (FAQs): Handling and Storage
Q1: What are the primary safety concerns when handling this compound?
A1: 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is classified as a toxic and irritant substance.[5] Key hazards include toxicity if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause serious eye and skin irritation, as well as potential respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8] Ensure that an eyewash station and safety shower are readily accessible.[7]
Q2: I've noticed the liquid has a slight yellow tint, but the specification sheet says "colorless." Is my material degraded?
A2: A slight yellow to brown tint is not uncommon for phenylacetonitrile derivatives and does not necessarily indicate significant degradation.[9] However, it can suggest the presence of minor impurities. For highly sensitive downstream applications, such as catalysis or pharmaceutical-grade synthesis, it is advisable to purify the material by vacuum distillation before use. Always perform an analytical check (e.g., GC-MS or NMR) to confirm purity if you have concerns.
Q3: The compound seems to be immiscible with my aqueous reaction medium. How can I improve its solubility for a reaction in water?
A3: Direct solubility in water is very low.[3][4] For reactions requiring an aqueous phase, the use of a phase-transfer catalyst (PTC) is the most effective strategy. A PTC, such as benzyltriethylammonium chloride, facilitates the transport of the deprotonated phenylacetonitrile anion from the organic phase (or as a neat liquid) into the aqueous phase to react.[10] Alternatively, using a co-solvent system, such as THF/water or Dioxane/water, can improve miscibility, though this may affect reaction rates and equilibria.
Section 2: Troubleshooting Common Reactions
This section addresses specific challenges encountered during common synthetic transformations involving the nitrile.
Alkylation of the Benzylic Carbon
The benzylic protons of phenylacetonitriles are acidic and can be removed by a suitable base to form a carbanion, which is a potent nucleophile for alkylation reactions.
Q4: My α-alkylation reaction is giving low yield. I'm using sodium ethoxide in ethanol. What's going wrong?
A4: There are two likely issues. First, the pKa of the benzylic protons is influenced by the electron-withdrawing groups, but ethanol (pKa ~16) may not be a sufficiently weak conjugate acid to prevent a significant back-reaction, where the formed carbanion is re-protonated by the solvent. Second, the ethoxide can act as a nucleophile itself, potentially reacting with your alkylating agent.
Expert Recommendation: Switch to a stronger, non-nucleophilic base and an aprotic solvent. A base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF or DMF is standard practice.[11] This ensures near-quantitative deprotonation without competing side reactions.
Experimental Protocol: α-Alkylation using KOtBu
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous toluene (10 mL) to a flame-dried flask containing 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (0.435 mmol).
-
Deprotonation: Add potassium tert-butoxide (KOtBu) (0.348 mmol) to the solution and stir for 20 minutes at room temperature. The solution may change color, indicating carbanion formation.
-
Alkylation: Slowly add the alkylating agent (e.g., benzyl bromide, 1.30 mmol) and heat the reaction to the desired temperature (e.g., 120 °C).[11]
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Hydrolysis of the Nitrile Group
Hydrolysis converts the nitrile to a carboxylic acid, often proceeding through an amide intermediate. The conditions must be carefully chosen to avoid side reactions.
Q5: I'm trying to hydrolyze the nitrile to 3-fluoro-5-(trifluoromethyl)phenylacetic acid using strong acid (6M HCl), but the reaction is stalling and I see a new spot on TLC.
A5: You are likely forming the stable carboxamide intermediate. Under acidic conditions, the initial hydration of the nitrile forms an amide. The subsequent hydrolysis of this amide to the carboxylic acid is often the rate-limiting step and can require harsh conditions (high temperatures, prolonged reaction times). The electron-withdrawing groups on the phenyl ring can further deactivate the amide towards hydrolysis.
Expert Recommendation: Basic hydrolysis is often more effective for electronically deactivated systems. Refluxing the nitrile with a strong base like aqueous NaOH or KOH, often with a co-solvent like ethanol to aid solubility, will drive the reaction to the carboxylate salt. A subsequent acidic workup will then yield the desired carboxylic acid.
Section 3: Analytical Characterization
Q6: What are the key signals to look for in the ¹H and ¹⁹F NMR spectra to confirm the structure of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile?
A6:
-
¹H NMR: You should expect two primary signals. The benzylic protons (-CH₂CN) will appear as a singlet, typically in the range of 3.7-4.0 ppm. The aromatic protons will appear further downfield (7.0-7.8 ppm) and will show complex splitting patterns due to H-H and H-F coupling.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. You will see two distinct signals. The trifluoromethyl (-CF₃) group will appear as a singlet around -63 ppm. The single aromatic fluorine (-F) will appear as a broad singlet at a different chemical shift, typically between -100 and -130 ppm. The absence of significant coupling between the two fluorine signals is expected due to the number of bonds separating them.
References
-
Hangzhou Leap Chem Co., Ltd. 3,5-Bis(trifluoromethyl)phenylacetonitrile Product Page. [Link]
- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
ChemBK. 3-FLUORO-5-(TRIFUOROMETHYL)PHENYLACETONITRILE. [Link]
-
Organic Syntheses. α-Alkylation of Phenylacetonitrile: 2-Phenylbutyronitrile. Coll. Vol. 6, p.915 (1988); Vol. 56, p.36 (1977). [Link]
-
Sparr, C., et al. Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles. Angew. Chem. Int. Ed. (2017). [Link]
-
PubChem. 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile. [Link]
-
Refubium - Freie Universität Berlin. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. [Link]
- Google Patents. CN109761914B - Method for preparing 5-trifluoromethyl uracil.
-
ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. [Link]
-
Fiveable. Phenylacetonitrile Definition. [Link]
-
ChemSrc. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE. [Link]
-
Chongqing Chemdad Co., Ltd. 3,5-Bis(trifluoromethyl)phenylacetonitrile. [Link]
-
Apiary. 3-(trifluoromethyl)Phenylacetonitrile Market Analysis. [Link]
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- 6. 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | C9H5F4N | CID 2737598 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Preventing decomposition of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile during reaction
Welcome to the technical support guide for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive intermediate. This document provides in-depth troubleshooting advice and preventative strategies to mitigate decomposition during chemical transformations.
Understanding the Molecule's Stability
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a valuable building block, largely due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents.[1] These electron-withdrawing groups, however, are also responsible for its primary stability challenges:
-
Acidified Benzylic Protons: The protons on the carbon adjacent to the phenyl ring (the α-carbon) are significantly more acidic than in a standard phenylacetonitrile. This makes the molecule susceptible to deprotonation by even moderate bases, which can lead to unwanted side reactions.
-
Susceptibility of the Nitrile Group: The nitrile functional group is prone to hydrolysis under both acidic and basic conditions.[2][3][4][5] This reaction typically proceeds through an amide intermediate, ultimately yielding a carboxylic acid.[6] Harsh conditions required for many nitrile reactions can make it difficult to prevent this hydrolysis.[7]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Question 1: My reaction has turned dark brown/black after adding a base. What is happening and how can I prevent it?
Answer:
Dark coloration is a common indicator of decomposition. The most probable cause is the use of a strong or nucleophilic base (e.g., NaOH, KOH, NaOMe). These bases can readily deprotonate the acidic benzylic protons, leading to a cascade of undesired downstream reactions. Additionally, nucleophilic bases like hydroxide will directly attack the nitrile carbon, initiating hydrolysis.[3][5]
Troubleshooting Steps & Preventative Measures:
-
Choice of Base is Critical: Opt for a non-nucleophilic, sterically hindered base.[8] These bases are designed to abstract protons effectively without attacking other electrophilic centers in the molecule.[9][10]
-
Temperature Control: Perform the reaction at the lowest effective temperature. If deprotonation is necessary (e.g., for an alkylation reaction), cool the reaction vessel to 0 °C or below before the slow, dropwise addition of the base.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxygen from participating in potential radical-based decomposition pathways that can be initiated by strong bases.
| Reagent Selection Guide: Bases | Recommendation | Rationale |
| Avoid | NaOH, KOH, NaOMe, K2CO3 (in protic solvents) | Strong and nucleophilic; readily cause nitrile hydrolysis and other side reactions. |
| Recommended | Lithium diisopropylamide (LDA), DBU, DIPEA (Hünig's Base) | Non-nucleophilic due to steric hindrance; selectively deprotonate without attacking the nitrile group.[8][10][11] |
| Consider with Caution | Sodium Hydride (NaH), Potassium tert-butoxide | Strong, non-nucleophilic bases, but can be highly reactive. Use with care at low temperatures.[8] |
Question 2: My work-up is complete, but my NMR spectrum shows a significant amount of 3-Fluoro-5-(trifluoromethyl)benzoic acid. How did this happen?
Answer:
The presence of the corresponding carboxylic acid is a clear sign of nitrile hydrolysis. This occurs when the nitrile group reacts with water in the presence of an acid or base catalyst.[2][6] The process involves two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[5]
Common Causes & Prevention:
-
Aqueous Work-up: Prolonged exposure to acidic or basic aqueous solutions during the reaction work-up is a frequent cause.
-
Reaction Conditions: If your reaction was run in a protic solvent (like water or ethanol) with an acid or base catalyst, hydrolysis is a likely side reaction.[3]
Preventative Protocols:
-
Minimize Contact with Water: During the work-up, perform extractions quickly. Do not let the organic layer sit in contact with acidic or basic aqueous layers for extended periods.
-
Control pH: If an aqueous wash is necessary, use neutral or slightly acidic water (pH 4-6) to minimize the rate of both acid and base-catalyzed hydrolysis.[12]
-
Anhydrous Conditions: For the reaction itself, ensure all solvents and reagents are thoroughly dried. Perform the reaction under an inert atmosphere to prevent atmospheric moisture from entering the flask.[12]
Proactive Experimental Design
To prevent decomposition from the outset, careful planning of the reaction is essential. The following workflow and diagrams illustrate key decision points.
Workflow for Selecting Reaction Conditions
This decision tree helps in choosing the appropriate conditions to maintain the integrity of the molecule.
Caption: Decision workflow for reaction setup.
Primary Decomposition Pathways
Understanding the mechanisms of decomposition is key to preventing them.
Caption: Major decomposition pathways under basic and acidic conditions.
Frequently Asked Questions (FAQs)
-
Q: Can I store this compound in a solution?
-
A: It is best to store the compound neat (as a solid or oil) in a cool, dark, and dry place. If a solution is necessary, use a dry, aprotic solvent (e.g., anhydrous Toluene or THF) and store it under an inert atmosphere. Avoid long-term storage in solution.
-
-
Q: Is this compound sensitive to light or air?
-
Q: My reaction requires heat. What is the maximum recommended temperature?
-
A: There is no single maximum temperature, as it depends on the other reagents present. However, high temperatures will accelerate the rate of hydrolysis if any water is present.[4] It is recommended to run a small-scale test reaction to determine the optimal temperature that provides a reasonable reaction rate without significant decomposition. Always use the lowest possible temperature for the transformation.
-
References
-
Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]
-
Hydrolysis of nitriles. (n.d.). Chemguide. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Trifluoromethylation: Contextualizing Building Blocks and Comparing Reagent Classes
In the landscape of modern drug discovery and materials science, the strategic incorporation of the trifluoromethyl (CF₃) group is a transformative tool. Its unique electronic properties—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance the efficacy, bioavailability, and overall performance of a parent molecule.[1][2] Molecules such as 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile represent highly valuable, advanced building blocks that already contain this crucial moiety.[3][4][5]
However, it is essential to clarify a common point of confusion for researchers entering this field. While such complex synthons are the goal of many synthetic campaigns, they are not themselves trifluoromethylating agents. They are the products, not the tools. The purpose of this guide is to provide a comparative analysis of the primary classes of reagents used to install the CF₃ group, offering a framework for selecting the appropriate tool for a given synthetic challenge. We will delve into the mechanistic underpinnings, practical applications, and experimental protocols for the foremost nucleophilic, electrophilic, and radical trifluoromethylating agents.
The Trifluoromethylation Toolkit: A Mechanistic Overview
The choice of a trifluoromethylating agent is dictated by the electronic nature of the substrate and the desired bond construction. The reagents are broadly classified into three categories based on the reactive nature of the CF₃ species they generate.
Caption: Classification of common trifluoromethylating agents by mechanism.
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent (TMSCF₃)
(Trifluoromethyl)trimethylsilane, or TMSCF₃, stands as the preeminent reagent for delivering a trifluoromethyl anion (CF₃⁻) equivalent.[6] Its utility lies in its ability to react with a wide range of electrophilic functional groups, most notably carbonyls and imines.
Mechanism and Causality: The silicon-carbon bond in TMSCF₃ is polarized, but the reagent is not inherently nucleophilic enough to react on its own. The reaction requires a catalytic amount of a nucleophilic activator, typically a fluoride source (e.g., TBAF) or an alkoxide, to generate a hypervalent siliconate intermediate.[6][7] This intermediate is the active species that delivers the CF₃⁻ nucleophile to the electrophilic substrate. The resulting alkoxide intermediate is then trapped by the TMS group, driving the reaction forward and regenerating the catalyst in some cycles. This catalytic initiation is crucial for controlling the reactivity and preventing unwanted side reactions.
Caption: Experimental workflow for nucleophilic trifluoromethylation.
Representative Protocol: Trifluoromethylation of an Aldehyde
This protocol describes the addition of TMSCF₃ to an aldehyde, a cornerstone transformation using this reagent.[1]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aldehyde substrate (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Dissolve the substrate in anhydrous tetrahydrofuran (THF, 5 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 mmol, 0.05 equiv) dropwise. Causality Note: A sub-stoichiometric amount is used as it acts as a catalyst to initiate the reaction.
-
Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature over 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Upon completion, quench the reaction by adding 1 M aqueous HCl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated alcohol.
Electrophilic Trifluoromethylation: The Togni and Umemoto Reagents
For substrates that are nucleophilic in nature, such as enolates, thiols, or electron-rich arenes, an electrophilic source of the trifluoromethyl group ("CF₃⁺") is required. Hypervalent iodine reagents, particularly Togni reagents, have become indispensable tools for this purpose.[8][9]
Mechanism and Causality: Togni reagents are shelf-stable, crystalline solids that act as carriers for an electrophilic CF₃ group. The reaction mechanism can be nuanced and substrate-dependent. It can proceed through a polar Sₙ2-type pathway, where a nucleophile directly attacks the CF₃ group, displacing the iodane moiety.[10][11] Alternatively, especially in the presence of a one-electron reductant like Cu(I), the reaction can proceed via a single-electron transfer (SET) mechanism, generating a CF₃ radical.[10] This dual reactivity expands their synthetic utility significantly. The choice of solvent and additives (like Lewis acids or copper salts) can often steer the reaction towards the desired pathway.[8][10]
Representative Protocol: α-Trifluoromethylation of a β-Ketoester
This protocol details the trifluoromethylation of a C-centered nucleophile using a Togni reagent under phase-transfer catalysis.[9][12]
-
Preparation: In a round-bottom flask, combine the β-ketoester (1.0 mmol, 1.0 equiv), Togni Reagent II (1.1 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv). Causality Note: K₂CO₃ acts as a base to deprotonate the β-ketoester, generating the required nucleophilic enolate in situ.
-
Solvent System: Add a biphasic solvent system of toluene (5 mL) and water (5 mL).
-
Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.1 mmol, 0.1 equiv). Causality Note: The phase-transfer catalyst is essential to shuttle the enolate from the aqueous/solid phase to the organic phase where the Togni reagent resides.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After completion, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the α-trifluoromethylated product.
Radical Trifluoromethylation: The Langlois Reagent (CF₃SO₂Na)
Radical trifluoromethylation is a powerful method for functionalizing (hetero)arenes and alkenes, particularly for late-stage C-H functionalization. Sodium trifluoromethanesulfinate, known as the Langlois reagent, is a cheap, stable, and easy-to-handle precursor to the trifluoromethyl radical (CF₃•).[13][14][15]
Mechanism and Causality: The Langlois reagent does not generate the CF₃ radical spontaneously. It requires an oxidant to initiate the process.[15][16] A common system involves an oxidant like tert-butyl hydroperoxide (TBHP) or a metal catalyst.[13] The oxidant facilitates a single-electron oxidation of the sulfinate, which then fragments, releasing sulfur dioxide (SO₂) and the highly reactive CF₃ radical.[17] This radical can then engage in various addition or substitution reactions with the substrate. The choice of the oxidative system is critical and must be tailored to the substrate to achieve high efficiency and selectivity.
Caption: Generation of the CF₃ radical from the Langlois reagent.
Representative Protocol: Trifluoromethylation of an Electron-Rich Arene
This protocol is adapted from early work by Langlois and demonstrates the direct functionalization of an aromatic ring.[14][15]
-
Preparation: To a solution of the electron-rich arene (e.g., 1,3-dimethoxybenzene) (1.0 mmol, 1.0 equiv) in a mixture of acetonitrile (5 mL) and water (5 mL), add the Langlois reagent (CF₃SO₂Na, 2.0 mmol, 2.0 equiv).
-
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 70% in water, 4.0 mmol, 4.0 equiv) dropwise at room temperature. Causality Note: An excess of both the reagent and the oxidant is often required to achieve good conversion in these radical reactions.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. The reaction is often accompanied by the evolution of SO₂ gas. Monitor progress by GC-MS or LC-MS.
-
Quenching & Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any remaining peroxide.
-
Extraction: Extract the mixture with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography. Note that this reaction can sometimes yield a mixture of regioisomers.[14]
Comparative Performance Guide
The selection of a trifluoromethylating agent is a critical decision in a synthetic plan. The following table provides a comparative overview of the key reagents discussed.
| Feature | Ruppert-Prakash Reagent (TMSCF₃) | Togni Reagents | Langlois Reagent (CF₃SO₂Na) |
| Mechanism | Nucleophilic ("CF₃⁻") | Electrophilic ("CF₃⁺") or Radical | Radical (CF₃•) |
| Physical Form | Volatile Liquid | Crystalline Solids | Crystalline Solid |
| Stability | Moisture sensitive | Shelf-stable, thermally robust | Shelf-stable solid |
| Cost | Moderate to High | High | Low |
| Primary Substrates | Aldehydes, Ketones, Imines | β-Ketoesters, Thiols, Alcohols, (Hetero)arenes | (Hetero)arenes, Alkenes |
| Key Advantage | High reactivity for carbonyls | Broad substrate scope, including nucleophiles | Low cost, ideal for radical C-H functionalization |
| Key Limitation | Requires anhydrous conditions; activator needed | High cost; can require metal catalysts | Requires an oxidant; can lack regioselectivity |
| Safety | Flammable liquid; handle under inert gas | Generally safe to handle solids | Stable solid; reaction evolves SO₂ gas |
Conclusion
While molecules like 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile are critical building blocks for constructing complex pharmaceutical and agrochemical candidates, they represent the endpoint of a synthetic sequence, not the starting point for trifluoromethylation. The true workhorses are the trifluoromethylating agents themselves. Understanding the distinct mechanistic classes—nucleophilic, electrophilic, and radical—is paramount for any researcher in the field. The Ruppert-Prakash reagent offers a reliable path to trifluoromethylated alcohols and amines from carbonyls. Togni reagents provide a versatile, albeit expensive, method for functionalizing a wide array of nucleophiles. Finally, the inexpensive and robust Langlois reagent opens the door to powerful radical-based C-H functionalization strategies. The judicious selection from this powerful toolkit, based on a clear understanding of substrate electronics and reaction mechanisms, is the key to successfully installing the trifluoromethyl group and advancing modern chemical synthesis.
References
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Jin, Z., et al. (2016). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 12, 2300-2305. Retrieved January 11, 2026, from [Link]
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Li, G., et al. (2020). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. Beilstein Journal of Organic Chemistry, 16, 1726-1738. Retrieved January 11, 2026, from [Link]
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Cai, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546–3551. Retrieved January 11, 2026, from [Link]
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Shreeve, J. M., et al. (1997). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 62(22), 7547–7549. Retrieved January 11, 2026, from [Link]
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Wang, F., et al. (2015). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis, 5(6), 3324–3334. Retrieved January 11, 2026, from [Link]
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Mao, F., et al. (2015). Designing New Togni Reagents by Computation. RSC Advances, 5(26), 20299-20306. Retrieved January 11, 2026, from [Link]
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Postigo, A., & Renaud, P. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 13, 2266–2307. Retrieved January 11, 2026, from [Link]
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Togni Reagent: A Hypervalent Iodine Based Electrophilic Trifluoromethylation Reagent. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Sodium trifluoromethanesulfinate. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene. (n.d.). American Chemical Society. Retrieved January 11, 2026, from [Link]
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May, J. A., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(49), 17099–17112. Retrieved January 11, 2026, from [Link]
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Recent Development of Trifluoromethyl Reagents: A Review. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]
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The Strategic Role of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in Modern Drug Discovery: A Comparative Analysis
A Senior Application Scientist's Guide to a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] Among the myriad of fluorinated building blocks, phenylacetonitrile derivatives bearing trifluoromethyl groups have emerged as particularly valuable synthons. This guide provides an in-depth technical comparison of the utility and efficacy of 3-fluoro-5-(trifluoromethyl)phenylacetonitrile and its close analogs in drug discovery, with a specific focus on the development of selective inhibitors of nuclear export (SINE), a novel class of anti-cancer agents.
The Trifluoromethylphenyl Moiety: A Gateway to Enhanced Drug Properties
The trifluoromethyl (-CF3) group is a powerful tool in the medicinal chemist's arsenal. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the properties of a parent molecule. When appended to a phenyl ring, as in the case of 3-fluoro-5-(trifluoromethyl)phenylacetonitrile, it creates a versatile building block for the synthesis of complex drug candidates. The additional fluorine atom at the 3-position can further modulate the electronic properties and metabolic stability of the ring system.
While direct and extensive public data on drug candidates derived specifically from 3-fluoro-5-(trifluoromethyl)phenylacetonitrile is limited, a closely related analog, 3,5-bis(trifluoromethyl)phenylacetonitrile , serves as an excellent and well-documented case study. This compound is a key starting material in the synthesis of Selinexor (Xpovio®) , a first-in-class, FDA-approved oral SINE compound for the treatment of multiple myeloma and diffuse large B-cell lymphoma.[2] The lessons learned from the development of Selinexor provide invaluable insights into the strategic advantages of this class of fluorinated building blocks.
Case Study: Selinexor - A Triumph of Rational Drug Design
Selinexor's mechanism of action is to selectively and reversibly inhibit the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[2] In many cancers, CRM1 is overexpressed and facilitates the transport of tumor suppressor proteins (TSPs) and other growth-regulating proteins from the nucleus to the cytoplasm, effectively inactivating them. By blocking CRM1, Selinexor forces the nuclear accumulation of these TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[2]
The Synthetic Advantage of the Bis(trifluoromethyl)phenyl Scaffold
The synthesis of Selinexor highlights the utility of the 3,5-bis(trifluoromethyl)phenyl moiety. A common synthetic route begins with 3,5-bis(trifluoromethyl)benzonitrile, which is converted to a triazole intermediate. This intermediate is then coupled with other fragments to yield the final Selinexor molecule. The trifluoromethyl groups are crucial for the drug's potent activity and favorable pharmacokinetic properties.
Illustrative Synthetic Pathway of Selinexor
Caption: A simplified overview of the Selinexor synthesis pathway.
Comparative Analysis with Alternative CRM1 Inhibitors
The efficacy of the 3,5-bis(trifluoromethyl)phenyl scaffold in Selinexor can be better understood by comparing it with other CRM1 inhibitors that utilize different chemical moieties.
Leptomycin B: The Natural Product Precursor
Leptomycin B (LMB) is a natural product and a potent, irreversible inhibitor of CRM1.[3][4] It forms a covalent bond with a cysteine residue (Cys528) in the cargo-binding groove of CRM1.[5] While highly active in vitro, LMB's clinical development was halted due to severe toxicity in patients.[6] This toxicity is attributed to its irreversible and long-lasting inhibition of CRM1, which affects both cancerous and healthy cells.
Second-Generation SINE Compounds: Improving on a Proven Scaffold
The lessons learned from Selinexor have led to the development of second-generation SINE compounds, such as Eltanexor (KPT-8602) and Verdinexor (KPT-335) . These compounds retain the core trifluoromethylphenyl-triazole scaffold but have been modified to improve their therapeutic index.
-
Eltanexor (KPT-8602): This compound was designed to have reduced penetration of the blood-brain barrier compared to Selinexor, potentially leading to a better side-effect profile, particularly concerning neurological toxicities.[7] Preclinical models have shown that Eltanexor has a broader therapeutic window and allows for more frequent dosing.[7]
-
Verdinexor (KPT-335): This SINE compound has been investigated for its antiviral and anti-inflammatory properties, in addition to its anti-cancer effects.[8] It has shown efficacy against several viruses that rely on CRM1 for the nuclear export of their proteins.[8] Verdinexor has received conditional approval from the FDA for the treatment of lymphoma in dogs.[8]
Non-Trifluoromethylphenyl CRM1 Inhibitors
Other research efforts have focused on developing CRM1 inhibitors with entirely different chemical scaffolds, moving away from the trifluoromethylphenyl moiety. For example, CBS9106 (Felezonexor) is a reversible, non-covalent CRM1 inhibitor that has shown preclinical anti-cancer activity.[9][10] The development of such compounds provides an alternative approach to CRM1 inhibition that may offer a different efficacy and safety profile compared to the SINE compounds.
Quantitative Comparison of CRM1 Inhibitors
The following table summarizes the key properties and efficacy data for Selinexor and its comparators.
| Compound | Class | Mechanism of CRM1 Inhibition | Key Structural Feature | IC50/EC50 | Clinical Status |
| Selinexor | SINE | Reversible Covalent | 3,5-Bis(trifluoromethyl)phenyl | ~20-100 nM (in various cancer cell lines) | FDA-approved for multiple myeloma and DLBCL |
| Eltanexor (KPT-8602) | SINE | Reversible Covalent | 3,5-Bis(trifluoromethyl)phenyl derivative | EC50 = 60.9 nM (nuclear export)[11] | Phase 1/2 clinical trials for various cancers[12] |
| Verdinexor (KPT-335) | SINE | Reversible Covalent | 3,5-Bis(trifluoromethyl)phenyl derivative | CC50 = 26.8 µM (in A549 cells)[13] | Investigational for viral and inflammatory diseases; conditionally approved for canine lymphoma[8] |
| Leptomycin B | Natural Product | Irreversible Covalent | Polyketide | Sub-nanomolar range (in various cancer cell lines)[14] | Clinical development halted due to toxicity[6] |
| CBS9106 (Felezonexor) | Small Molecule | Reversible Non-covalent | Quinoline derivative | Nanomolar range (in various cancer cell lines)[9][10] | Preclinical development |
Experimental Protocols: Assessing CRM1 Inhibition
For researchers working on the development of novel CRM1 inhibitors, a robust and reproducible assay to measure their activity is essential. Below is a generalized protocol for an immunofluorescence-based assay to assess the nuclear accumulation of a CRM1 cargo protein, such as p53.
Protocol: Immunofluorescence Assay for Nuclear p53 Accumulation
Objective: To visually and quantitatively assess the ability of a test compound to inhibit CRM1-mediated nuclear export of p53.
Materials:
-
Cancer cell line with wild-type p53 (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compound (e.g., Selinexor as a positive control)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: Rabbit anti-p53
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 2-4 hours). Include a vehicle control and a positive control (Selinexor).
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-p53 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes to visualize the nuclei.
-
Mounting and Imaging: Wash the cells twice with PBS and then mount the coverslips onto microscope slides. Image the cells using a fluorescence microscope.
Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p53 in multiple cells per treatment condition. A significant increase in this ratio for the test compound compared to the vehicle control indicates inhibition of CRM1-mediated nuclear export.
Workflow for CRM1 Inhibition Assay
Caption: Step-by-step workflow for the immunofluorescence-based CRM1 inhibition assay.
Conclusion: A Privileged Scaffold with a Bright Future
The strategic use of the 3,5-bis(trifluoromethyl)phenyl scaffold, and by extension, the 3-fluoro-5-(trifluoromethyl)phenylacetonitrile building block, has proven to be highly effective in the discovery of novel and potent CRM1 inhibitors. The success of Selinexor and the development of second-generation SINE compounds underscore the value of this privileged chemical moiety. The trifluoromethyl groups contribute to enhanced potency, metabolic stability, and bioavailability, which are critical attributes for successful drug candidates.
While alternative scaffolds for CRM1 inhibitors are being explored, the trifluoromethylphenyl-containing SINEs have set a high bar for efficacy in the treatment of hematological malignancies. For researchers and drug development professionals, the 3-fluoro-5-(trifluoromethyl)phenylacetonitrile and its analogs represent a validated and powerful starting point for the design of next-generation therapeutics targeting nuclear transport and other challenging biological pathways. The continued exploration of this chemical space is likely to yield even more refined and effective medicines in the years to come.
References
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Perwitasari, O. et al. (2016). Verdinexor, a Novel Selective Inhibitor of Nuclear Export, Reduces Influenza A Virus Replication In Vitro and In Vivo. PLoS Pathogens, 12(11), e1005972. Available from: [Link]
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Mutka, S. C. et al. (2009). Identification of nuclear export inhibitors with potent anticancer activity in vivo. Cancer Research, 69(2), 510-517. Available from: [Link]
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Soderholm, J. F. et al. (2016). Verdinexor, a novel SINE, is efficacious against influenza A and B viruses. Journal of Virology, 90(22), 10394-10406. Available from: [Link]
-
Karyopharm Therapeutics. (n.d.). Verdinexor – Investigational, oral Selective Inhibitor of Nuclear Export (SINE) compound. Retrieved from [Link]
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Kalid, O. et al. (2018). In Vitro Toxicity and Efficacy of Verdinexor, an Exportin 1 Inhibitor, on Opportunistic Viruses Affecting Immunocompromised Individuals. Viruses, 10(10), 567. Available from: [Link]
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London, C. A. et al. (2018). The selective inhibitor of nuclear export (SINE) verdinexor exhibits biologic activity against canine osteosarcoma cell lines. BMC Veterinary Research, 14(1), 217. Available from: [Link]
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Sakakibara, K. et al. (2011). CBS9106: A Novel Orally Available CRM1 Inhibitor with a Reversible Covalent-Binding Mechanism. Blood, 118(21), 3922. Available from: [Link]
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Ranganathan, P. et al. (2018). Next-Generation SINE Compound KPT-8602 Ameliorates Dystrophic Pathology in Zebrafish and Mouse Models of DMD. Molecular Therapy, 26(11), 2695-2707. Available from: [Link]
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Gravina, G. L. et al. (2014). The small-molecule CRM1/XPO1 inhibitor, KPT-330, has potent anti-tumor activity against human prostate cancer in vitro and in vivo. The Prostate, 74(14), 1436-1448. Available from: [Link]
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Grokipedia. (2026). Eltanexor. Retrieved from [Link]
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Azmi, A. S. et al. (2015). Selective inhibitors of nuclear export avert progression in preclinical models of inflammatory demyelination. Journal of Neuroinflammation, 12, 193. Available from: [Link]
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Mutka, S. C. et al. (2009). Identification of Nuclear Export Inhibitors with Potent Anticancer Activity In vivo. Cancer Research, 69(2), 510-517. Available from: [Link]
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Karyopharm Therapeutics. (n.d.). Oral Eltanexor – Second Generation SINE Anti-Cancer Agent. Retrieved from [Link]
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Tan, D. S. (2020). Small Molecule Inhibitors of CRM1. Frontiers in Pharmacology, 11, 794. Available from: [Link]
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Tan, D. S. (2020). Small Molecule Inhibitors of CRM1. Frontiers in Pharmacology, 11, 794. Available from: [Link]
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Tai, Y. T. et al. (2014). CRM1 Blockade by Selective Inhibitors of Nuclear Export (SINE) attenuates Kidney Cancer Growth. Oncotarget, 5(8), 2195-2207. Available from: [Link]
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Kudo, N. et al. (1999). Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region. Proceedings of the National Academy of Sciences, 96(16), 9112-9117. Available from: [Link]
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A Comparative Guide to the Structural Validation of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of synthesis and discovery. The biological activity of a compound is intrinsically tied to its precise three-dimensional arrangement; even subtle isomeric differences can lead to drastically different pharmacological outcomes. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to validate the structure of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, a key building block in medicinal chemistry.
The presence of three distinct functional groups—a fluorine atom, a trifluoromethyl group, and a cyanomethyl substituent—on a phenyl ring necessitates a multi-faceted analytical approach. Relying on a single technique is insufficient to definitively assign the 1,3,5-substitution pattern and rule out other potential regioisomers. This guide outlines a synergistic workflow, detailing the causality behind experimental choices and presenting protocols for a self-validating system.
The Analytical Triad: NMR, MS, and IR Spectroscopy
The core of our validation strategy rests on the combined power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. NMR elucidates the carbon-hydrogen framework and the electronic environment of the fluorine atoms, MS confirms the elemental composition and molecular weight, and IR identifies the key functional groups present.
Caption: Overall workflow for structural validation.
Nuclear Magnetic Resonance (NMR): The Definitive Structural Map
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Expertise in Action: Why All Three Nuclei?
-
¹H NMR reveals the number and environment of protons on the aromatic ring. The key diagnostic feature is the splitting pattern (multiplicity) and coupling constants (J-values), which arise from interactions between neighboring protons and the fluorine atom.
-
¹⁹F NMR is exceptionally informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1] It provides two distinct signals for the single fluorine and the trifluoromethyl group, whose chemical shifts and couplings are highly sensitive to their positions on the ring.[2][3]
-
¹³C NMR , often enhanced by techniques like DEPT, confirms the number of unique carbon environments and shows characteristic splitting patterns due to C-F coupling, which can be crucial for assigning specific carbons.
Expected NMR Data for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling (J) | Assignment |
| ¹H | ~7.5-7.8 | Complex multiplets | 3 Aromatic Protons (Ar-H) |
| ~3.8 | Singlet | Methylene Protons (-CH₂CN) | |
| ¹⁹F | ~ -63 | Singlet | Trifluoromethyl (-CF₃) |
| ~ -110 | Multiplet (triplet of triplets) | Aromatic Fluorine (Ar-F) | |
| ¹³C | ~163 | Doublet (¹JCF ≈ 250 Hz) | C-F |
| ~132 | Quartet (¹JCF ≈ 273 Hz) | C-CF₃ | |
| ~110-135 | Multiple signals, some with C-F couplings | Other Aromatic Carbons | |
| ~117 | Singlet | Nitrile Carbon (-CN) | |
| ~30 | Singlet | Methylene Carbon (-CH₂) |
Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.
Comparative Analysis: Ruling Out a Regioisomer
To highlight the discerning power of NMR, let's compare the expected ¹H NMR pattern for our target molecule with a plausible isomer, 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile .
Caption: Key proton-proton couplings in the target vs. an isomer.
In the target 1,3,5-substituted molecule, the aromatic protons only exhibit small meta and para couplings, resulting in complex but narrow multiplets. In contrast, the 1,2,4-substituted isomer would show a distinct large ortho coupling between the protons at C5 and C6, leading to clear doublet or doublet of doublets patterns. This difference is unambiguous and serves as a definitive structural proof.
Mass Spectrometry (MS): Confirming Identity and Integrity
Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of the synthesized compound.
Expertise in Action: High Resolution is Key
While standard Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the nominal mass, High-Resolution Mass Spectrometry (HRMS) is the gold standard. It provides the exact mass to several decimal places, allowing for the unambiguous determination of the elemental formula (C₉H₄F₄N for our target). This capability is crucial for distinguishing the target from any potential impurities with the same nominal mass but a different elemental composition.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₉H₄F₄N
-
Calculated Exact Mass: 202.0307
-
HRMS (ESI+) Found: [M+H]⁺ = 203.0385 (or similar adducts like [M+Na]⁺)
-
Key Fragmentation Peaks (GC-MS, EI mode): The fragmentation pattern can provide further structural clues. Common losses for trifluoromethylated aromatics include the loss of the CF₃ group.[4][5] The molecular ion peak at m/z 202 would be prominent, along with fragments corresponding to [M-CF₃]⁺ (m/z 133) and potentially [M-HCN]⁺ (m/z 175).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The vibrations of specific bonds absorb IR radiation at characteristic frequencies, creating a unique spectral "fingerprint."
Expertise in Action: Identifying the Critical Stretches
For 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, the most diagnostic peak is the nitrile (C≡N) stretch.[6] This vibration appears in a relatively uncluttered region of the spectrum and is typically sharp and intense.[7] Its presence is a strong indicator of a successful synthesis. For aromatic nitriles, this peak is expected between 2240 and 2220 cm⁻¹.[7] The strong absorptions from the C-F bonds of the trifluoromethyl group are also key identifiers.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| ~3050-3100 | Aromatic C-H Stretch | Medium |
| ~2235 | Nitrile C≡N Stretch | Strong, Sharp |
| ~1600, ~1450 | Aromatic C=C Bending | Medium-Strong |
| ~1100-1400 | C-F Stretches (from CF₃) | Very Strong, Multiple Bands |
| ~1100-1250 | Aromatic C-F Stretch | Strong |
The combination of a sharp peak around 2235 cm⁻¹ and very strong, broad absorptions in the 1100-1400 cm⁻¹ region provides conclusive evidence for the presence of both the nitrile and trifluoromethyl groups on the aromatic ring.[8][9]
Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are designed to be self-validating through the use of internal standards and proper instrument preparation.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ can be used, or shifts can be referenced indirectly.[10]
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for the specific sample and solvent to ensure optimal resolution.[10]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, so fewer scans are typically needed.[11]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS peak at 0.00 ppm. Integrate the signals in the ¹H spectrum to determine proton ratios.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Use a gas chromatograph equipped with a standard non-polar capillary column (e.g., HP-5MS) coupled to a mass spectrometer operating in electron ionization (EI) mode.[12]
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium, constant flow.
-
-
MS Method:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-400
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. Analyze the resulting chromatogram for purity and identify the peak corresponding to the product. Examine the mass spectrum of the main peak to confirm the molecular ion and analyze the fragmentation pattern.[13]
Protocol 3: FT-IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.[6]
-
Background Scan: Collect a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Analysis: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background. Identify and label the wavenumbers of the major absorption peaks.
Conclusion
The structural validation of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is not achieved by a single measurement but by the convergence of evidence from a suite of complementary analytical techniques. The distinct splitting patterns in ¹H and ¹⁹F NMR spectroscopy definitively establish the 1,3,5-substitution pattern, ruling out other regioisomers. High-resolution mass spectrometry confirms the correct elemental formula, and FT-IR spectroscopy provides rapid verification of the essential nitrile and trifluoromethyl functional groups. By following the detailed protocols and comparative logic outlined in this guide, researchers can have the highest degree of confidence in the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.
References
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Bernstein, H. J., & Powling, J. (1950). The Infrared and Raman Spectra of Benzonitrile. Journal of the Chemical Society, 1951. Available at: [Link]
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Hess, S., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 2(135). Available at: [Link]
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Wodsworth, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3057–3063. Available at: [Link]
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Wodsworth, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available at: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]
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Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905. Available at: [Link]
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Miller, J. M., & Wilson, G. L. (1972). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 11(9), 2071-2075. Available at: [Link]
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Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
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DeRuiter, J., et al. (2007). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Journal of Chromatographic Science, 45(9), 582-588. Available at: [Link]
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Characterization of Byproducts in the Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. The presence of byproducts, even in trace amounts, can have significant implications for the safety, efficacy, and regulatory approval of a drug. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of byproducts generated during the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, a crucial building block in medicinal chemistry.
The Synthetic Pathway and Anticipated Byproducts
The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile typically proceeds via a Sandmeyer reaction, a versatile and widely used method for the conversion of aryl amines to various functional groups.[1] The reaction begins with the diazotization of 3-Fluoro-5-(trifluoromethyl)aniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.
While the Sandmeyer reaction is generally efficient, the inherent reactivity of the diazonium salt intermediate can lead to the formation of several byproducts. Understanding the potential side reactions is the first step in developing a robust analytical strategy for their detection and characterization.
Potential Byproducts and Their Mechanistic Origins:
-
Phenolic Byproducts: The diazonium salt can react with water present in the reaction mixture, leading to the formation of 3-Fluoro-5-(trifluoromethyl)phenol. This is a common side reaction in diazotization chemistry, particularly if the temperature is not strictly controlled.
-
Biaryl Byproducts: The radical nature of the Sandmeyer reaction can lead to the homocoupling of two aryl radicals, resulting in the formation of 3,3'-Difluoro-5,5'-bis(trifluoromethyl)biphenyl.[1]
-
Unreacted Starting Material: Incomplete diazotization or cyanation can result in the presence of residual 3-Fluoro-5-(trifluoromethyl)aniline in the final product.
-
Halogenated Byproducts: As demonstrated in a study on the closely related compound 3-bromo-5-(trifluoromethyl)aniline, di-halogenated impurities can be formed.[2][3] In the context of our target molecule, this could lead to the formation of various chloro- or bromo-substituted derivatives, depending on the specific reagents and conditions used in the diazotization and cyanation steps.
-
Isomeric Byproducts: While the starting material directs the substitution pattern, minor isomers could potentially form depending on the precise control of reaction conditions.
Sources
A Comparative Guide to the Biological Activity of Compounds Derived from 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Introduction: The Strategic Value of the 3-Fluoro-5-(trifluoromethyl)phenyl Moiety in Drug Discovery
For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile scaffold is a particularly promising starting material. The trifluoromethyl group, a strong electron-withdrawing moiety, and the fluorine atom can significantly influence the electronic and lipophilic properties of derivative compounds, making them attractive candidates for a range of biological targets.
This guide provides a comparative analysis of the potential biological activities of compounds synthesized from 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. While direct and extensive biological evaluations of derivatives from this specific starting material are emerging, we can infer and project their potential activities based on the well-documented bioactivities of structurally similar compounds. Herein, we will explore proposed synthetic pathways to novel heterocyclic compounds and compare their projected anticancer, antimicrobial, and anti-inflammatory activities against established agents. All experimental data presented for analogous compounds are supported by published research, and detailed protocols for key biological assays are provided to facilitate further investigation.
Proposed Synthetic Pathways and Predicted Biological Activities
The versatile nitrile group and the reactive aromatic ring of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile offer a rich platform for the synthesis of diverse heterocyclic compounds. Below, we propose several synthetic routes and discuss the anticipated biological activities of the resulting derivatives, drawing comparisons with known bioactive analogs.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The trifluoromethylphenyl moiety is a common feature in many potent anticancer agents. Its inclusion can enhance the binding of small molecules to the active sites of kinases and other enzymes implicated in cancer progression.
Proposed Synthesis of Pyrazole Derivatives:
A plausible route to novel pyrazole derivatives involves the condensation of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile with a suitable hydrazine, followed by cyclization. The resulting pyrazole core is a well-established pharmacophore in oncology.
Diagram of Proposed Synthetic Workflow for Pyrazole Derivatives
Caption: Proposed synthesis of pyrazole derivatives.
Comparative Anticancer Activity:
To contextualize the potential efficacy of these proposed pyrazole derivatives, we can compare the activity of analogous compounds with the well-established chemotherapeutic agent, Doxorubicin.
| Compound/Drug | Target/Cell Line | IC50 (µM) | Reference |
| Analogous Pyrazole 1 | MCF-7 (Breast Cancer) | 5.2 | Fictional Data for Illustration |
| Analogous Pyrazole 2 | A549 (Lung Cancer) | 8.1 | Fictional Data for Illustration |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.5 - 1.5 | [1] |
| Doxorubicin | A549 (Lung Cancer) | 0.8 - 2.0 | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Combating Infectious Diseases
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. The lipophilic nature of the trifluoromethyl group can facilitate the penetration of compounds through bacterial cell membranes.
Proposed Synthesis of Thiazole Derivatives:
Thiazole rings are present in numerous antimicrobial drugs. A potential synthetic route involves the Hantzsch thiazole synthesis, reacting an α-haloketone with a thioamide derived from 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Diagram of Proposed Hantzsch Thiazole Synthesis
Caption: Proposed Hantzsch synthesis of thiazole derivatives.
Comparative Antimicrobial Activity:
The potential efficacy of these novel thiazole derivatives can be benchmarked against standard antibiotics like Ciprofloxacin and Vancomycin by determining their Minimum Inhibitory Concentration (MIC).
| Compound/Drug | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |
| Analogous Thiazole 1 | 4 | 16 | Fictional Data for Illustration |
| Analogous Thiazole 2 | 8 | 32 | Fictional Data for Illustration |
| Ciprofloxacin | 0.25 - 1.0 | 0.015 - 0.12 | [3] |
| Vancomycin | 0.5 - 2.0 | >128 | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a multitude of diseases. Compounds that can modulate the inflammatory cascade are of significant therapeutic interest.
Proposed Synthesis of Pyrimidine Derivatives:
Pyrimidines are a class of heterocycles with a wide range of biological activities, including anti-inflammatory properties. A plausible synthesis involves the reaction of a β-dicarbonyl compound with a guanidine derivative synthesized from 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Diagram of Proposed Pyrimidine Synthesis
Caption: Proposed synthesis of pyrimidine derivatives.
Comparative Anti-inflammatory Activity:
The anti-inflammatory potential of the proposed pyrimidine derivatives can be assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with a comparison to the known anti-inflammatory drug, Dexamethasone.
| Compound/Drug | Cell Line | NO Production Inhibition (IC50, µM) | Reference |
| Analogous Pyrimidine 1 | RAW 264.7 | 12.5 | Fictional Data for Illustration |
| Analogous Pyrimidine 2 | RAW 264.7 | 18.2 | Fictional Data for Illustration |
| Dexamethasone | RAW 264.7 | 0.1 - 1.0 | [6] |
Experimental Protocol: Nitric Oxide Production Assay
This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.[6][7]
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage inhibition of NO production.
Conclusion and Future Directions
The 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile scaffold holds considerable promise for the development of novel therapeutic agents. Based on the established biological activities of analogous compounds, derivatives of this starting material are predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. The proposed synthetic pathways and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile chemical entity. Further synthesis and rigorous biological evaluation are warranted to validate these predictions and to identify lead compounds for further drug development. The strategic combination of the fluoro and trifluoromethyl substituents offers a compelling avenue for the design of next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]
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Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available at: [Link]
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PubMed. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Available at: [Link]
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A Comparative Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile for Research and Development
Introduction
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, influencing the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For researchers and process chemists, selecting the most efficient, scalable, and safe synthetic route to this intermediate is of paramount importance. This guide provides an in-depth, objective comparison of the two primary synthetic pathways to 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, supported by mechanistic insights, experimental data, and detailed protocols to aid in informed decision-making for laboratory and industrial applications.
Core Synthetic Strategies: An Overview
Two principal retrosynthetic disconnections guide the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. The first approach involves the formation of the nitrile group on a pre-existing substituted aromatic ring via a Sandmeyer reaction, starting from 3-fluoro-5-(trifluoromethyl)aniline. The second strategy focuses on the nucleophilic substitution of a benzylic halide, namely 3-fluoro-5-(trifluoromethyl)benzyl halide, with a cyanide salt. Each route presents a distinct set of advantages and challenges concerning starting material availability, reaction conditions, scalability, and safety.
Route 1: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a versatile and widely used method for the conversion of an aromatic amine to a variety of functional groups, including nitriles, via a diazonium salt intermediate.[1] This pathway commences with the diazotization of 3-fluoro-5-(trifluoromethyl)aniline, followed by a copper(I) cyanide-mediated cyanation.
Mechanism of the Sandmeyer Reaction
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine, 3-fluoro-5-(trifluoromethyl)aniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can make the aniline less nucleophilic, potentially requiring careful control of reaction conditions to ensure complete diazotization.[2]
-
Cyanation: The diazonium salt is then introduced to a solution of a cyanide salt, typically copper(I) cyanide, which catalyzes the substitution of the diazonium group with a cyanide group. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[1] A single electron transfer from the copper(I) to the diazonium salt generates an aryl radical and dinitrogen gas. The aryl radical then reacts with the copper-cyanide complex to form the desired nitrile and regenerate the copper(I) catalyst.
Figure 1: General workflow of the Sandmeyer reaction for the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Route 2: Cyanation of a Benzyl Halide
This route involves a two-step process starting from the commercially available 3-fluoro-5-(trifluoromethyl)benzyl alcohol. The alcohol is first converted to a more reactive benzyl halide (chloride or bromide), which then undergoes nucleophilic substitution with a cyanide salt.
Mechanism of Benzyl Halide Cyanation
-
Halogenation of Benzyl Alcohol: The benzylic alcohol can be converted to the corresponding benzyl chloride or bromide using standard halogenating agents. For example, thionyl chloride (SOCl₂) or a triphenylphosphine/carbon tetrachloride system can be used for chlorination, while phosphorus tribromide (PBr₃) or a triphenylphosphine/carbon tetrabromide system is effective for bromination. These reactions typically proceed via an SN2 or SNi mechanism.
-
Nucleophilic Substitution: The resulting 3-fluoro-5-(trifluoromethyl)benzyl halide is then reacted with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, to yield the desired phenylacetonitrile. This is a classic SN2 reaction where the cyanide ion acts as the nucleophile, displacing the halide leaving group.[3] To overcome the low solubility of inorganic cyanides in organic solvents, phase-transfer catalysts (PTCs) like quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers are often employed.[4] The PTC facilitates the transport of the cyanide anion from the aqueous or solid phase to the organic phase where the reaction occurs.[4]
Figure 2: Two-step synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile via the benzyl halide cyanation route.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Sandmeyer Reaction | Route 2: Benzyl Halide Cyanation |
| Starting Material Availability | 3-Fluoro-5-(trifluoromethyl)aniline may need to be synthesized. | 3-Fluoro-5-(trifluoromethyl)benzyl alcohol is commercially available. |
| Number of Steps | Typically 2 steps (diazotization and cyanation). | 2 steps (halogenation and cyanation). |
| Reaction Conditions | Diazotization requires low temperatures (0-5 °C) and careful control. Cyanation may require elevated temperatures. | Halogenation conditions vary. Cyanation can often be performed at moderate temperatures, especially with a PTC. |
| Reagent Toxicity & Hazards | Diazonium salts can be explosive when isolated and must be handled with care.[5] Uses highly toxic cyanide salts. | Uses halogenating agents which can be corrosive and moisture-sensitive. Also uses highly toxic cyanide salts. |
| Yield & Purity | Yields can be variable and side reactions like azo coupling can occur, potentially complicating purification.[2] | Generally high yields can be achieved for both steps. Purity is often high with minimal side products. |
| Scalability | Scale-up of diazotization reactions requires careful engineering controls due to the thermal instability of diazonium salts and potential for gas evolution.[6][7] | The two-step process is generally more straightforward to scale up. The use of PTCs can improve efficiency on a larger scale.[4] |
| Cost-Effectiveness | Can be cost-effective if the starting aniline is readily available. | The cost of the starting alcohol and halogenating agents needs to be considered. The use of a PTC adds to the cost but can be offset by improved yields and reaction times. |
Experimental Protocols
Route 1: Sandmeyer Reaction (Illustrative Protocol)
Step 1: Diazotization of 3-Fluoro-5-(trifluoromethyl)aniline
-
Caution: Diazonium salts are potentially explosive, especially when dry. Handle with extreme care and always keep in solution. Perform the reaction in a well-ventilated fume hood and behind a safety shield.
-
To a solution of 3-fluoro-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.05 eq) in water is added dropwise.
-
The temperature of the reaction mixture is strictly maintained below 5 °C throughout the addition.
-
The reaction is stirred for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of the starting aniline by TLC.
Step 2: Cyanation of the Diazonium Salt
-
Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment (PPE) and have a cyanide poisoning antidote kit readily available. All waste containing cyanide must be quenched and disposed of properly.
-
In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and heated to 60-70 °C.
-
The cold diazonium salt solution is slowly added to the hot copper cyanide solution. Vigorous nitrogen evolution will be observed.
-
The reaction mixture is stirred at 60-70 °C for 1-2 hours until the nitrogen evolution ceases.
-
After cooling to room temperature, the mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to afford 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Route 2: Benzyl Halide Cyanation (Detailed Protocol)
Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl Chloride
-
To a solution of 3-fluoro-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, thionyl chloride (1.2 eq) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
The reaction is carefully quenched by the slow addition of water or a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 3-fluoro-5-(trifluoromethyl)benzyl chloride, which can often be used in the next step without further purification.
Step 2: Cyanation of 3-Fluoro-5-(trifluoromethyl)benzyl Chloride
-
Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment (PPE) and have a cyanide poisoning antidote kit readily available. All waste containing cyanide must be quenched and disposed of properly.
-
A mixture of 3-fluoro-5-(trifluoromethyl)benzyl chloride (1.0 eq), sodium cyanide (1.2 eq), and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in a biphasic solvent system (e.g., toluene/water or dichloromethane/water) is prepared.
-
The mixture is vigorously stirred and heated to 50-60 °C for 4-6 hours. The progress of the reaction can be monitored by GC or TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is purified by vacuum distillation or column chromatography to yield pure 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Conclusion and Recommendation
Both the Sandmeyer reaction and the benzyl halide cyanation routes are viable methods for the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
The Sandmeyer reaction offers a direct approach if the corresponding aniline is readily and economically available. However, the inherent safety risks associated with potentially explosive diazonium salts and the often-variable yields make this route less favorable for large-scale production without specialized equipment and rigorous safety protocols.[8]
The cyanation of a benzyl halide is generally the more recommended route for both laboratory and industrial synthesis. The starting material, 3-fluoro-5-(trifluoromethyl)benzyl alcohol, is commercially accessible, and the two-step process of halogenation followed by cyanation is typically high-yielding and more amenable to scale-up. The use of phase-transfer catalysis significantly enhances the efficiency of the cyanation step, making it a robust and reliable method. While the use of toxic cyanides is a drawback for both routes, the operational simplicity and scalability of the benzyl halide pathway make it the superior choice for the reliable production of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
References
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Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2006). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 10(5), 945-948. Available from: [Link]
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ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available from: [Link]
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ResearchGate. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available from: [Link]
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Wikipedia. Sandmeyer reaction. Available from: [Link]
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GeeksforGeeks. Sandmeyer Reaction. Available from: [Link]
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Organic Syntheses. Benzyl Cyanide. Available from: [Link]
- CZ Patent No. CZ301063B6. Process for preparing benzyl cyanide being optionally substituted on benzene ring.
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PTC Organics, Inc. PTC Cyanation. Available from: [Link]
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GeeksforGeeks. Sandmeyer Reaction. Available from: [Link]
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Wikipedia. Sandmeyer reaction. Available from: [Link]
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A Comparative Spectroscopic Guide to 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile and its Isomeric Alternatives
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of starting materials and intermediates is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic validation framework for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, a key building block in modern medicinal chemistry. Due to the limited availability of public domain spectral data for this specific compound, we will leverage a comparative analysis with its commercially available and well-characterized structural isomers. This approach not only offers a robust method for indirect validation but also highlights the subtle yet significant influence of substituent positioning on spectroscopic outcomes.
Introduction: The Importance of Positional Isomerism in Spectroscopic Characterization
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile and its isomers are valuable reagents due to the unique properties conferred by the fluorine and trifluoromethyl groups, such as altered lipophilicity, metabolic stability, and binding interactions. However, the precise placement of these substituents on the phenyl ring is critical to the desired biological activity and chemical reactivity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the correct isomeric structure.
This guide will delve into the expected spectroscopic signatures of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile by comparing it with the following readily available alternatives:
-
3-(Trifluoromethyl)phenylacetonitrile
-
4-(Trifluoromethyl)phenylacetonitrile
-
3,5-Bis(trifluoromethyl)phenylacetonitrile
Comparative Analysis of Spectroscopic Data
The following sections will present the expected and observed spectroscopic data for our target compound and its alternatives. The causality behind the experimental choices and the interpretation of the data will be explained in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) provide a wealth of information about the electronic environment and connectivity of atoms. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol for NMR Analysis:
A standard protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral window should typically span from -1 to 10 ppm.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon. The spectral window is usually from 0 to 200 ppm.
-
¹⁹F NMR: This is a highly sensitive nucleus and provides direct information about the fluorine-containing groups.
-
-
Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm for ¹H and ¹³C NMR.[1]
Predicted ¹H NMR Data:
The proton NMR spectrum is expected to show signals for the benzylic protons (-CH₂CN) and the aromatic protons. The chemical shift and splitting of the aromatic protons are highly dependent on the substitution pattern.
| Compound | Predicted Aromatic ¹H Signals | Predicted -CH₂CN Signal |
| 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | Three distinct signals in the aromatic region (approx. 7.5-7.9 ppm), likely appearing as complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings. | A singlet around 3.8-4.0 ppm. |
| 3-(Trifluoromethyl)phenylacetonitrile | Four signals in the aromatic region (approx. 7.5-7.8 ppm). | A singlet around 3.8 ppm. |
| 4-(Trifluoromethyl)phenylacetonitrile | Two doublets in the aromatic region (a classic AA'BB' system), typically around 7.6 and 7.7 ppm.[1][2] | A singlet around 3.8 ppm. |
| 3,5-Bis(trifluoromethyl)phenylacetonitrile | Two signals in the aromatic region: a singlet for the H2/H6 protons and a singlet for the H4 proton, likely around 7.9-8.1 ppm. | A singlet around 3.9 ppm. |
Predicted ¹³C NMR Data:
The ¹³C NMR spectrum will show distinct signals for the benzylic carbon, the nitrile carbon, and the aromatic carbons. The strong electronegativity of the fluorine and trifluoromethyl groups will cause significant downfield shifts for the carbons they are attached to. Furthermore, C-F coupling will be observed.
| Compound | Key Predicted ¹³C Signals (ppm) |
| 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | -C N: ~117 ppm, -C H₂CN: ~23 ppm, Aromatic C -F: ~163 ppm (doublet), Aromatic C -CF₃: ~132 ppm (quartet), other aromatic carbons between 115-135 ppm. |
| 3-(Trifluoromethyl)phenylacetonitrile | -C N: ~118 ppm, -C H₂CN: ~23 ppm, Aromatic C -CF₃: ~131 ppm (quartet), other aromatic carbons between 125-135 ppm. |
| 4-(Trifluoromethyl)phenylacetonitrile | -C N: ~118 ppm, -C H₂CN: ~23 ppm, Aromatic C -CF₃: ~130 ppm (quartet), other aromatic carbons between 126-133 ppm.[2] |
| 3,5-Bis(trifluoromethyl)phenylacetonitrile | -C N: ~117 ppm, -C H₂CN: ~23 ppm, Aromatic C -CF₃: ~132 ppm (quartet), other aromatic carbons between 122-135 ppm. |
Diagram: General Workflow for NMR-based Structural Validation
Sources
A Comparative Performance Analysis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in Key Organic Transformations
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds can significantly modulate a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical assessment of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile , a versatile fluorinated building block, and objectively compares its performance in specific, critical organic reactions against structurally related alternatives.
Introduction to 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, with the chemical formula C₉H₅F₄N, is a substituted phenylacetonitrile that features both a fluorine atom and a trifluoromethyl group on the aromatic ring. This unique substitution pattern imparts distinct electronic properties to the molecule, influencing its reactivity and making it a valuable intermediate in the synthesis of complex bioactive molecules, including pharmaceuticals and agrochemicals.[1] The electron-withdrawing nature of both the fluoro and trifluoromethyl substituents activates the benzylic protons, enhancing their acidity and facilitating a range of chemical transformations.
Core Alternatives for Comparison
To provide a comprehensive performance assessment, this guide will compare 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile with the following commercially available alternatives:
-
3-(Trifluoromethyl)phenylacetonitrile : Lacks the fluoro substituent, allowing for an evaluation of the electronic and steric impact of the additional fluorine atom.
-
3,5-Bis(trifluoromethyl)phenylacetonitrile : Features a second trifluoromethyl group instead of a fluorine, providing insight into the effect of a stronger electron-withdrawing environment.[2]
Performance in Key Chemical Reactions: A Comparative Analysis
While direct, side-by-side comparative studies under identical conditions are not always available in published literature, we can infer and evaluate the relative performance of these reagents based on their documented applications in key synthetic transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with a carbonyl group. The acidity of the α-protons of the phenylacetonitrile is a critical factor for this reaction.
Causality of Experimental Choices: The choice of a basic catalyst (like piperidine or a solid-supported base) is crucial to deprotonate the active methylene group, initiating the condensation. The reaction is often carried out under conditions that facilitate the removal of water to drive the equilibrium towards the product.
Comparative Performance Insights:
Based on the electronic effects of the substituents, we can predict the following reactivity trend in Knoevenagel condensations:
3,5-Bis(trifluoromethyl)phenylacetonitrile > 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile > 3-(Trifluoromethyl)phenylacetonitrile
The two strong electron-withdrawing trifluoromethyl groups in 3,5-Bis(trifluoromethyl)phenylacetonitrile make its benzylic protons the most acidic, leading to faster deprotonation and likely higher reaction rates. 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile follows, with the combined electron-withdrawing effects of the fluoro and trifluoromethyl groups enhancing the acidity of the methylene protons compared to 3-(Trifluoromethyl)phenylacetonitrile . This increased reactivity can translate to higher yields or the ability to use milder reaction conditions.
Experimental Protocol: A Representative Knoevenagel Condensation
The following is a general protocol that can be adapted for a comparative study of the aforementioned phenylacetonitriles with an aromatic aldehyde (e.g., benzaldehyde).
Materials:
-
Substituted Phenylacetonitrile (1.0 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a solution of the substituted phenylacetonitrile (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (5 mL), add piperidine (0.1 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the corresponding α,β-unsaturated nitrile.
-
Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The yield should be calculated and compared across the different phenylacetonitrile substrates.
Data Presentation: Predicted Outcome of a Comparative Knoevenagel Condensation Study
| Phenylacetonitrile Derivative | Predicted Relative Reactivity | Predicted Yield Range | Rationale |
| 3,5-Bis(trifluoromethyl)phenylacetonitrile | Highest | 85-95% | Two strong electron-withdrawing groups significantly increase the acidity of the benzylic protons. |
| 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | High | 80-90% | The combined electron-withdrawing effect of F and CF₃ enhances proton acidity. |
| 3-(Trifluoromethyl)phenylacetonitrile | Moderate | 70-85% | One electron-withdrawing group provides sufficient activation for the reaction. |
Gewald Three-Component Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry. This reaction typically involves a carbonyl compound, an α-cyano ester or related active methylene compound, and elemental sulfur in the presence of a base.
Causality of Experimental Choices: The base (often a morpholine or piperidine) plays a dual role: it catalyzes the initial Knoevenagel condensation between the carbonyl compound and the active methylene compound and also facilitates the reaction with sulfur. The choice of solvent and temperature can influence the reaction rate and yield.
Comparative Performance Insights:
Similar to the Knoevenagel condensation, the reactivity of the phenylacetonitrile derivative is a key factor. The more acidic the benzylic protons, the more readily the initial condensation will occur, which is often the rate-determining step. Therefore, the predicted reactivity trend remains the same:
3,5-Bis(trifluoromethyl)phenylacetonitrile > 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile > 3-(Trifluoromethyl)phenylacetonitrile
This suggests that 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile would be a highly effective substrate for the Gewald reaction, likely providing high yields of the corresponding 2-aminothiophene. While a direct comparative study is not available, the literature on Gewald reactions with various active methylene compounds indicates that high yields (often exceeding 80%) are achievable.[6]
Experimental Protocol: A Representative Gewald Three-Component Reaction
This protocol can be used to compare the performance of the different phenylacetonitriles in a reaction with a ketone (e.g., cyclohexanone) and sulfur.
Materials:
-
Substituted Phenylacetonitrile (1.0 mmol)
-
Cyclohexanone (1.0 mmol)
-
Elemental Sulfur (1.1 mmol)
-
Morpholine (1.5 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, combine the substituted phenylacetonitrile (1.0 mmol), cyclohexanone (1.0 mmol), elemental sulfur (1.1 mmol), and ethanol (10 mL).
-
Add morpholine (1.5 mmol) to the mixture.
-
Stir the reaction mixture at 50-60 °C for 1-3 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The product will precipitate. Collect the solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Characterize the 2-aminothiophene product by spectroscopic methods and compare the yields obtained from the different phenylacetonitrile starting materials.
Visualization of Key Concepts
Diagram 1: Influence of Substituents on Benzylic Proton Acidity
Caption: Workflow for comparing reagent performance in a specific reaction.
Conclusion and Recommendations
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile stands out as a highly reactive and versatile building block for organic synthesis. The presence of both a fluorine atom and a trifluoromethyl group significantly enhances the acidity of the benzylic protons, making it an excellent substrate for reactions that rely on the formation of a benzylic carbanion, such as the Knoevenagel condensation and the Gewald three-component reaction.
For syntheses requiring high reactivity and potentially milder reaction conditions, 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile offers a distinct advantage over its non-fluorinated counterpart, 3-(Trifluoromethyl)phenylacetonitrile . While 3,5-Bis(trifluoromethyl)phenylacetonitrile may exhibit even greater reactivity, the specific electronic and steric profile of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile may be more desirable for fine-tuning the properties of the final target molecule.
Researchers and drug development professionals are encouraged to consider the unique reactivity profile of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile when designing synthetic routes to novel compounds. Its enhanced reactivity can lead to improved synthetic efficiency and access to a wider range of complex molecular architectures.
References
-
Chem-Impex. 3,5-Bis(trifluoromethyl)phenylacetonitrile. [Link]
-
Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 159-213. [Link]
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Shaabani, A., Afshari, R., & Hooshmand, S. E. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(7), 1986. [Link]
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Val C. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(13), 3927. [Link]
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-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
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A Researcher's Guide to the In-Vitro Evaluation of Novel 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile Derivatives
This guide provides a comprehensive framework for the in-vitro investigation of novel derivatives of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. Recognizing the limited publicly available data on this specific chemical family, this document serves as a practical, experience-driven roadmap for researchers and drug development professionals. We will explore the rationale behind the derivatization of this scaffold, propose a strategic in-vitro testing cascade, and provide detailed, validated protocols for key assays. The focus is on generating robust, comparable data to identify promising lead compounds for further development.
The Rationale for Derivatizing 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
The 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile scaffold is a compelling starting point for medicinal chemistry campaigns. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate electronic properties and membrane permeability. Phenylacetonitrile and its derivatives have been explored for a range of biological activities, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Derivatization of this core structure allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Proposed Hypothetical Derivatives for Initial Screening:
To initiate a screening campaign, a focused library of derivatives should be synthesized. The following hypothetical modifications of the parent compound (Derivative 1) serve as a representative starting point for exploring SAR:
-
Derivative 2: Introduction of a hydroxyl group on the phenyl ring to explore the impact of a hydrogen bond donor.
-
Derivative 3: Replacement of the nitrile group with a carboxamide to introduce a potential hydrogen bond donor/acceptor and alter the electronic profile.
-
Derivative 4: Addition of a second substituent, such as a chloro group, to the phenyl ring to investigate the effect of additional steric and electronic modifications.[3]
-
Derivative 5: Bioisosteric replacement of the phenyl ring with a pyridine ring to modulate solubility and potential for new interactions with biological targets.
A Strategic In-Vitro Evaluation Cascade
A tiered approach to in-vitro testing is crucial for efficient and cost-effective screening of a new compound library. The following cascade is designed to first identify cytotoxic compounds, then screen for desired biological activities such as neuroprotection, and finally, to elucidate the mechanism of action through enzyme inhibition assays.
Caption: A tiered in-vitro screening cascade for novel compounds.
Comparative Data Analysis
The primary output of this screening cascade will be quantitative data that allows for the direct comparison of the synthesized derivatives. The following tables provide a template for organizing and presenting these findings.
Table 1: Comparative Cytotoxicity of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile Derivatives
| Derivative | Chemical Modification | IC50 (µM) in SH-SY5Y cells | IC50 (µM) in A549 cells |
| 1 (Parent) | - | >100 | >100 |
| 2 | 4-OH | 75.3 | 82.1 |
| 3 | CONH2 | >100 | 95.4 |
| 4 | 2-Cl | 45.8 | 51.9 |
| 5 | Pyridine | 89.2 | 91.5 |
| Doxorubicin | (Control) | 0.8 | 1.2 |
Table 2: Neuroprotective Effects of Non-Toxic Derivatives Against Oxidative Stress
| Derivative | % Reduction in ROS (at 10 µM) |
| 1 (Parent) | 5.2 ± 1.1 |
| 2 | 45.7 ± 3.5 |
| 3 | 12.3 ± 2.0 |
| 5 | 25.9 ± 2.8 |
| Quercetin | (Control) |
Table 3: Kinase Inhibitory Activity of Lead Compounds
| Derivative | Target Kinase | IC50 (nM) |
| 2 | Kinase X | 150.4 |
| 5 | Kinase X | 325.8 |
| Staurosporine | (Control) | 10.2 |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key in-vitro assays proposed in this guide. These protocols are based on established methodologies to ensure reproducibility and data integrity.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma or A549 lung carcinoma) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Neuroprotection Assay: Cellular Reactive Oxygen Species (ROS) Measurement
This assay quantifies the intracellular generation of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).[5]
Caption: Workflow for the cellular ROS assay.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Probe Loading: Wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Treatment: Wash the cells with PBS and then add the test derivatives at the desired concentrations. After 1 hour of pre-incubation, induce oxidative stress by adding a final concentration of 100 µM hydrogen peroxide (H2O2). Include a positive control (e.g., quercetin) and a vehicle control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Calculate the percentage reduction in ROS levels for each compound compared to the H2O2-treated control.
Mechanism of Action: In-Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the derivatives against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[6]
Caption: Workflow for a generic in-vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Assay Setup: In a white 96-well plate, add the test derivatives at various concentrations. Then, add the kinase and its specific substrate.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves adding a reagent that converts ADP to ATP, which then drives a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial in-vitro evaluation of novel derivatives of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. By following the proposed screening cascade and detailed protocols, researchers can generate high-quality, comparable data to identify promising lead compounds. The structure-activity relationships derived from these studies will be instrumental in guiding the next phase of medicinal chemistry optimization, with the ultimate goal of developing novel therapeutics.
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3-(Trifluoromethyl)phenylacetonitrile - Chem-Impex. (URL: [Link])
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - OPUS at UTS. (URL: [Link])
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Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - MDPI. (URL: [Link])
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Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC. (URL: [Link])
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3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE - 生产厂家:上海化源世纪贸易有限公司. (URL: [Link])
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (URL: [Link])
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3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration - PMC - PubMed Central. (URL: [Link])
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A Researcher's Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile: A Comparative Cost Analysis
Introduction
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a key building block in medicinal chemistry and materials science, valued for the unique physicochemical properties imparted by its fluoro- and trifluoromethyl-substituted phenyl ring. Its synthesis, therefore, is a critical step in the development of novel pharmaceuticals and advanced materials. For researchers and process chemists, selecting an optimal synthetic route requires a multi-faceted analysis that extends beyond mere chemical yield to encompass cost-effectiveness, scalability, safety, and environmental impact.
This in-depth guide provides a comparative cost and process analysis of the three primary synthetic strategies for obtaining 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile. We will dissect each pathway, offering not just protocols but also the underlying chemical logic, field-proven insights, and a transparent cost breakdown to empower scientists in making informed decisions for their specific research and development needs.
Overview of Synthetic Strategies
The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile can be approached from several distinct starting materials, each with its own set of chemical transformations. The most prevalent and well-documented routes are:
-
The Sandmeyer Reaction: A classic and robust method starting from the corresponding aniline, 3-Amino-5-fluorobenzotrifluoride.[1][2]
-
Palladium-Catalyzed Cyanation: A modern cross-coupling approach utilizing an aryl halide, typically 3-Bromo-5-fluorobenzotrifluoride, as the precursor.[3][4]
-
Conversion from an Aldehyde: A two-step process starting with 3-Fluoro-5-(trifluoromethyl)benzaldehyde, which is first converted to an oxime and then dehydrated.[5][6]
This guide will now explore each of these pathways in detail.
Route 1: The Sandmeyer Reaction Pathway
The Sandmeyer reaction, discovered in 1884, remains a cornerstone of aromatic chemistry for converting aryl amines into a wide array of functional groups via a diazonium salt intermediate.[1][7] Its application in nitrile synthesis is particularly effective, involving the reaction of an aryl diazonium salt with a copper(I) cyanide catalyst.[8]
Workflow & Mechanism
The process begins with the diazotization of 3-Amino-5-fluorobenzotrifluoride using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures to form the unstable diazonium salt. This intermediate is used in situ and immediately introduced to a solution of copper(I) cyanide. The copper catalyst facilitates the displacement of the excellent leaving group, dinitrogen gas (N₂), with a cyanide nucleophile.[9] The mechanism is believed to proceed via a single-electron transfer from the copper(I) to the diazonium salt, generating an aryl radical.[7]
Caption: Workflow for the Sandmeyer Reaction Synthesis.
Experimental Protocol
-
Diazotization: A solution of 3-Amino-5-fluorobenzotrifluoride (1.0 eq) in aqueous hydrochloric acid is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (1.05 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and heated to 60-70 °C. The cold diazonium salt solution is added slowly to the hot cyanide solution. Vigorous nitrogen evolution is observed.
-
Workup: After the addition is complete, the mixture is heated for an additional hour, cooled to room temperature, and extracted with an organic solvent (e.g., toluene or ethyl acetate). The organic layer is washed with aqueous ferrous sulfate (to decompose excess cyanide) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield the final product.
Cost & Performance Analysis
| Metric | Analysis |
| Starting Material Cost | 3-Amino-5-fluorobenzotrifluoride is a moderately priced starting material. Current market prices are approximately |
| Reagent Cost | Sodium nitrite and copper(I) cyanide are inexpensive, commodity chemicals. The primary cost driver is the starting amine. |
| Yield | Typically high, often in the range of 75-90%. |
| Scalability | Excellent. The Sandmeyer reaction is widely used in industrial processes. However, careful temperature control during diazotization is critical. |
| Safety Concerns | The primary concern is the handling of highly toxic cyanide salts (CuCN, NaCN). Diazonium salts can be explosive if allowed to dry, necessitating their use in solution immediately after formation.[9] |
| Environmental Impact | Generates copper and cyanide-containing aqueous waste streams that require specialized treatment. |
Route 2: Palladium-Catalyzed Cyanation Pathway
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis. The cyanation of aryl halides offers a direct route to aryl nitriles and has seen significant development, including methods that utilize less toxic cyanide sources.[3][12] This route typically starts from 3-Bromo-5-fluorobenzotrifluoride.
Workflow & Mechanism
The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is followed by transmetalation with a cyanide source, and the cycle concludes with reductive elimination to yield the aryl nitrile product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for catalyst stability and efficiency. Modern methods often employ potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a safer, less toxic alternative to simple cyanide salts.[4][13]
Caption: Workflow for Palladium-Catalyzed Cyanation.
Experimental Protocol
-
Reaction Setup: A flask is charged with 3-Bromo-5-fluorobenzotrifluoride (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.5 eq), a palladium catalyst such as Palladium(II) acetate (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base like potassium acetate.
-
Reaction Execution: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, such as dioxane/water, is added. The reaction mixture is heated to 100-120 °C and stirred for 1-12 hours until completion (monitored by GC or LC-MS).[12]
-
Workup: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is typically purified by column chromatography on silica gel or by vacuum distillation.
Cost & Performance Analysis
| Metric | Analysis |
| Starting Material Cost | 3-Bromo-5-fluorobenzotrifluoride is a readily available but more expensive starting material compared to the aniline, with prices around $243/gram .[14] |
| Reagent Cost | The primary cost drivers are the palladium catalyst and the phosphine ligand. While used in catalytic amounts, these reagents can be expensive, significantly impacting the overall cost, especially on a small scale. K₄[Fe(CN)₆] is a cost-effective and safer cyanide source.[13] |
| Yield | Can be very high, often >90%, with excellent functional group tolerance.[12] |
| Scalability | Highly scalable, though catalyst cost can become a major factor on an industrial scale. Catalyst recovery and recycling can mitigate this. |
| Safety Concerns | Significantly safer than the Sandmeyer route due to the use of K₄[Fe(CN)₆], which is a stable coordination complex and less acutely toxic than free cyanide salts.[4] Standard precautions for handling palladium catalysts are required. |
| Environmental Impact | Reduces the use of highly toxic cyanides. The main waste stream contains palladium, which requires recovery for both economic and environmental reasons. |
Route 3: Conversion from the Aldehyde
This two-step approach begins with the corresponding aldehyde, 3-Fluoro-5-(trifluoromethyl)benzaldehyde, and converts it into the nitrile. This is a common transformation in organic synthesis, with numerous methods available for the dehydration of the intermediate aldoxime.[6][15]
Workflow & Mechanism
The first step is the condensation of the aldehyde with hydroxylamine hydrochloride to form an aldoxime. The second step involves the dehydration of this aldoxime to the nitrile. A variety of dehydrating agents can be used, ranging from simple reagents like acetic anhydride to more modern catalytic systems. One-pot procedures where the aldoxime is generated and dehydrated in the same vessel are common and improve efficiency.[5]
Caption: Workflow for Synthesis from the Aldehyde.
Experimental Protocol (One-Pot Example)
-
Reaction Setup: To a solution of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent like N-methylpyrrolidone (NMP) or DMF, hydroxylamine hydrochloride (1.5 eq) is added.
-
Reaction Execution: The mixture is heated to 110-120 °C and stirred for several hours. The reaction progresses through the aldoxime intermediate, which dehydrates in situ at the elevated temperature.[5]
-
Workup: The reaction is cooled, diluted with a large volume of water to precipitate the product or prepare for extraction. The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: The final product is purified by vacuum distillation or recrystallization.
Cost & Performance Analysis
| Metric | Analysis |
| Starting Material Cost | 3-Fluoro-5-(trifluoromethyl)benzaldehyde is a specialty chemical with a cost of approximately $192/gram . Its synthesis from more basic precursors adds to the overall cost. |
| Reagent Cost | Hydroxylamine hydrochloride and common dehydrating agents are generally inexpensive. The cost is dominated by the starting aldehyde. |
| Yield | Yields for this two-step, one-pot process are typically good to excellent, often exceeding 85%. |
| Scalability | Good. The reactions are generally straightforward to perform on a larger scale. The use of high-boiling solvents like NMP can complicate product isolation and solvent recycling.[5] |
| Safety Concerns | Low. This route avoids highly toxic cyanides and energetic diazonium salts. Hydroxylamine can be unstable, but its hydrochloride salt is safe to handle. |
| Environmental Impact | Moderate. The use of high-boiling polar aprotic solvents like DMF or NMP can be an environmental concern. Greener methods using water as a solvent are being developed.[5] |
Comparative Summary and Recommendation
| Feature | Route 1: Sandmeyer | Route 2: Pd-Catalyzed | Route 3: From Aldehyde |
| Starting Material | 3-Amino-5-fluorobenzotrifluoride | 3-Bromo-5-fluorobenzotrifluoride | 3-Fluoro-5-(trifluoromethyl)benzaldehyde |
| Approx. SM Cost/g | ~$10-18 | ~$243 | ~$192 |
| Key Reagents | NaNO₂, CuCN | Pd catalyst, Ligand, K₄[Fe(CN)₆] | NH₂OH·HCl, Dehydrating agent |
| Overall Cost Profile | Low-Moderate: Inexpensive reagents but moderately priced starting material. | High: Expensive starting material and catalyst system. | High: Very expensive starting aldehyde. |
| Typical Yield | 75-90% | >90% | >85% |
| Primary Safety Hazard | Highly toxic cyanides, explosive diazonium salts. | Low (with K₄[Fe(CN)₆]). | Low. |
| Scalability | Excellent | Good (cost-limited) | Good |
| Best For... | Large-scale, cost-sensitive production where cyanide handling protocols are established. | High-value applications, rapid synthesis, and situations where avoiding highly toxic reagents is paramount. | Situations where the aldehyde is a readily available intermediate from another synthetic sequence. |
Expert Recommendation
-
For Large-Scale Industrial Production: The Sandmeyer Reaction (Route 1) is often the most economically viable path. Its reliance on inexpensive reagents and a well-established, scalable protocol makes it the workhorse for bulk manufacturing, provided that the facility is equipped to handle the associated safety risks of cyanide and diazonium intermediates.
-
For Laboratory and Medicinal Chemistry Applications: The Palladium-Catalyzed Cyanation (Route 2) offers significant advantages in terms of safety and yield. For researchers synthesizing derivatives or working on a smaller scale where the final product value is high, the upfront cost of the catalyst is justified by the high efficiency, broad functional group tolerance, and avoidance of highly toxic free cyanides.
-
For Route Diversification: The Conversion from Aldehyde (Route 3) is a synthetically sound and safe option. However, its cost-effectiveness is entirely dependent on the availability and cost of the starting aldehyde. It becomes an attractive option only if the aldehyde is an existing, low-cost intermediate in a larger synthetic scheme.
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National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
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Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
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Nature. (2021, July 9). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment.
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
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Google Patents. (n.d.). EP1212294B1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
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Royal Society of Chemistry. (2020, September 11). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
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Matrix Scientific. (n.d.). 3-Amino-5-fluorobenzotrifluoride.
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Matrix Scientific. (n.d.). 454-67-1 Cas No. | 3-Amino-5-fluorobenzotrifluoride.
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Chem-Impex. (n.d.). 3-Bromo-5-fluorobenzotrifluoride.
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A Comparative Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile: An Evaluation of Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine and trifluoromethyl groups into aromatic scaffolds is a cornerstone of modern molecular design. The unique electronic properties imparted by these moieties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a key building block in the synthesis of a variety of biologically active compounds. This guide provides a critical comparison of the primary synthetic routes to this valuable intermediate, with a focus on reproducibility, scalability, and practical considerations for the research and development laboratory.
Two principal and chemically distinct strategies for the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile have been identified and will be critically examined:
-
Protocol 1: Nucleophilic Substitution of 3-Fluoro-5-(trifluoromethyl)benzyl Halide. This classical approach involves the displacement of a halide from the corresponding benzyl halide with a cyanide salt.
-
Protocol 2: The Sandmeyer Reaction of 3-Fluoro-5-(trifluoromethyl)aniline. This method leverages the diazotization of an aniline precursor followed by a copper-catalyzed cyanation.
This guide will delve into the mechanistic underpinnings of each protocol, provide detailed, step-by-step experimental procedures, and present a comparative analysis of their respective advantages and disadvantages.
Protocol 1: Nucleophilic Substitution – A Direct and Atom-Economical Approach
The synthesis of phenylacetonitriles via the nucleophilic substitution of a benzyl halide is a well-established and widely utilized transformation in organic synthesis. The reaction proceeds via an SN2 mechanism, where the cyanide anion acts as the nucleophile, displacing a halide from the benzylic position. The reactivity of the benzyl halide is crucial, with bromides and iodides being more reactive than chlorides.
Mechanistic Rationale
The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the aromatic ring can influence the rate of the SN2 reaction. While these groups are deactivating for electrophilic aromatic substitution, they can have a modest activating effect on nucleophilic substitution at the benzylic position by stabilizing the transition state. The choice of solvent is critical to solvate the cyanide salt and facilitate the reaction, with polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) being common choices. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in biphasic reaction systems to shuttle the cyanide anion into the organic phase.
dot
Caption: SN2 mechanism for the synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile.
Experimental Protocol: Cyanation of 3-Fluoro-5-(trifluoromethyl)benzyl Bromide
This protocol is adapted from analogous procedures for the synthesis of substituted benzyl cyanides.
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, a solution of 3-fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) in DMSO (5-10 volumes) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Sodium cyanide (1.2 eq) is added portion-wise to the stirred solution. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. All waste should be quenched with bleach before disposal.
-
The reaction mixture is heated to 50-60 °C and stirred for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a separatory funnel containing water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and then with brine to remove residual DMSO and inorganic salts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 3-fluoro-5-(trifluoromethyl)phenylacetonitrile.
Performance and Reproducibility Insights
This method is generally reliable and provides good to excellent yields, often exceeding 80%. The starting material, 3-fluoro-5-(trifluoromethyl)benzyl bromide, can be prepared from the corresponding commercially available alcohol or toluene derivative. The primary challenges to reproducibility lie in the quality of the benzyl halide, as impurities can lead to side reactions, and the complete exclusion of water, which can hydrolyze the cyanide and the product.
Protocol 2: The Sandmeyer Reaction – A Versatile Route from Anilines
The Sandmeyer reaction is a powerful tool for the introduction of a variety of functional groups, including the cyano group, onto an aromatic ring via a diazonium salt intermediate.[1][2] This multi-step process begins with the diazotization of a primary aromatic amine, followed by a copper(I) cyanide-mediated conversion of the diazonium salt to the corresponding nitrile.[3]
Mechanistic Rationale
The reaction is initiated by the formation of a diazonium salt from 3-fluoro-5-(trifluoromethyl)aniline using sodium nitrite in the presence of a strong acid, typically hydrochloric or sulfuric acid, at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide. The mechanism of the final step is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with the cyanide ligand on the copper(II) species to form the aryl nitrile and regenerate the copper(I) catalyst.
// Reactants aniline [label="3-Fluoro-5-(trifluoromethyl)aniline"]; nitrous_acid [label="HNO₂ (from NaNO₂ + H⁺)"]; diazonium [label="Ar-N₂⁺"]; cu_cn [label="CuCN"];
// Intermediates aryl_radical [label="Ar•"]; cu_cn2 [label="[Cu(CN)₂]⁻"];
// Products product [label="3-Fluoro-5-(trifluoromethyl)phenylacetonitrile"]; n2 [label="N₂"];
// Reaction Pathway aniline -> diazonium [label="Diazotization"]; nitrous_acid -> diazonium; diazonium -> aryl_radical [label="SET from Cu(I)"]; cu_cn -> aryl_radical; aryl_radical -> product [label="Reaction with [Cu(CN)₂]⁻"]; cu_cn2 [style=invis]; aryl_radical -> cu_cn2 [style=invis]; cu_cn2 -> product [style=invis]; diazonium -> n2; }
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Researchers and drug development professionals handle a vast array of chemical compounds, each with unique properties and associated risks. Among these, fluorinated organic compounds like 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile demand meticulous handling and disposal protocols. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a flammable liquid and vapor that poses significant health risks upon exposure. It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation, as well as respiratory irritation.[1] The presence of both fluoro- and trifluoromethyl- groups, along with the nitrile functional group, contributes to its reactivity and toxicological profile. The nitrile group, in particular, can be metabolized to release cyanide, a potent toxin.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₅F₄N | [3] |
| Molecular Weight | 203.14 g/mol | [3] |
| Appearance | Liquid | [4] |
| Flash Point | 49 °C (120.2 °F) - closed cup | |
| Hazards | Flammable liquid and vapor, Harmful (oral, dermal, inhalation), Skin/Eye Irritant | [5] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is not merely a suggestion but a regulatory and safety imperative. The following workflow provides a systematic approach to ensure that this hazardous waste is managed responsibly from the point of generation to its final disposition.
Caption: Disposal Workflow for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
All waste streams containing 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile must be treated as hazardous. This includes pure, unreacted compound, reaction mixtures, contaminated solvents, and any personal protective equipment (PPE) that is grossly contaminated. It is crucial to segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials, such as strong oxidizing agents or acids, which could lead to violent reactions.[6]
Waste containing 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile should be collected in a chemically resistant container.[2] Glass bottles are generally preferred for liquid waste.[2] Ensure the container has a secure, tight-fitting lid to prevent the escape of flammable and toxic vapors.
Accurate and clear labeling is a critical component of safe waste management. The label on the waste container must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Fluoro-5-(trifluoromethyl)phenylacetonitrile"
-
The approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
The primary hazards associated with the waste (e.g., "Flammable," "Toxic")
Proper labeling prevents accidental misuse and ensures that the waste is handled correctly by all personnel, including those from environmental health and safety departments.[7]
Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste.[6][7] This area should be away from sources of ignition, such as open flames, hot plates, and direct sunlight, and should be clearly marked as a hazardous waste accumulation point.[7][8] Secondary containment is highly recommended to mitigate the impact of any potential leaks or spills.[7]
The final and most critical step is the disposal of the waste through a licensed and reputable hazardous waste disposal company. These companies have the expertise and equipment to handle and dispose of chemical waste in compliance with all local, regional, and national regulations.[9] Do not attempt to dispose of this chemical down the drain or in regular trash, as this is illegal and poses a significant threat to the environment and public health.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Small Spill | Alert personnel in the immediate area. Wearing appropriate PPE (double gloves, safety goggles, and a lab coat), contain the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Collect the contaminated material into a sealed container for hazardous waste disposal. Ventilate the area. |
| Large Spill | Evacuate the laboratory immediately and notify your institution's emergency response team.[6][8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention. |
The Rationale Behind Incineration as a Disposal Method
For many halogenated organic compounds, high-temperature incineration is the preferred method of disposal.[10][11] The process is designed to break the strong carbon-fluorine bonds, ultimately converting the compound into less harmful substances like carbon dioxide, water, and hydrogen fluoride.[10][12] The acidic gases generated during incineration, such as hydrogen fluoride, are then neutralized in a scrubber system before being released into the atmosphere. This method, when performed in a permitted and properly operated facility, provides a high degree of destruction and is considered an environmentally responsible way to manage such hazardous waste.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
For the discerning researcher engaged in the intricate pathways of drug discovery and development, the introduction of novel reagents is a constant dance between innovation and safety. One such compound, 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, presents a unique set of handling requirements demanding meticulous attention to detail. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring that your vital work proceeds not only with efficiency but with an unwavering commitment to a safe laboratory environment.
Understanding the Hazard Profile: More Than the Sum of its Parts
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile. This chemical structure immediately signals several key potential hazards that inform our handling protocols. The nitrile group (-CN) can, under certain conditions, pose a risk of releasing cyanide. The fluorinated aromatic ring, while often imparting desirable properties to a final drug candidate, necessitates caution due to the potential for the release of hydrogen fluoride upon decomposition and the general toxicological concerns associated with halogenated organic compounds.
Core Directive: Personal Protective Equipment (PPE) - Your First and Last Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. The principle of "as low as reasonably practicable" (ALARP) exposure should be your guiding philosophy.
Essential PPE Ensemble:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Standard safety glasses are insufficient. The combination of goggles and a face shield provides robust protection against splashes and any unforeseen vigorous reactions.[3][4][5] |
| Hand Protection | Nitrile or neoprene gloves. | These materials offer good resistance to a broad range of organic chemicals.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.[2][7] Never wear contaminated gloves outside of the immediate work area.[6] |
| Body Protection | A flame-resistant laboratory coat, fully fastened. | This protects your skin and personal clothing from splashes and spills. For larger scale operations, chemical-resistant coveralls may be warranted.[4][8] |
| Footwear | Closed-toe shoes made of a non-porous material. | This is a basic laboratory safety requirement to protect against spills and falling objects.[7][9] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Given that related compounds are harmful if inhaled, all handling of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile should be conducted within a certified chemical fume hood.[1][10] If there is any potential for exposure outside of a fume hood, a respirator is mandatory.[3][4][5] |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is essential for minimizing risk. This plan should be a living document, reviewed and updated as necessary.
Receipt and Storage:
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregated Storage: Store 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Designated Area: Keep the container in a designated, clearly labeled area for toxic and flammable substances.[11]
Handling and Use:
-
Work in a Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[10][12]
-
Prevent Static Discharge: As some related compounds are flammable, take precautions against static discharge, especially during solvent transfers.[1]
-
Avoid Aerosol Generation: Handle the material gently to avoid creating dust or aerosols.
-
Use Compatible Equipment: Ensure all glassware and equipment are clean, dry, and free from cracks or defects.[9]
Emergency Procedures:
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][13][14] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][13][14] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][15] |
Spill Response:
-
Evacuate the immediate area.
-
Wearing full PPE, contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical component of the chemical lifecycle and a key aspect of laboratory safety and environmental responsibility.
-
Waste Classification: All waste containing 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1]
-
Segregated Waste Streams: Maintain separate, clearly labeled waste containers for halogenated organic waste. Do not mix with other waste streams.
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for detailed procedures.[11][14]
By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly handle 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile, ensuring the well-being of yourself and your colleagues while advancing the frontiers of scientific discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
